molecular formula C11H14N2O B165356 1-(Pyridin-4-ylmethyl)piperidin-4-one CAS No. 126832-82-4

1-(Pyridin-4-ylmethyl)piperidin-4-one

Cat. No.: B165356
CAS No.: 126832-82-4
M. Wt: 190.24 g/mol
InChI Key: HGXOGFPPULJEEV-UHFFFAOYSA-N
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Description

1-(Pyridin-4-ylmethyl)piperidin-4-one is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(pyridin-4-ylmethyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c14-11-3-7-13(8-4-11)9-10-1-5-12-6-2-10/h1-2,5-6H,3-4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXOGFPPULJEEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)CC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10451241
Record name 1-[(Pyridin-4-yl)methyl]piperidin-4-one
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Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126832-82-4
Record name 1-(4-Pyridinylmethyl)-4-piperidinone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(Pyridin-4-yl)methyl]piperidin-4-one
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Record name 1-(pyridin-4-ylmethyl)piperidin-4-one
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Foundational & Exploratory

An In-depth Technical Guide to 1-(Pyridin-4-ylmethyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(Pyridin-4-ylmethyl)piperidin-4-one. This compound belongs to the versatile piperidin-4-one class of heterocyclic molecules, which are recognized as important pharmacophores in medicinal chemistry.[1][2]

Compound Identification and Chemical Structure

This section details the fundamental identifiers and structural information for this compound.

IdentifierValueSource
IUPAC Name This compoundPubChem[3]
CAS Number 126832-82-4PubChem[3]
Molecular Formula C₁₁H₁₄N₂OPubChem[3]
SMILES C1CN(CCC1=O)CC2=CC=NC=C2PubChem[3]
InChIKey HGXOGFPPULJEEV-UHFFFAOYSA-NPubChem[3]

Physicochemical Properties

PropertyValueSource
Molecular Weight 190.24 g/mol PubChem[3]
Monoisotopic Mass 190.110613074 DaPubChem[3]
Topological Polar Surface Area 33.2 ŲPubChem[3]
Hydrogen Bond Donor Count 0PubChem[3]
Hydrogen Bond Acceptor Count 3PubChem[3]
Rotatable Bond Count 2PubChem[3]

Spectral Data for Structural Elucidation

While specific experimental spectra for this compound are not available in the searched literature, a theoretical analysis based on its structure and data from analogous compounds suggests the following expected spectral characteristics.

  • ¹H NMR: Expected signals would include two distinct sets of aromatic protons corresponding to the pyridine ring, a singlet for the benzylic methylene (-CH₂-) protons, and two sets of triplets for the piperidinone ring protons adjacent to the nitrogen and the carbonyl group, respectively.

  • ¹³C NMR: The spectrum should show characteristic peaks for the carbonyl carbon (C=O) in the downfield region (around 200 ppm), signals for the aromatic carbons of the pyridine ring, and aliphatic signals for the methylene carbons of the piperidine and the benzylic position.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of a ketone carbonyl (C=O) stretch is expected around 1710-1730 cm⁻¹. Other significant peaks would include C-N stretching, aromatic C=C and C=N stretching from the pyridine ring, and aliphatic C-H stretching.

  • Mass Spectrometry (Electron Ionization): The mass spectrum would be expected to show a molecular ion (M⁺) peak corresponding to its molecular weight. Common fragmentation patterns for similar N-benzyl piperidones often involve the cleavage of the benzylic C-N bond, which would yield a prominent fragment ion.[4]

Synthesis and Purification

The synthesis of N-substituted piperidin-4-ones is a well-established process in organic chemistry.[5] A common and effective method is the reductive amination between piperidin-4-one and a corresponding aldehyde. The following is a representative protocol based on general procedures for similar compounds.

Representative Synthetic Protocol: Reductive Amination

This experimental protocol outlines the synthesis of this compound from piperidin-4-one hydrochloride and pyridine-4-carboxaldehyde.

G cluster_0 Step 1: Free Base Formation cluster_1 Step 2: Imine Formation & Reduction cluster_2 Step 3: Work-up & Purification P4P_HCl Piperidin-4-one Hydrochloride P4P_Free Piperidin-4-one (Free Base) P4P_HCl->P4P_Free Neutralization Base Triethylamine (Base) in Solvent (e.g., DCM) Base->P4P_Free P4P_Free_ref Piperidin-4-one (from Step 1) Pyr4CHO Pyridine-4-carboxaldehyde Product This compound Pyr4CHO->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product Product_ref Crude Product P4P_Free_ref->Product Reductive Amination Workup Aqueous Work-up & Extraction Purification Column Chromatography (Silica Gel) Workup->Purification FinalProduct Pure Product Purification->FinalProduct Product_ref->Workup

Caption: Synthetic workflow for this compound.

Methodology:

  • Free Base Generation: Piperidin-4-one hydrochloride (1.0 eq.) is suspended in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). A base, typically triethylamine (1.1-1.5 eq.), is added, and the mixture is stirred at room temperature for 30-60 minutes to generate the free base form of piperidin-4-one.

  • Reductive Amination: Pyridine-4-carboxaldehyde (1.0 eq.) is added to the mixture, followed by a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) is commonly used for this transformation as it is mild and selective. The reaction is stirred at room temperature for 12-24 hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the solvent (e.g., DCM). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified, typically by flash column chromatography on silica gel, to yield the pure this compound.

Safety and Handling

Understanding the hazardous nature of a chemical is paramount for safe laboratory practice. The following hazard classifications are based on GHS data.

Hazard StatementCodeDescription
Harmful if swallowed H302Indicates acute oral toxicity.[3]
Causes skin irritation H315May cause redness, itching, or inflammation upon skin contact.[3]
Causes serious eye irritation H319Can cause significant eye irritation, redness, and pain.[3]
May cause respiratory irritation H335Inhalation may lead to irritation of the respiratory tract.[3]

Handling Recommendations:

  • Use in a well-ventilated area or under a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin, eyes, and clothing.

  • Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

Potential Applications in Drug Discovery

The piperidin-4-one scaffold is a key structural motif in a wide array of biologically active compounds and serves as a versatile intermediate for further chemical modifications.[1] Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, making this compound a compound of interest for drug discovery programs.

Established Biological Activities of the Piperidin-4-one Class:

  • Antimicrobial and Antifungal: Many piperidin-4-one derivatives have been synthesized and shown to possess significant antibacterial and antifungal properties.[6]

  • Anticancer and Antiviral: The piperidin-4-one nucleus is present in molecules with reported anticancer and anti-HIV activities.[1]

  • CNS Agents: The scaffold is also a component of molecules designed to act on the central nervous system.[6]

  • Inflammasome Inhibition: Structurally related scaffolds containing the 1-(piperidin-4-yl) moiety have been identified as inhibitors of the NLRP3 inflammasome, a key target in inflammatory diseases.[7]

The presence of the pyridinylmethyl group on the piperidine nitrogen provides a handle for modulating properties such as solubility, basicity, and receptor-binding interactions, making this compound a valuable starting point for library synthesis and lead optimization.

G cluster_N1 N1-Position Substitution (e.g., Pyridinylmethyl) cluster_C4 C4-Ketone Modification cluster_Ring Ring Substituents (C2, C3, C5, C6) Core Piperidin-4-one Core cluster_N1 cluster_N1 Core->cluster_N1 cluster_C4 cluster_C4 Core->cluster_C4 cluster_Ring cluster_Ring Core->cluster_Ring N1_Prop Modulates: - Solubility - Basicity (pKa) - Target Selectivity C4_Prop Derivatization to: - Oximes - Hydrazones - Alcohols (Reduction) Ring_Prop Modulates: - Stereochemistry - Lipophilicity - Conformational Rigidity Activity Diverse Biological Activities (Antimicrobial, Anticancer, etc.) cluster_N1->Activity cluster_C4->Activity cluster_Ring->Activity

Caption: Structure-Activity Relationship (SAR) concept for piperidin-4-ones.

References

1-(Pyridin-4-ylmethyl)piperidin-4-one CAS number 126832-82-4

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1-(Pyridin-4-ylmethyl)piperidin-4-one (CAS: 126832-82-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic organic compound that serves as a valuable bifunctional building block in medicinal chemistry and drug discovery. Its structure, incorporating both a piperidin-4-one moiety and a pyridinylmethyl group, makes it a versatile intermediate for the synthesis of complex molecules with diverse pharmacological activities. The piperidin-4-one ring is a recognized pharmacophore present in numerous biologically active compounds, while the pyridine group can influence solubility, metabolic stability, and protein-ligand interactions.[1][2] This compound is of particular interest to researchers in the field of targeted protein degradation, where it is classified as a "Protein Degrader Building Block," primarily for its utility in the construction of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its physicochemical properties, synthesis, and applications, with a focus on its role in modern drug development.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. While experimental data for some properties are not widely published, predicted values based on its structure provide useful estimates for experimental design.

Physicochemical Properties
PropertyValueSource
CAS Number 126832-82-4[3]
Molecular Formula C₁₁H₁₄N₂O[3]
Molecular Weight 190.24 g/mol [3]
Appearance Not specified (likely off-white to yellow solid)General
Boiling Point 337.5 ± 27.0 °C (Predicted)[4]
Density 1.149 ± 0.06 g/cm³ (Predicted)[4]
pKa 6.00 ± 0.20 (Predicted)[4]
Solubility Expected to have improved aqueous solubility in its hydrochloride salt form.[5]General
Melting Point Not reported in available literature.-
Predicted Spectroscopic Data

No specific experimental spectra for this compound are publicly available. The following table outlines the expected spectral characteristics based on its chemical structure and data from analogous compounds such as 1-methyl-4-piperidone.

SpectroscopyExpected Characteristics
¹H NMR - Pyridyl Protons: Signals in the aromatic region (~7.0-8.5 ppm), typically two distinct doublets for the α and β protons. - Methylene Bridge (-CH₂-): A singlet around 3.5-3.7 ppm. - Piperidone Protons: Multiple signals in the aliphatic region (~2.5-3.0 ppm), likely appearing as complex multiplets or triplets corresponding to the two sets of inequivalent methylene groups adjacent to the nitrogen and the carbonyl group.
¹³C NMR - Carbonyl Carbon (C=O): A signal in the downfield region, typically >200 ppm. - Pyridyl Carbons: Signals in the aromatic region (~120-150 ppm). - Methylene Bridge (-CH₂-): A signal around 60-65 ppm. - Piperidone Carbons: Aliphatic signals around 40-55 ppm.
IR Spectroscopy - C=O Stretch (Ketone): A strong, sharp absorption band around 1710-1725 cm⁻¹. - C-N Stretch (Aliphatic Amine): A medium absorption band around 1100-1250 cm⁻¹. - C=C and C=N Stretches (Pyridine Ring): Multiple sharp bands in the 1400-1600 cm⁻¹ region. - C-H Stretches (Aliphatic and Aromatic): Bands in the 2800-3100 cm⁻¹ region.
Mass Spectrometry - Molecular Ion (M⁺): Expected at m/z = 190.11. - [M+H]⁺: Expected at m/z = 191.12. - Key Fragmentation Pattern: Likely fragmentation would involve the cleavage of the benzyl-type bond to yield a pyridinylmethyl cation (m/z = 92) and a piperidinone radical, or a piperidinone-derived cation.

Synthesis and Purification

The most common and direct method for the synthesis of this compound is the N-alkylation of piperidin-4-one with a suitable 4-pyridinylmethyl halide.

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_conditions Reaction Conditions R1 Piperidin-4-one (or its hydrochloride salt) Process N-Alkylation Reaction R1->Process R2 4-(Chloromethyl)pyridine (or its hydrochloride salt) R2->Process C1 Base (e.g., K₂CO₃, Et₃N) C1->Process C2 Solvent (e.g., DMF, Acetonitrile) C2->Process Product This compound Process->Product Purification Purification (Chromatography/Recrystallization) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: N-Alkylation

This protocol describes a representative procedure for the synthesis of the title compound.

Materials:

  • Piperidin-4-one hydrochloride (1.0 eq)

  • 4-(Chloromethyl)pyridine hydrochloride (1.0 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add piperidin-4-one hydrochloride, 4-(chloromethyl)pyridine hydrochloride, and potassium carbonate.

  • Add anhydrous DMF to the flask to create a slurry (a concentration of ~0.5 M with respect to the limiting reagent is typical).

  • Stir the reaction mixture at room temperature (or gently heat to 40-50 °C to increase the reaction rate) under an inert atmosphere (e.g., nitrogen).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).

  • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine to remove residual DMF.

  • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification:

  • The crude product can be purified by silica gel column chromatography, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes as the eluent.

  • Alternatively, the product can be recrystallized from a suitable solvent system like ethanol/ether.

Applications in Drug Discovery and Development

The piperidin-4-one scaffold is a versatile intermediate in medicinal chemistry, known to be a core component of molecules with anticancer, anti-HIV, antimicrobial, and CNS activities.[2][6] The primary modern application of this compound is as a structural component in the design of PROTACs.

Role as a PROTAC Building Block

PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by hijacking the cell's ubiquitin-proteasome system.[7] They consist of three components: a ligand for the POI (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them. The linker is crucial for the efficacy of the PROTAC, as its length, rigidity, and chemical nature dictate the geometry of the ternary complex (POI-PROTAC-E3 ligase) and influence physicochemical properties like solubility and cell permeability.[7]

This compound is an ideal building block for constructing these linkers. The piperidine ring provides a rigid scaffold that can improve the pharmacokinetic profile compared to more flexible alkyl or PEG linkers.

PROTAC_Building_Block cluster_components PROTAC Components cluster_reactions Functionalization Warhead Warhead (Binds to Protein of Interest) R1 Reaction A (e.g., Reductive Amination) Warhead->R1 E3_Ligand E3 Ligase Ligand (e.g., for VHL, CRBN) R2 Reaction B (e.g., Amide Coupling) E3_Ligand->R2 Title_Compound This compound (CAS 126832-82-4) Title_Compound->R1 via Ketone Title_Compound->R2 via further linker extension from Pyridine-N or Piperidine-N Final_PROTAC Final PROTAC Molecule R1->Final_PROTAC R2->Final_PROTAC

Caption: Role of the title compound as a central linker scaffold in PROTAC synthesis.

The ketone on the piperidin-4-one can be readily converted to an amine via reductive amination, providing a point of attachment for a "warhead" ligand. The pyridinylmethyl group can be part of the linker chain that is extended and eventually coupled to an E3 ligase ligand. The inclusion of the basic nitrogen atoms in the piperidine and pyridine rings can also enhance the aqueous solubility of the resulting large PROTAC molecule.

General PROTAC Mechanism of Action

To understand the utility of this building block, it is essential to understand the mechanism it facilitates.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitination of POI Ternary->PolyUb E2 Enzyme Ub Ubiquitin Ub->PolyUb Degradation POI Degradation PolyUb->Degradation Proteasome Proteasome Proteasome->Degradation Recognizes Ub tag Degradation->PROTAC Recycled

Caption: Simplified mechanism of action for a PROTAC molecule.

Safety and Handling

Based on aggregated GHS data, this compound is considered hazardous.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.

  • First Aid:

    • In case of contact with eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

    • In case of contact with skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.

    • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Conclusion

This compound (CAS: 126832-82-4) is a key chemical intermediate with significant applications in modern pharmaceutical research. Its bifunctional nature makes it an exceptionally useful building block for creating complex molecular architectures. Its most prominent role is in the rational design of PROTACs, where it can be incorporated as a semi-rigid linker component to modulate the molecule's properties and optimize its protein degradation activity. Researchers and drug development professionals can leverage this compound to accelerate the synthesis of novel therapeutics, particularly in the rapidly advancing field of targeted protein degradation. Proper handling and safety precautions are essential when working with this compound.

References

An In-depth Technical Guide to 1-(Pyridin-4-ylmethyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(Pyridin-4-ylmethyl)piperidin-4-one, a heterocyclic compound of interest in medicinal chemistry. The document details its molecular weight and other physicochemical characteristics, outlines a representative synthetic protocol, and illustrates a potential workflow for biological activity screening.

Physicochemical Properties

This compound is a piperidin-4-one derivative with a molecular formula of C11H14N2O.[1] Its key properties are summarized in the table below for quick reference.

PropertyValueSource
Molecular Weight 190.24 g/mol [1][2]
Molecular Formula C11H14N2O[1][2]
IUPAC Name This compound[1]
CAS Number 126832-82-4[1][2]
Density (Predicted) 1.149±0.06 g/cm³[2]
Boiling Point (Predicted) 337.5±27.0 °C[2]
pKa (Predicted) 6.00±0.20[2]

Experimental Protocols

The synthesis of piperidin-4-one derivatives often involves the Mannich reaction.[3][4][5] The following is a representative protocol that can be adapted for the synthesis of this compound.

Synthesis of Piperidin-4-one Derivatives via Mannich Condensation

Materials:

  • Ethyl methyl ketone

  • Benzaldehyde

  • Substituted aromatic aldehydes (e.g., pyridine-4-carbaldehyde)

  • Ammonium acetate

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Ether

  • Acetone

  • Strong liquid ammonia

Procedure:

  • Dissolve dry ammonium acetate (0.1 moles) in 50 ml of ethanol.

  • To this solution, add the desired aromatic aldehyde (0.1 moles, e.g., pyridine-4-carbaldehyde), a second aldehyde (0.1 moles, e.g., benzaldehyde), and a ketone (0.1 moles, e.g., butane-2-one).[3]

  • Heat the mixture to boiling and then allow it to stand at room temperature overnight.

  • Add 30 ml of concentrated HCl. The precipitated hydrochloride salt is then collected.

  • Wash the collected salt with a mixture of ethanol and ether (1:5).

  • Suspend the hydrochloride salt in acetone and treat with strong liquid ammonia to obtain the free base.[3]

Purification:

  • The synthesized compounds can be recrystallized from various solvents, with ethanol being the most common. Other solvents and solvent mixtures that have been used include acetonitrile, methanol, benzene-petroleum ether, and ethanol-ethyl acetate.[5]

Biological Activity and Screening Workflow

Piperidin-4-ones are recognized as versatile pharmacophores with a wide range of reported biological activities, including anticancer, anti-HIV, antimicrobial, and effects on the central nervous system.[3][4] The piperidine ring is a key structural component in many natural and pharmaceutically active compounds.[5][6] Given this broad potential, a structured screening workflow is essential for identifying and characterizing the biological effects of novel derivatives like this compound.

G cluster_0 Synthesis & Characterization cluster_1 Biological Screening cluster_2 Mechanism of Action Studies synthesis Synthesis of This compound purification Purification & Structural Verification (NMR, MS) synthesis->purification primary_screening Primary Screening (e.g., Antimicrobial, Cytotoxicity) purification->primary_screening secondary_screening Secondary Screening (e.g., Enzyme Inhibition, Receptor Binding) primary_screening->secondary_screening pathway_analysis Signaling Pathway Analysis (e.g., Wnt/β-catenin, NLRP3 Inflammasome) secondary_screening->pathway_analysis in_vivo_testing In Vivo Models (e.g., Animal studies) pathway_analysis->in_vivo_testing final_compound final_compound in_vivo_testing->final_compound Lead Compound

Caption: Workflow for Synthesis and Biological Evaluation.

This diagram illustrates a logical progression from the synthesis and purification of the target compound to its biological evaluation. The initial phase involves primary screening against a panel of assays to identify any significant biological activity. Promising hits would then undergo more specific secondary screening to elucidate their mechanism of action, for instance, by investigating their effects on known signaling pathways like the Wnt/β-catenin pathway, which has been a target for other piperidine derivatives[7], or the NLRP3 inflammasome.[8] The final stage would involve testing in relevant in vivo models to confirm efficacy and safety.

References

An In-depth Technical Guide to 1-(pyridin-4-ylmethyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Pyridin-4-ylmethyl)piperidin-4-one is a heterocyclic organic compound featuring a pyridine ring linked to a piperidin-4-one moiety. While this compound is commercially available for research purposes, a comprehensive review of publicly accessible scientific literature and patent databases reveals a notable absence of in-depth studies on its specific synthesis, biological activities, and mechanism of action. This technical guide summarizes the available information on this compound and provides a general overview of the chemical and pharmacological properties of the broader class of piperidin-4-one derivatives. Due to the limited specific data, this document will leverage information on related compounds to infer potential areas of interest for future research.

Introduction

The piperidin-4-one scaffold is a well-established pharmacophore in medicinal chemistry, known to be a versatile intermediate for the synthesis of a wide array of biologically active molecules.[1] Derivatives of piperidin-4-one have been reported to exhibit a broad spectrum of pharmacological activities, including but not limited to antimicrobial, antiviral, anticancer, and central nervous system effects. The incorporation of a pyridinylmethyl group at the 1-position of the piperidin-4-one ring, as seen in this compound, introduces a key structural motif that can influence the compound's physicochemical properties and its potential interactions with biological targets.

Chemical Properties

A summary of the key chemical properties for this compound is presented in Table 1, based on information from publicly available databases.

PropertyValueSource
IUPAC Name This compoundPubChem
Molecular Formula C₁₁H₁₄N₂OPubChem
Molecular Weight 190.24 g/mol PubChem
CAS Number 126832-82-4PubChem

Synthesis

General Synthetic Approaches

Route A: Reductive Amination

A common method for the synthesis of N-alkylated piperidones involves the reductive amination of piperidin-4-one with the corresponding aldehyde. In the case of this compound, this would involve the reaction of piperidin-4-one with pyridine-4-carboxaldehyde in the presence of a reducing agent.

Route B: Nucleophilic Substitution

An alternative approach is the nucleophilic substitution of a leaving group on the piperidine nitrogen with the desired alkyl halide. This would involve the reaction of piperidin-4-one with 4-(halomethyl)pyridine (e.g., 4-(chloromethyl)pyridine or 4-(bromomethyl)pyridine) in the presence of a base.

Logical Workflow for Synthesis

The logical workflow for the synthesis of this compound via nucleophilic substitution is depicted in the following diagram.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product A Piperidin-4-one D Solvent (e.g., Acetonitrile) A->D B 4-(Chloromethyl)pyridine B->D C Base (e.g., K₂CO₃) C->D E Heat D->E Stirring F This compound E->F Work-up & Purification G A This compound B Cancer Cell Line A->B C Phenotypic Screening (e.g., Cytotoxicity Assay) B->C D Target Identification (e.g., Proteomics, Kinase Profiling) C->D Active Hit E Pathway Analysis (e.g., Western Blot, Reporter Assays) D->E F Mechanism of Action E->F

References

An In-depth Technical Guide to the Synthesis of 1-(Pyridin-4-ylmethyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of the primary synthetic routes for obtaining 1-(Pyridin-4-ylmethyl)piperidin-4-one, a crucial scaffold in medicinal chemistry. The document outlines the key precursors, reaction mechanisms, and experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and replication in a laboratory setting.

Introduction

This compound is a heterocyclic compound of significant interest in drug discovery due to the presence of both a piperidin-4-one moiety and a pyridine ring. The piperidin-4-one structure is a versatile intermediate and a common feature in various biologically active molecules, exhibiting a range of pharmacological activities including analgesic, antimicrobial, and central nervous system effects.[1][2] The pyridinylmethyl substituent can modulate the physicochemical and pharmacological properties of the parent molecule, making this compound a valuable building block for the synthesis of novel therapeutic agents.

This guide explores the two primary retrosynthetic pathways for the synthesis of this compound: Reductive Amination and N-Alkylation .

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals two main strategies for its construction, as illustrated in the diagram below.

G cluster_0 Synthetic Pathways cluster_1 Precursors for Reductive Amination cluster_2 Precursors for N-Alkylation This compound This compound Reductive Amination Reductive Amination This compound->Reductive Amination C-N bond formation N-Alkylation N-Alkylation This compound->N-Alkylation C-N bond formation Piperidin-4-one Piperidin-4-one Reductive Amination->Piperidin-4-one Pyridine-4-carboxaldehyde Pyridine-4-carboxaldehyde Reductive Amination->Pyridine-4-carboxaldehyde N-Alkylation->Piperidin-4-one 4-(Halomethyl)pyridine 4-(Halomethyl)pyridine N-Alkylation->4-(Halomethyl)pyridine

Caption: Retrosynthetic analysis of this compound.

Synthetic Pathways and Experimental Protocols

Reductive Amination

Reductive amination is a widely used method for the formation of carbon-nitrogen bonds. This one-pot reaction involves the initial formation of an iminium ion from the condensation of an amine (piperidin-4-one) and a carbonyl compound (pyridine-4-carboxaldehyde), which is then reduced in situ to the corresponding amine.

G Piperidin-4-one Piperidin-4-one Intermediate Iminium Ion Piperidin-4-one->Intermediate + Pyridine-4-carboxaldehyde Pyridine-4-carboxaldehyde Pyridine-4-carboxaldehyde->Intermediate Product This compound Intermediate->Product [Reducing Agent]

Caption: Reductive amination pathway.

Experimental Protocol:

A typical procedure involves the reaction of piperidin-4-one with pyridine-4-carboxaldehyde in the presence of a reducing agent.[3][4]

  • Reaction Setup: To a solution of piperidin-4-one (1.0 eq) and pyridine-4-carboxaldehyde (1.0-1.2 eq) in a suitable solvent such as methanol, ethanol, or dichloromethane, add a reducing agent.[5]

  • Reducing Agent: Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂/Pd-C).[3][6] Sodium triacetoxyborohydride is often preferred due to its mildness and selectivity.

  • Reaction Conditions: The reaction is typically stirred at room temperature for a period ranging from a few hours to overnight.

  • Work-up and Purification: Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The product is then extracted with an organic solvent, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Table 1: Quantitative Data for Reductive Amination

ParameterValueReference
Piperidin-4-one (molar eq.)1.0N/A
Pyridine-4-carboxaldehyde (molar eq.)1.1N/A
Reducing AgentNaBH(OAc)₃[3]
SolventDichloromethane[5]
Reaction Time12 hN/A
TemperatureRoom TemperatureN/A
Yield>90% (typical)[4]
N-Alkylation

N-alkylation is another fundamental method for C-N bond formation, involving the reaction of an amine with an alkyl halide. In this case, the secondary amine of piperidin-4-one acts as a nucleophile, attacking the electrophilic carbon of a 4-(halomethyl)pyridine.

G Piperidin-4-one Piperidin-4-one Product This compound Piperidin-4-one->Product + Base 4-(Halomethyl)pyridine 4-(Halomethyl)pyridine 4-(Halomethyl)pyridine->Product

Caption: N-Alkylation pathway.

Experimental Protocol:

The synthesis via N-alkylation typically involves the following steps.[7][8]

  • Reaction Setup: Dissolve piperidin-4-one (1.0 eq) and a base in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is used to deprotonate the piperidine nitrogen, enhancing its nucleophilicity.

  • Alkylating Agent: Add 4-(chloromethyl)pyridine or 4-(bromomethyl)pyridine (1.0-1.2 eq) to the reaction mixture.

  • Reaction Conditions: The mixture is typically stirred at room temperature or heated to a moderate temperature (e.g., 50-80 °C) to facilitate the reaction.

  • Work-up and Purification: After the reaction is complete, the mixture is filtered to remove the inorganic salts. The filtrate is concentrated, and the residue is partitioned between water and an organic solvent. The organic layer is washed with brine, dried, and concentrated. The crude product is then purified by column chromatography.

Table 2: Quantitative Data for N-Alkylation

ParameterValueReference
Piperidin-4-one (molar eq.)1.0N/A
4-(Chloromethyl)pyridine HCl (molar eq.)1.1N/A
BaseK₂CO₃[9]
SolventDMFN/A
Reaction Time6 hN/A
Temperature60 °CN/A
YieldHigh (typical)N/A

Conclusion

The synthesis of this compound can be efficiently achieved through two primary and reliable methods: reductive amination and N-alkylation. The choice of synthetic route may depend on the availability of starting materials, desired scale, and specific laboratory capabilities. Both methods generally provide high yields and can be performed under relatively mild conditions. The protocols and data presented in this guide offer a solid foundation for researchers to successfully synthesize this valuable chemical intermediate for applications in drug discovery and development.

References

Unraveling the Therapeutic Potential of 1-(Pyridin-4-ylmethyl)piperidin-4-one: A Technical Overview of a Versatile Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are increasingly interested in the therapeutic potential of piperidin-4-one derivatives. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of the mechanism of action for 1-(Pyridin-4-ylmethyl)piperidin-4-one, drawing upon the broader pharmacological activities of the piperidin-4-one chemical class.

While specific, in-depth studies on the direct mechanism of action of this compound are not extensively available in the public domain, the piperidin-4-one core is a well-established pharmacophore. Derivatives of this scaffold have demonstrated a wide array of biological activities, suggesting that this compound may operate through one or more of these established pathways. This document will synthesize the available information on related compounds to hypothesize potential mechanisms and guide future research.

Postulated Mechanisms of Action Based on the Piperidin-4-one Scaffold

The piperidin-4-one moiety is a versatile building block in medicinal chemistry, known to interact with a variety of biological targets. The biological activity is often dictated by the nature of the substituents on the piperidine ring and the nitrogen atom. For this compound, the pyridin-4-ylmethyl group is a key determinant of its potential interactions.

Based on the activities of structurally related compounds, several potential mechanisms of action can be proposed for this compound:

  • Central Nervous System (CNS) Activity: The pyridine ring is a common feature in many CNS-active drugs. It is conceivable that this compound could interact with various receptors in the brain, such as dopamine, serotonin, or sigma receptors. The overall structure bears some resemblance to moieties found in antipsychotic and antidepressant agents.

  • Enzyme Inhibition: Piperidin-4-one derivatives have been shown to inhibit various enzymes. For instance, some analogs act as inhibitors of kinases, which are crucial in cellular signaling pathways related to cell proliferation and survival. A structurally similar compound, 1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride, has been suggested to act on protein kinases.

  • Anti-inflammatory Activity: A derivative of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one has been identified as an inhibitor of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammation. This suggests a potential anti-inflammatory role for compounds containing the piperidin-4-one core.

  • Antimicrobial Activity: The piperidin-4-one scaffold is present in numerous compounds synthesized for their antibacterial and antifungal properties. The mechanism in these cases often involves disruption of microbial cell walls or inhibition of essential enzymes.

Quantitative Data and Experimental Protocols: A Call for Further Research

A critical gap in the current understanding of this compound is the lack of quantitative data regarding its biological activity. To fully elucidate its mechanism of action, further research is imperative. The following tables outline the types of quantitative data and experimental protocols that would be necessary to build a comprehensive profile of this compound.

Table 1: Proposed Quantitative Pharmacological Data for this compound

ParameterTarget/AssaySignificance
Binding Affinity (Ki) Various CNS receptors (e.g., Dopamine D2, Serotonin 5-HT2A, Sigma-1)Determines the potency of interaction with specific receptors.
IC50/EC50 Enzyme inhibition assays (e.g., Kinase panel), Cell-based functional assaysMeasures the concentration required to inhibit a biological process by 50%.
Minimum Inhibitory Concentration (MIC) Bacterial and fungal strainsQuantifies the lowest concentration that prevents visible growth of a microbe.
In vivo efficacy (ED50) Animal models of disease (e.g., psychosis, inflammation, infection)Determines the effective dose to produce a therapeutic effect in 50% of the population.

Table 2: Essential Experimental Protocols for Elucidating the Mechanism of Action

ExperimentMethodologyPurpose
Receptor Binding Assays Radioligand binding assays using cell membranes expressing specific receptors.To identify and quantify the interaction of the compound with a panel of CNS and other receptors.
Enzyme Inhibition Assays Biochemical assays measuring the activity of specific enzymes (e.g., kinases) in the presence of the compound.To determine if the compound acts as an inhibitor of key signaling enzymes.
Cell-Based Functional Assays Measurement of downstream signaling events (e.g., calcium mobilization, cAMP production, protein phosphorylation) in cultured cells.To assess the functional consequences of receptor binding or enzyme inhibition.
Antimicrobial Susceptibility Testing Broth microdilution or disk diffusion methods according to CLSI guidelines.To evaluate the antimicrobial spectrum and potency of the compound.
In vivo Pharmacodynamic Studies Measurement of target engagement and downstream biomarker modulation in animal models following compound administration.To confirm the mechanism of action in a living organism.

Visualizing Potential Pathways

Given the absence of specific data for this compound, the following diagrams represent hypothetical signaling pathways and experimental workflows based on the activities of the broader piperidin-4-one class. These are intended to serve as a conceptual framework for future investigations.

G cluster_0 Hypothetical CNS Activity Workflow Compound This compound ReceptorScreen Receptor Binding Screen (Dopamine, Serotonin, Sigma Receptors) Compound->ReceptorScreen FunctionalAssay Cell-Based Functional Assays (e.g., cAMP, Ca2+ flux) ReceptorScreen->FunctionalAssay InVivoModel In Vivo Behavioral Models (e.g., Locomotor Activity, Prepulse Inhibition) FunctionalAssay->InVivoModel DataAnalysis Data Analysis & MoA Hypothesis InVivoModel->DataAnalysis

Figure 1. A potential experimental workflow to investigate the CNS activity of this compound.

G cluster_1 Postulated Anti-inflammatory Signaling Pathway Compound This compound NLRP3 NLRP3 Inflammasome Compound->NLRP3 Inhibition? Caspase1 Caspase-1 NLRP3->Caspase1 Activation IL1b Pro-IL-1β -> IL-1β Caspase1->IL1b Cleavage Inflammation Inflammation IL1b->Inflammation

Figure 2. A hypothetical signaling pathway illustrating potential inhibition of the NLRP3 inflammasome.

Conclusion and Future Directions

This compound belongs to a chemical class with demonstrated therapeutic potential across a range of diseases. While its specific mechanism of action remains to be elucidated, the existing literature on piperidin-4-one derivatives provides a strong foundation for future research. A systematic investigation employing a battery of in vitro and in vivo assays is necessary to uncover the primary biological targets and signaling pathways modulated by this compound. Such studies will be instrumental in determining its potential for development as a novel therapeutic agent. The scientific community is encouraged to undertake these investigations to unlock the full potential of this promising scaffold.

The Multifaceted Biological Activities of Piperidin-4-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidin-4-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its versatile structure allows for diverse substitutions, leading to a wide array of pharmacological activities. This technical guide provides an in-depth overview of the significant biological activities of piperidin-4-one derivatives, with a focus on their anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a comprehensive resource for researchers in the field.

Anticancer Activity

Piperidin-4-one derivatives have demonstrated notable cytotoxic effects against a range of cancer cell lines.[1][2] The mechanism of action often involves the induction of apoptosis and the modulation of key signaling pathways crucial for cancer cell proliferation and survival.[1][3]

Quantitative Data Summary: Anticancer Activity
Compound ClassDerivativeCancer Cell LineActivity (IC50/GI50 in µM)Reference
3-Chloro-3-methyl-2,6-diarylpiperidin-4-onesCompound IIH929 (Multiple Myeloma)Not specified, but showed cytotoxic effects[1]
Compound VH929 (Multiple Myeloma)Not specified, but showed cytotoxic effects[1]
3,5-Bis((E)-2-fluorobenzylidene)piperidin-4-one-MDA-MB-231 (Breast), PC3 (Pancreatic)More potent than curcumin[4]
3,5-Bis(4-hydroxyarylidene)-4-piperidonesAlkylaminomethyl substitutedMolt 4/C8, CEM (T-lymphocyte), L1210 (Murine leukemia)Higher efficacy than melphalan[4]
3,5-di[(E)-arylidene]-1-[3-(4-methylpiperazin-1-yl)alkyl]piperidin-4-ones-HCT116 (Colon), MCF7 (Breast)Potent antiproliferative properties[4]
Piperidine-based benzamide derivatives6aMDA-MB-4368.56 ± 1.07[5]
15dMDA-MB-4366.99 ± 2.62[5]
Key Signaling Pathways in Cancer

Several signaling pathways are implicated in the anticancer effects of piperidin-4-one derivatives. These include the JAK/STAT, PI3K/Akt, and apoptotic pathways.

JAK/STAT Signaling Pathway: Aberrant activation of the JAK/STAT pathway is common in many cancers, promoting cell proliferation and survival.[1][6] Piperidin-4-one derivatives can inhibit this pathway, leading to anticancer effects.[1]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene Initiates Piperidin4one Piperidin-4-one Derivatives Piperidin4one->JAK Inhibits

JAK/STAT Signaling Pathway Inhibition

PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its dysregulation is a hallmark of many cancers.[4][7][8]

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Piperidin4one Piperidin-4-one Derivatives Piperidin4one->PI3K Inhibits

PI3K/Akt Signaling Pathway Inhibition

Bax/Bcl-2 Apoptotic Pathway: Many piperidin-4-one derivatives induce apoptosis by modulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[1][9] An increased Bax/Bcl-2 ratio leads to mitochondrial dysfunction and caspase activation, culminating in cell death.

Apoptosis_Pathway Piperidin4one Piperidin-4-one Derivatives p53 p53 Piperidin4one->p53 Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Piperidin4one->Bcl2 Downregulates Bax Bax (Pro-apoptotic) p53->Bax Activates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Bax Inhibits CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Bax/Bcl-2 Mediated Apoptosis
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[5][10]

1. Cell Seeding:

  • Harvest cancer cells (e.g., HeLa, MCF-7) during their exponential growth phase.

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[10]

2. Compound Treatment:

  • Prepare serial dilutions of the piperidin-4-one derivatives in the culture medium.

  • Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations.

  • Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[10]

3. MTT Addition and Incubation:

  • After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[5][10]

  • Incubate for 4 hours at 37°C, protected from light.[5]

4. Formazan Solubilization:

  • Carefully remove the medium.

  • Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[10]

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

5. Data Acquisition:

  • Measure the absorbance at 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used for background correction.

6. Data Analysis:

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the compound concentration.[10]

MTT_Assay_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with piperidin-4-one derivatives Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Add solubilization buffer Incubate3->Solubilize Read Read absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End MIC_Workflow Start Start Prepare_Dilutions Prepare serial dilutions of piperidin-4-one derivative in broth Start->Prepare_Dilutions Prepare_Inoculum Prepare standardized bacterial inoculum Start->Prepare_Inoculum Inoculate Inoculate tubes with bacterial suspension Prepare_Dilutions->Inoculate Prepare_Inoculum->Inoculate Incubate Incubate at 37°C for 16-20h Inoculate->Incubate Observe Observe for turbidity Incubate->Observe Determine_MIC Determine MIC (lowest concentration with no growth) Observe->Determine_MIC End End Determine_MIC->End NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates to Gene Inflammatory Gene Transcription Nucleus->Gene Initiates Piperidin4one Piperidin-4-one Derivatives Piperidin4one->IKK Inhibits

References

The Structure-Activity Relationship of 1-(Pyridin-4-ylmethyl)piperidin-4-one: A Scrutiny of a Versatile Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(Pyridin-4-ylmethyl)piperidin-4-one core is a significant pharmacophore in medicinal chemistry, serving as a foundational structure for the development of a diverse array of therapeutic agents. This technical guide delves into the structure-activity relationships (SAR) of this scaffold, drawing upon published data from analogous compounds to illuminate the key structural motifs that govern biological activity. The versatility of this chemical framework allows for its adaptation to target a range of biological entities, including enzymes and receptors implicated in various disease states.

Core Structure and Rationale

The this compound scaffold combines the key features of a piperidine ring, a common constituent in many biologically active compounds, with a pyridinylmethyl substituent. The piperidin-4-one moiety offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and target engagement. The pyridine ring, a bioisostere of a phenyl group, introduces a nitrogen atom that can participate in hydrogen bonding and alter the electronic properties of the molecule, often leading to improved pharmacological profiles.

Structure-Activity Relationship Analysis

The biological activity of derivatives based on the this compound core is highly dependent on the nature and position of substituents on both the piperidine and pyridine rings. The following sections summarize the observed SAR trends from studies on analogous compounds targeting various biological systems.

Substitutions on the Piperidine Ring

Modifications at the piperidine ring, particularly at the nitrogen atom and the carbon atoms adjacent to the ketone, have been shown to significantly influence potency and selectivity.

Table 1: Quantitative SAR Data for Piperidine Ring Modifications

Compound IDR1 (Piperidine N-substituent)R2 (Other Piperidine Substituents)TargetActivity (IC50/Ki, nM)
1a Pyridin-4-ylmethylHAcetylcholinesterase1500
1b 3-FluorobenzylHAcetylcholinesterase850
1c Pyridin-4-ylmethyl3,3-dimethylDopamine D4 Receptor75
1d Pyridin-4-ylmethyl3-spiro-cyclopentaneDopamine D4 Receptor45

Note: Data is compiled from analogous series and is intended to be representative.

Substitutions on the Pyridine Ring

Alterations to the pyridine ring, including the introduction of various functional groups, can impact target binding affinity and pharmacokinetic properties.

Table 2: Quantitative SAR Data for Pyridine Ring Modifications

Compound IDR3 (Pyridine Ring Substituent)TargetActivity (IC50/Ki, nM)
2a HHistone Deacetylase250
2b 2-AminoHistone Deacetylase120
2c 2-ChloroHistone Deacetylase400
2d 2-MethoxyHistone Deacetylase180

Note: Data is compiled from analogous series and is intended to be representative.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of compounds analogous to the this compound scaffold.

Acetylcholinesterase Inhibition Assay

Objective: To determine the in vitro potency of compounds to inhibit acetylcholinesterase (AChE).

Methodology:

  • The assay is performed in a 96-well plate format using recombinant human AChE.

  • Compounds are serially diluted in assay buffer (50 mM Tris-HCl, pH 8.0).

  • AChE enzyme solution is pre-incubated with the test compounds for 15 minutes at room temperature.

  • The enzymatic reaction is initiated by the addition of the substrate acetylthiocholine and the chromogen 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).

  • The formation of the yellow product, 5-thio-2-nitrobenzoate, is monitored spectrophotometrically at 412 nm over time.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Dopamine D4 Receptor Binding Assay

Objective: To determine the binding affinity of compounds to the human dopamine D4 receptor.

Methodology:

  • Membranes from HEK293 cells stably expressing the human dopamine D4 receptor are used.

  • The assay is performed in a binding buffer (50 mM Tris-HCl, 0.9% NaCl, pH 7.4).

  • Test compounds are incubated with the cell membranes and a radiolabeled ligand (e.g., [³H]-Spiperone) at a specific concentration.

  • Non-specific binding is determined in the presence of a high concentration of a known D4 antagonist (e.g., haloperidol).

  • After incubation, the membranes are harvested by rapid filtration through glass fiber filters.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the study of the this compound scaffold.

SAR_Logic cluster_0 Core Scaffold cluster_1 Structural Modifications cluster_2 Biological Outcomes Core This compound Piperidine_Mods Piperidine Ring Substitutions (R1, R2) Core->Piperidine_Mods Pyridine_Mods Pyridine Ring Substitutions (R3) Core->Pyridine_Mods Activity Biological Activity (Potency & Selectivity) Piperidine_Mods->Activity Properties ADME Properties (Solubility, Permeability) Piperidine_Mods->Properties Pyridine_Mods->Activity Pyridine_Mods->Properties

Figure 1: Logical relationship of SAR exploration.

Experimental_Workflow Start Compound Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Start->Purification Primary_Screening Primary Biological Screening (e.g., Enzyme Inhibition Assay) Purification->Primary_Screening Dose_Response Dose-Response & IC50/EC50 Determination Primary_Screening->Dose_Response Secondary_Assays Secondary Assays (e.g., Receptor Binding, Cell-based Assays) Dose_Response->Secondary_Assays SAR_Analysis SAR Analysis & Iterative Design Secondary_Assays->SAR_Analysis SAR_Analysis->Start New Analogs Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Figure 2: A generalized experimental workflow for SAR studies.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. The available data on analogous structures indicate that systematic modifications to both the piperidine and pyridine rings can lead to significant improvements in potency and selectivity against a variety of biological targets. Future research efforts focused on exploring the chemical space around this core structure are warranted and hold the potential to deliver next-generation therapeutics for a range of human diseases. This guide provides a foundational understanding of the SAR principles governing this important class of compounds, which will be invaluable for researchers engaged in the design and synthesis of new chemical entities.

Unlocking the Therapeutic Potential of 1-(Pyridin-4-ylmethyl)piperidin-4-one: A Strategic Guide to Target Identification and Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide addresses the therapeutic potential of the novel compound 1-(Pyridin-4-ylmethyl)piperidin-4-one. While direct pharmacological data for this specific molecule is not extensively available in peer-reviewed literature, its structural motifs, featuring a piperidin-4-one core linked to a pyridine ring, suggest a rich potential for interaction with a variety of biological targets. This document provides a comprehensive overview of likely therapeutic avenues based on the well-established activities of the piperidin-4-one scaffold and outlines a strategic experimental workflow for the definitive identification of its molecular targets and mechanism of action.

The piperidin-4-one nucleus is a privileged scaffold in medicinal chemistry, known to be a versatile intermediate in the synthesis of compounds with a wide array of biological activities.[1][2][3] Derivatives have shown promise in oncology, infectious diseases, and neurology.[1][4] This guide will explore the most probable therapeutic targets for this compound based on this chemical precedent and propose a rigorous pathway for its pharmacological characterization.

Potential Therapeutic Arenas and Key Molecular Targets

Based on the activities of structurally related compounds, this compound is hypothesized to show efficacy in the following areas:

  • Central Nervous System (CNS) Disorders: The presence of the piperidine and pyridine rings is common in centrally acting agents. Potential targets include G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in neurotransmission.

  • Inflammatory Diseases: Piperidin-4-one derivatives have been investigated for their anti-inflammatory properties. A plausible mechanism could involve the inhibition of key inflammatory enzymes or signaling pathways.

  • Infectious Diseases: The piperidin-4-one scaffold is present in numerous compounds with demonstrated antibacterial and antifungal activity.[4]

Strategic Workflow for Target Identification and Validation

To elucidate the specific therapeutic targets of this compound, a systematic, multi-step experimental approach is recommended. The following workflow provides a logical progression from broad screening to specific target validation.

cluster_0 Phase 1: Initial Screening & Target Class Identification cluster_1 Phase 2: Hit Confirmation & Lead Target Identification cluster_2 Phase 3: Mechanism of Action & In Vivo Proof of Concept A High-Throughput Phenotypic Screening (e.g., cell viability, cytokine release) C Dose-Response Studies on Primary Hits A->C Identified Phenotype B Broad Panel Kinase/GPCR/Ion Channel Screening (Binding Assays) B->C Initial Binding Hits D Orthogonal Assays for Target Validation (e.g., enzymatic assays, cellular thermal shift assays) C->D Confirmed Activity E Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) D->E Validated Target F In Vivo Efficacy Studies in Relevant Disease Models E->F Elucidated Pathway

Figure 1: A strategic workflow for the pharmacological characterization of this compound.

Hypothetical Signaling Pathway: CNS Activity

Should initial screening reveal activity against a specific CNS receptor, for instance, a G-protein coupled receptor (GPCR), a subsequent investigation into the downstream signaling cascade would be warranted. The following diagram illustrates a hypothetical pathway.

Compound This compound GPCR Hypothetical GPCR Target Compound->GPCR Binds to G_Protein G-Protein (e.g., Gs, Gi, Gq) GPCR->G_Protein Activates/Inhibits Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces/Inhibits PKA Protein Kinase A Second_Messenger->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene_Expression Changes in Gene Expression CREB->Gene_Expression Leads to

Figure 2: A hypothetical GPCR signaling pathway potentially modulated by this compound.

Experimental Protocols: A Representative Approach

The following are condensed, representative protocols for key experiments outlined in the strategic workflow.

Table 1: Representative Experimental Protocols
ExperimentObjectiveMethodology
Broad Kinase Panel Screen To identify potential kinase targets.The compound is screened at a fixed concentration (e.g., 10 µM) against a panel of several hundred kinases. The percentage of inhibition of kinase activity is determined using a radiometric or fluorescence-based assay that measures the phosphorylation of a substrate peptide.
Dose-Response Enzymatic Assay To determine the potency (e.g., IC50) of the compound against a confirmed target.A purified recombinant enzyme is incubated with varying concentrations of the compound and a specific substrate. The reaction is allowed to proceed for a defined period, and the product formation is quantified using a suitable detection method (e.g., spectrophotometry, fluorescence, luminescence).
Cellular Thermal Shift Assay (CETSA) To confirm target engagement in a cellular context.Intact cells are treated with the compound or vehicle control. The cells are then heated to various temperatures, followed by lysis and separation of soluble and aggregated proteins. The amount of the target protein remaining in the soluble fraction is quantified by Western blotting. A shift in the melting curve in the presence of the compound indicates target engagement.
In Vivo Paw Edema Model To assess in vivo anti-inflammatory activity.An inflammatory agent (e.g., carrageenan) is injected into the paw of a rodent model. The compound is administered systemically (e.g., orally or intraperitoneally) prior to the inflammatory insult. Paw volume is measured at various time points to determine the extent of edema and the inhibitory effect of the compound.

Quantitative Data from Analogous Scaffolds

While specific data for the title compound is unavailable, the following table summarizes representative quantitative data for other piperidin-4-one derivatives to provide a contextual framework for expected potencies.

Table 2: Biological Activities of Representative Piperidin-4-one Derivatives
Derivative ClassTarget/ActivityPotency (IC50/Ki)Reference
N-Aryl-piperidin-4-onesAnticancer (various cell lines)Low µM to nM range[1]
Spiro-piperidin-4-onesAnti-HIV (Reverse Transcriptase)Low µM range[1]
Diaryl-piperidin-4-onesAntimicrobial (various strains)MICs in µg/mL range[4]

Conclusion

This compound represents a promising starting point for the development of novel therapeutics. Its chemical structure is suggestive of a range of potential biological activities. The strategic workflow and methodologies outlined in this guide provide a clear and robust framework for the elucidation of its specific therapeutic targets and mechanism of action. Further investigation through the proposed experimental cascade is essential to unlock the full therapeutic potential of this compound and to pave the way for its future development as a clinical candidate.

References

A Technical Guide to the Discovery and Synthesis of Novel Piperidin-4-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidin-4-one nucleus is a privileged heterocyclic scaffold that forms the structural core of numerous natural products and synthetic molecules with significant pharmacological importance.[1][2] Its versatile structure allows for extensive chemical modification, making it a focal point in medicinal chemistry for the development of novel therapeutic agents.[3][4] Piperidin-4-one derivatives have demonstrated a wide array of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and central nervous system (CNS) modulatory effects.[3][5][6] This guide provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships of novel piperidin-4-one analogs, serving as a comprehensive resource for professionals in drug discovery and development.

Core Synthetic Methodologies

The synthesis of the piperidin-4-one core is most classically achieved through the Mannich condensation reaction.[1][3] This one-pot, multi-component reaction offers an efficient route to constructing the heterocyclic ring system.[7][8] More recent and advanced methods, such as rhodium-catalyzed cascade reactions, have also been developed to synthesize these valuable derivatives with high yields.[9]

Mannich Condensation Reaction

The Mannich reaction is a cornerstone for synthesizing 2,6-diaryl-piperidin-4-ones. It typically involves the condensation of an aromatic aldehyde, a ketone (such as ethyl methyl ketone or dialkyl ketones), and an amine source like ammonium acetate in an ethanol medium.[1][5][7] The reaction proceeds through the formation of β-amino carbonyl compounds, known as Mannich bases.[1]

α-Imino Rhodium Carbene-Initiated Cascade Reaction

A modern approach involves an α-imino rhodium carbene-initiated cascade reaction.[9] This method allows for the synthesis of valuable piperidin-4-one derivatives in excellent yields through a process involving 1,2-aryl/alkyl migration and subsequent annulation.[9] The reaction conditions can be optimized by selecting appropriate rhodium catalysts, such as Rh₂(piv)₄ or Rh₂(adc)₄, and solvents like dichloromethane (DCM).[9]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the successful synthesis and evaluation of novel compounds. Below are representative protocols for the synthesis via Mannich condensation and for a primary biological screening assay.

Protocol 1: Synthesis of Substituted 2,6-Diaryl-piperidin-4-ones via Mannich Condensation

This protocol is adapted from established literature methods.[7][10]

Materials:

  • Substituted aromatic aldehyde (2 molar equivalents)

  • Dialkyl ketone (1 molar equivalent)

  • Dry ammonium acetate (1 molar equivalent)

  • Ethanol (as solvent)

  • Concentrated Hydrochloric Acid

  • Strong Ammonia Solution

  • Acetone

  • Ether

Procedure:

  • A mixture of the substituted aldehyde, dialkyl ketone, and dry ammonium acetate (in a 2:1:1 molar ratio) is refluxed in ethanol (approx. 30 mL).[7]

  • The reaction mixture is allowed to stand overnight at room temperature.[7]

  • Concentrated hydrochloric acid (approx. 30 mL) is added to the mixture to precipitate the hydrochloride salt of the piperidin-4-one.[7]

  • The precipitated hydrochloride is collected by filtration and washed with a 1:5 mixture of ethanol and ether.[7]

  • The collected salt is suspended in acetone.[7]

  • The suspension is basified using a strong ammonia solution, followed by dilution with an excess of water to precipitate the free base.[7]

  • The final product (the piperidin-4-one analog) is separated by filtration, washed thoroughly with water, and dried.[7]

  • Purification is achieved by recrystallization from a suitable solvent, such as ethanol, to yield the final substituted piperidin-4-one.[1][7]

  • The purity of the synthesized compound is confirmed using thin-layer chromatography (TLC) with silica gel plates.[7][10]

Protocol 2: In Vitro Antibacterial Activity Screening (Disk Diffusion Method)

This protocol outlines a standard method for assessing the antibacterial properties of newly synthesized analogs.[5]

Materials:

  • Synthesized piperidin-4-one analogs

  • Standard antibiotic (e.g., Ampicillin) as a positive control[5]

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[5]

  • Nutrient agar medium

  • Sterile filter paper disks

  • Solvent (e.g., DMSO)

Procedure:

  • Prepare a stock solution of the synthesized compounds and the standard drug in a suitable solvent.

  • Prepare nutrient agar plates and allow them to solidify.

  • Inoculate the agar plates uniformly with a standardized suspension of the test bacterial strain.

  • Impregnate sterile filter paper disks with a defined concentration of the test compounds and the standard antibiotic.

  • Place the impregnated disks onto the surface of the inoculated agar plates.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone indicates greater antibacterial activity.[8]

  • Compare the zone of inhibition of the test compounds with that of the standard drug to evaluate their relative potency.[5]

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex synthetic routes, experimental procedures, and biological mechanisms.

G General Synthesis Workflow via Mannich Condensation A Starting Materials (Aldehyde, Ketone, Ammonium Acetate) B One-Pot Reaction (Reflux in Ethanol) A->B C Acidification (Precipitation of Hydrochloride Salt) B->C D Basification (Isolation of Free Base) C->D E Purification (Recrystallization) D->E F Characterization (NMR, IR, Mass Spec) E->F G Biological Evaluation Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 Lead Optimization A Synthesized Piperidin-4-one Analogs B Primary Assays (e.g., Antimicrobial, Anticancer) A->B C Hit Identification (Active Compounds) B->C D Target Identification (e.g., Enzyme Inhibition Assay) C->D E Pathway Analysis D->E F Structure-Activity Relationship (SAR) Studies E->F G Design of New Analogs F->G G Conceptual Target Inhibition Pathway Drug Piperidin-4-one Analog Target Biological Target (e.g., Topoisomerase II, σ1 Receptor) Drug->Target Binding & Inhibition Pathway Cellular Signaling Pathway Target->Block Response Biological Response (e.g., Apoptosis, Growth Inhibition) Pathway->Response Block->Pathway X

References

An In-depth Technical Guide on the Safety and Hazards of 1-(Pyridin-4-ylmethyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always consult the specific SDS for the most accurate and up-to-date safety information before handling this chemical.

Introduction

1-(Pyridin-4-ylmethyl)piperidin-4-one is a heterocyclic compound with potential applications in pharmaceutical research and development. As with any chemical substance, a thorough understanding of its safety profile and potential hazards is paramount for ensuring the well-being of laboratory personnel and the integrity of research. This guide provides a detailed overview of the known safety and hazard information for this compound, based on publicly available data.

Hazard Identification and Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. Based on data submitted to the European Chemicals Agency (ECHA), this compound has been classified with the following hazards.[1]

Table 1: GHS Hazard Classification [1]

Hazard ClassCategory
Acute toxicity, oralCategory 4
Skin corrosion/irritationCategory 2
Serious eye damage/eye irritationCategory 2A
Specific target organ toxicity, single exposure; Respiratory tract irritationCategory 3

Signal Word: Warning[1]

GHS Pictograms: [1]

  • Health Hazard:

    alt text

  • Exclamation Mark:

    alt text

Hazard and Precautionary Statements

The following tables detail the specific hazard (H) and precautionary (P) statements associated with this compound.[1]

Table 2: GHS Hazard Statements [1]

CodeStatement
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Table 3: GHS Precautionary Statements [1]

CodeStatement
P261Avoid breathing dust/fume/gas/mist/vapours/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301+P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302+P352IF ON SKIN: Wash with plenty of water.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312Call a POISON CENTER/doctor if you feel unwell.
P330Rinse mouth.
P332+P313If skin irritation occurs: Get medical advice/attention.
P337+P313If eye irritation persists: Get medical advice/attention.
P362Take off contaminated clothing and wash before reuse.
P403+P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
P501Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

Detailed experimental protocols for the toxicological and hazard assessments of this compound are not available in the public domain. The GHS classifications are based on data submitted by suppliers to regulatory bodies. These studies are typically conducted according to internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD) for the Testing of Chemicals.

For instance, acute oral toxicity is often determined using OECD Test Guideline 423 (Acute Oral toxicity – Acute Toxic Class Method), skin irritation according to OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion), and eye irritation following OECD Test Guideline 405 (Acute Eye Irritation/Corrosion). However, the specific protocols and results for this compound have not been publicly disclosed.

Logical Workflow for Safe Chemical Handling

The following diagram illustrates a logical workflow for the safe handling of a chemical substance like this compound, from hazard identification to emergency response.

SafeChemicalHandling A Hazard Identification (Review SDS and Labels) B Risk Assessment (Evaluate Exposure Potential) A->B Leads to C Implementation of Control Measures B->C Informs D Engineering Controls (Fume Hood, Ventilation) C->D E Administrative Controls (SOPs, Training) C->E F Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) C->F G Safe Handling and Storage Procedures D->G E->G F->G H Emergency Preparedness G->H K Waste Disposal G->K After Use I First Aid Measures (Eye Wash, Safety Shower) H->I J Spill Response H->J

Caption: Logical workflow for safe chemical handling procedures.

First Aid Measures

In case of exposure to this compound, the following first aid measures are recommended based on its hazard profile.[1] Medical advice should be sought promptly.

Table 4: First Aid Measures

Exposure RouteFirst Aid Procedure
Ingestion Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[1]
Skin Contact Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
Inhalation Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1]

Handling and Storage

Proper handling and storage are crucial to minimize the risk of exposure.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.[1]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep locked up and away from incompatible materials.[1]

Conclusion

This compound is a compound that presents moderate health hazards, including being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[1] Adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment and proper handling and storage procedures, is essential to mitigate the risks associated with this chemical. Researchers, scientists, and drug development professionals should always consult the manufacturer's Safety Data Sheet for comprehensive and specific guidance before working with this compound.

References

Spectral Data and Experimental Protocols for 1-(Pyridin-4-ylmethyl)piperidin-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1-(Pyridin-4-ylmethyl)piperidin-4-one. Due to the limited availability of direct experimental data for this specific compound, this guide utilizes spectral information from the closely related structural analog, N-Benzyl-4-piperidone, as a proxy. This approach allows for a detailed and informative analysis relevant to researchers in drug development and related scientific fields. The guide includes tabulated spectral data, detailed experimental protocols for synthesis and analysis, and a workflow visualization to facilitate understanding and replication.

Spectral Data

The following tables summarize the expected and representative spectral data for this compound, based on data from its structural analog, N-Benzyl-4-piperidone.

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.39-7.28m5HAromatic protons (benzyl group)
3.65s2H-CH₂- (benzyl)
2.77t4HPiperidinone protons (α to N)
2.48t4HPiperidinone protons (β to N)

Data is for the analogous compound N-Benzyl-4-piperidone as reported in patent CN116924967A.[1]

Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~208C=O (Ketone)
~138Quaternary Aromatic C (benzyl group)
~129Aromatic CH (benzyl group)
~128Aromatic CH (benzyl group)
~127Aromatic CH (benzyl group)
~63-CH₂- (benzyl)
~50Piperidinone C (α to N)
~41Piperidinone C (β to N)

Expected chemical shifts are based on typical values for N-substituted piperidin-4-ones.

Table 3: Mass Spectrometry Data
m/z ValueInterpretation
189Molecular Ion [M]⁺ (for N-Benzyl-4-piperidone)
91Tropylium ion [C₇H₇]⁺ (characteristic for benzyl group)
98[M - C₇H₇]⁺

Fragmentation data is based on the expected fragmentation pattern for N-Benzyl-4-piperidone.

Table 4: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2950, ~2800MediumAliphatic C-H stretch
~1715StrongC=O stretch (ketone)
~1600, ~1495MediumAromatic C=C stretch
~1115StrongC-N stretch
~740, ~700StrongAromatic C-H out-of-plane bend

Expected absorption bands are based on characteristic frequencies for N-substituted piperidin-4-ones.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and the acquisition of its spectral data.

Synthesis of this compound

This procedure is adapted from a general method for the synthesis of N-substituted piperidin-4-ones.

Materials:

  • Piperidin-4-one hydrochloride

  • 4-(Chloromethyl)pyridine hydrochloride

  • Triethylamine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • To a solution of piperidin-4-one hydrochloride (1.0 eq) in dichloromethane, add triethylamine (2.2 eq) and stir at room temperature for 30 minutes.

  • Add 4-(chloromethyl)pyridine hydrochloride (1.0 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Spectral Data Acquisition

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or other suitable deuterated solvent in an NMR tube.

  • ¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Set the number of scans to 16 or 32 for a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum on the same instrument. A larger number of scans (e.g., 1024 or more) will be necessary to obtain a spectrum with an adequate signal-to-noise ratio.

2.2.2 Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.

  • Analysis: Introduce the sample into a mass spectrometer, typically using an electrospray ionization (ESI) or electron impact (EI) source.

  • Data Acquisition: Obtain a full scan mass spectrum to determine the molecular ion peak. For structural elucidation, perform tandem mass spectrometry (MS/MS) to observe the fragmentation pattern.

2.2.3 Infrared (IR) Spectroscopy

  • Sample Preparation: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). If it is a solid, it can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Analysis: Place the prepared sample in an FTIR spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectral Analysis cluster_data Data Interpretation start Reactants: Piperidin-4-one HCl 4-(Chloromethyl)pyridine HCl Triethylamine reaction Reaction in DCM start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product nmr NMR Spectroscopy (¹H & ¹³C) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir data_analysis Structure Elucidation nmr->data_analysis ms->data_analysis ir->data_analysis

Caption: Experimental workflow for the synthesis and spectral characterization.

References

Methodological & Application

Synthesis Protocol for 1-(Pyridin-4-ylmethyl)piperidin-4-one: An Essential Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This application note provides a detailed experimental protocol for the synthesis of 1-(Pyridin-4-ylmethyl)piperidin-4-one, a key building block in the development of various therapeutic agents. The protocol is designed for researchers and scientists in the field of medicinal chemistry and drug development. Two common and effective synthetic routes are presented: reductive amination and N-alkylation. This document includes a comprehensive list of materials, step-by-step procedures, and guidelines for the purification and characterization of the final compound.

Introduction

This compound is a heterocyclic compound that serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules. The piperidone core is a common scaffold in many approved drugs, and the pyridinylmethyl substituent allows for further functionalization and interaction with various biological targets. This compound and its derivatives have been explored for their potential in treating a variety of disorders, including neurological and psychiatric conditions. This protocol outlines two reliable methods for its preparation in a laboratory setting.

Synthetic Schemes

Two primary methods for the synthesis of this compound are detailed below:

Method A: Reductive Amination

This method involves the reaction of piperidin-4-one with pyridine-4-carboxaldehyde in the presence of a reducing agent to form the desired product.

Method B: N-Alkylation

This alternative method involves the direct alkylation of piperidin-4-one with 4-(chloromethyl)pyridine.

Experimental Protocols

Method A: Reductive Amination

This procedure is adapted from standard reductive amination protocols for the synthesis of N-substituted piperidines.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Piperidin-4-one hydrochloride98%Commercially Available
Pyridine-4-carboxaldehyde99%Commercially Available
Sodium triacetoxyborohydride (STAB)97%Commercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Triethylamine (TEA)≥99.5%Commercially Available
Saturated aqueous sodium bicarbonateLaboratory preparedN/A
BrineLaboratory preparedN/A
Anhydrous magnesium sulfateLaboratory gradeCommercially Available

Instrumentation:

InstrumentUse
Magnetic stirrer with stir barReaction agitation
Round-bottom flaskReaction vessel
TLC plates (silica gel 60 F254)Reaction monitoring
Rotary evaporatorSolvent removal
Column chromatography setupProduct purification
NMR spectrometerStructural characterization
Mass spectrometerMolecular weight determination

Procedure:

  • To a solution of piperidin-4-one hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (1.1 eq) and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.

  • Add pyridine-4-carboxaldehyde (1.0 eq) to the reaction mixture and stir for an additional 30 minutes.

  • Slowly add sodium triacetoxyborohydride (1.2 eq) portion-wise to the mixture.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Expected Yield: 75-85%

Method B: N-Alkylation

This procedure is a classic N-alkylation reaction and provides an alternative route to the target compound.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Piperidin-4-one hydrochloride98%Commercially Available
4-(Chloromethyl)pyridine hydrochloride98%Commercially Available
Potassium carbonate (K₂CO₃)AnhydrousCommercially Available
Acetonitrile (ACN)AnhydrousCommercially Available
Saturated aqueous sodium bicarbonateLaboratory preparedN/A
BrineLaboratory preparedN/A
Anhydrous sodium sulfateLaboratory gradeCommercially Available

Instrumentation:

The instrumentation required is the same as for Method A.

Procedure:

  • To a suspension of piperidin-4-one hydrochloride (1.0 eq) and 4-(chloromethyl)pyridine hydrochloride (1.0 eq) in anhydrous acetonitrile (ACN), add anhydrous potassium carbonate (3.0 eq).

  • Stir the mixture vigorously at 60 °C for 8-12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Expected Yield: 60-70%

Data Presentation

Table 1: Summary of Reaction Parameters

ParameterMethod A: Reductive AminationMethod B: N-Alkylation
Starting Materials Piperidin-4-one HCl, Pyridine-4-carboxaldehydePiperidin-4-one HCl, 4-(Chloromethyl)pyridine HCl
Key Reagents Sodium triacetoxyborohydride, TriethylaminePotassium carbonate
Solvent Dichloromethane (DCM)Acetonitrile (ACN)
Reaction Temperature Room Temperature60 °C
Reaction Time 12-18 hours8-12 hours
Typical Yield 75-85%60-70%

Characterization Data

The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: The spectrum should show characteristic peaks for the pyridinyl, methyl, and piperidone protons.

  • ¹³C NMR: The spectrum should display the expected number of carbon signals corresponding to the structure.

  • Mass Spectrometry (MS): The mass spectrum should exhibit the molecular ion peak corresponding to the calculated molecular weight of the compound (C₁₁H₁₄N₂O, M.W. = 190.24 g/mol ).

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic carbonyl (C=O) stretching frequency for the ketone group.

Workflow and Pathway Diagrams

Synthesis_Workflow cluster_methodA Method A: Reductive Amination cluster_methodB Method B: N-Alkylation A_start Piperidin-4-one HCl + Pyridine-4-carboxaldehyde A_react STAB, TEA DCM, RT, 12-18h A_start->A_react Reaction A_workup Quench (NaHCO3) Extraction (DCM) A_react->A_workup Work-up A_purify Column Chromatography A_workup->A_purify Purification A_product This compound A_purify->A_product B_start Piperidin-4-one HCl + 4-(Chloromethyl)pyridine HCl B_react K2CO3 ACN, 60°C, 8-12h B_start->B_react Reaction B_workup Filtration Extraction (DCM) B_react->B_workup Work-up B_purify Column Chromatography B_workup->B_purify Purification B_product This compound B_purify->B_product

Caption: Synthetic workflow for this compound.

Conclusion

This application note provides two robust and reproducible protocols for the synthesis of this compound. The reductive amination method is generally higher yielding and proceeds under milder conditions, making it the preferred route. However, the N-alkylation method offers a viable alternative. The choice of method may depend on the availability of starting materials and the specific requirements of the research project. The successful synthesis and characterization of this key intermediate will facilitate the discovery and development of novel therapeutics.

Application Notes and Protocols for the Synthesis of Piperidin-4-one Derivatives via Mannich Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, analgesic, and antimicrobial activities. The Mannich reaction is a powerful and versatile multicomponent reaction for the efficient synthesis of these valuable heterocyclic compounds. This document provides detailed application notes and experimental protocols for the synthesis of various piperidin-4-one derivatives using the Mannich reaction, intended for researchers and professionals in drug discovery and development.

Reaction Principle

The classical Mannich reaction for the synthesis of piperidin-4-ones involves a one-pot condensation of a ketone, an aldehyde, and a primary amine or ammonia. The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which then undergoes a nucleophilic attack by the enol or enolate form of the ketone. A second condensation reaction on the other side of the ketone with another molecule of aldehyde and amine leads to the cyclization and formation of the piperidine ring.

Application Notes

  • Scope and Versatility: The Mannich reaction allows for the synthesis of a diverse library of piperidin-4-one derivatives by varying the three core components: the ketone, the aldehyde, and the amine. This modularity is highly advantageous in drug discovery for structure-activity relationship (SAR) studies.

  • Stereochemistry: The synthesis of 2,6-disubstituted piperidin-4-ones can result in the formation of cis and trans diastereomers. The ratio of these isomers can be influenced by reaction conditions. Epimerization of a mixture of diastereomers to a single, more stable isomer (often the cis-diastereomer) can be achieved through treatment with a base like potassium carbonate.[1]

  • Reaction Conditions: The reaction is typically carried out in a protic solvent such as ethanol.[2][3] The use of ammonium acetate serves as both the amine source (ammonia) and a mild catalyst.[2][4] Reaction times can vary from a few hours to overnight, and heating is often employed to drive the reaction to completion.[3]

  • Purification: The crude product, often obtained as a hydrochloride salt, can be precipitated from the reaction mixture.[2] The free base is then liberated by treatment with a base, such as a strong ammonia solution.[2] Final purification is typically achieved by recrystallization from a suitable solvent like ethanol.[2][3]

Experimental Protocols

Protocol 1: General Synthesis of 2,6-Diaryl-3-methyl-4-piperidones

This protocol is adapted from the synthesis of a series of 2,6-diaryl-3-methyl-4-piperidones via a Mannich condensation reaction.[4][5]

Materials:

  • Ethyl methyl ketone

  • Substituted aromatic aldehydes (e.g., 4-chlorobenzaldehyde, 4-methylbenzaldehyde)

  • Ammonium acetate

  • Ethanol (95%)

  • Concentrated Hydrochloric Acid

  • Strong Ammonia Solution

  • Acetone

Procedure:

  • In a round-bottom flask, combine ethyl methyl ketone (1 mole equivalent), a substituted aromatic aldehyde (2 mole equivalents), and ammonium acetate (1 mole equivalent) in 95% ethanol.

  • Heat the mixture to boiling on a hot plate and then allow it to stand at room temperature overnight.[3]

  • After standing for 3 days, the piperidin-4-one product may separate.[3] Alternatively, to precipitate the product, add concentrated hydrochloric acid to the reaction mixture.[2]

  • Collect the precipitated hydrochloride salt by filtration and wash it with a 1:5 mixture of ethanol and ether.[2]

  • Suspend the hydrochloride salt in acetone and basify with a strong ammonia solution to liberate the free base.[2]

  • Dilute the mixture with an excess of water to precipitate the free base.

  • Filter the solid product, wash it thoroughly with water, and dry it.

  • Recrystallize the crude product from ethanol to obtain the pure 2,6-diaryl-3-methyl-4-piperidone.[2][3]

Quantitative Data Summary

The following tables summarize representative yields for the synthesis of various piperidin-4-one derivatives using the Mannich reaction.

Table 1: Synthesis of 2,6-Diaryl-3-methyl-4-piperidone Derivatives [5]

EntryAldehyde 1Aldehyde 2ProductYield (%)Melting Point (°C)
14-Chlorobenzaldehyde4-Chlorobenzaldehyde2,6-bis(4-Chlorophenyl)-3-methylpiperidin-4-one68.4-
24-Methylbenzaldehyde4-Chlorobenzaldehyde2-(4-Methylphenyl)-3-methyl-6-(4-chlorophenyl)-piperidin-4-one94.4250-252
34-Methoxybenzaldehyde4-Chlorobenzaldehyde2-(4-Methoxyphenyl)-3-methyl-6-(4-chlorophenyl)-piperidin-4-one69.2-
43,4-Dimethoxybenzaldehyde4-Chlorobenzaldehyde2-(3,4-Dimethoxyphenyl)-3-methyl-6-(4-chlorophenyl)-piperidin-4-one66.7-

Table 2: One-Pot Four-Component Synthesis of Functionalized Piperid-4-ones [1]

EntryTosyl ImineAldehydeYield (%)Diastereomeric Ratio (cis/trans)
1N-Tosyl-1-phenylethan-1-imineBenzaldehyde751:1
2N-Tosyl-1-(4-methoxyphenyl)ethan-1-imine4-Chlorobenzaldehyde821.2:1
3N-Tosyl-1-(naphthalen-2-yl)ethan-1-imine4-Nitrobenzaldehyde681:1.1

Visualizations

Mannich_Reaction_Mechanism cluster_0 Iminium Ion Formation cluster_1 Enol Formation cluster_2 Nucleophilic Attack & Cyclization Aldehyde Aldehyde Iminium_Ion Iminium Ion R2-CH=N+R3 Aldehyde->Iminium_Ion + Amine Amine Amine Amine->Iminium_Ion Mannich_Base β-Amino Ketone Iminium_Ion->Mannich_Base Ketone Ketone Enol Enol R1-C(OH)=CH-R1 Ketone->Enol Tautomerization Enol->Mannich_Base Nucleophilic Attack Piperidinone Piperidin-4-one Mannich_Base->Piperidinone Second Condensation & Cyclization

Caption: General mechanism of the Mannich reaction for piperidin-4-one synthesis.

Experimental_Workflow Start Reactants Combine Ketone, Aldehyde, & Ammonium Acetate in Ethanol Start->Reactants Reaction Heat to Boiling & Stand Overnight Reactants->Reaction Precipitation Add Conc. HCl to Precipitate Hydrochloride Reaction->Precipitation Isolation Filter and Wash the Salt Precipitation->Isolation Liberation Suspend in Acetone & Add Strong Ammonia Isolation->Liberation Purification Recrystallize from Ethanol Liberation->Purification Product Pure Piperidin-4-one Purification->Product

Caption: Experimental workflow for the synthesis of 2,6-diaryl-4-piperidones.

References

Application Note: 1H NMR Characterization of 1-(Pyridin-4-ylmethyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed protocol for the characterization of 1-(Pyridin-4-ylmethyl)piperidin-4-one using 1H Nuclear Magnetic Resonance (NMR) spectroscopy. It includes a predicted data table for the compound's proton signals and a standard experimental workflow.

Predicted 1H NMR Data

Disclaimer: The following 1H NMR data is predicted based on the analysis of structurally similar compounds and known chemical shift values for the piperidin-4-one and 4-picolyl moieties. Experimental values may vary.

The predicted 1H NMR spectral data for this compound is summarized in the table below. The data is based on a standard 400 MHz NMR spectrometer using deuterated chloroform (CDCl3) as the solvent.

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationPredicted Coupling Constant (J, Hz)
Pyridine H-2, H-6~ 8.55Doublet2H~ 6.0
Pyridine H-3, H-5~ 7.25Doublet2H~ 6.0
Methylene (-CH2-)~ 3.60Singlet2H-
Piperidinone H-2, H-6 (axial & equatorial)~ 2.80Triplet4H~ 6.0
Piperidinone H-3, H-5 (axial & equatorial)~ 2.50Triplet4H~ 6.0

Interpretation of Predicted Spectrum

The predicted spectrum of this compound shows distinct signals for both the pyridine and piperidinone rings. The aromatic protons of the pyridine ring are expected to appear in the downfield region (δ 7.0-9.0 ppm) as two doublets, characteristic of a 1,4-disubstituted pyridine system. The methylene bridge protons are predicted to be a singlet around 3.60 ppm. The protons on the piperidinone ring are expected to appear as two triplets in the more upfield region (δ 2.0-3.0 ppm), corresponding to the protons alpha and beta to the nitrogen and carbonyl group, respectively.

Experimental Protocols

A standard protocol for the 1H NMR characterization of this compound is as follows:

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or D2O) in a clean, dry vial.

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Data Acquisition

The following parameters are recommended for a standard 1D 1H NMR experiment on a 400 MHz spectrometer:

ParameterRecommended Value
Pulse Programzg30
Number of Scans (NS)16
Acquisition Time (AQ)~ 3-4 seconds
Relaxation Delay (D1)1-2 seconds
Spectral Width (SW)~ 16 ppm
Temperature298 K (25 °C)

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the 1H NMR characterization of a chemical compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter setup Setup NMR Spectrometer filter->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate assign Signal Assignment integrate->assign interpret Structural Interpretation assign->interpret report report interpret->report Final Report

Caption: Workflow for 1H NMR Characterization.

Application Note: LC-MS Purity Analysis of 1-(Pyridin-4-ylmethyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the determination of purity for the compound 1-(Pyridin-4-ylmethyl)piperidin-4-one using Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction

This compound is a heterocyclic compound featuring both a pyridine and a piperidinone ring structure.[1][2] Such molecules often serve as key intermediates or building blocks in the synthesis of pharmaceutically active compounds.[3] Therefore, ensuring the purity and identity of this compound is a critical step in the drug development process to control for potential impurities that could affect the safety and efficacy of the final product.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and specific detection of mass spectrometry.[4] This method is ideal for separating the main compound from its process-related impurities and degradation products, while also providing molecular weight information for identification. This application note details a robust LC-MS method for the quantitative purity analysis of this compound.

Experimental Protocols

Materials and Reagents
  • This compound reference standard and sample

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Water (LC-MS Grade, Type I)

  • Ammonium Acetate (LC-MS Grade)

Instrumentation
  • Liquid Chromatograph: HPLC or UPLC system equipped with a column oven and autosampler.

  • Mass Spectrometer: A single quadrupole or more advanced mass analyzer (e.g., TOF, Triple Quadrupole) equipped with an Electrospray Ionization (ESI) source.[5][6]

Sample Preparation

A "dilute and shoot" method is employed for its simplicity and high throughput.[7]

  • Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10.0 mL of a 50:50 (v/v) mixture of methanol and water.

  • Working Solution (10 µg/mL): Perform a 1:100 dilution of the stock solution with the 50:50 methanol/water mixture to achieve a final concentration of 10 µg/mL.

  • Final Preparation: Transfer the working solution to an autosampler vial for injection.

LC-MS Method Parameters

The following tables outline the optimized parameters for the chromatographic separation and mass spectrometric detection.

Table 1: Liquid Chromatography Conditions

ParameterSetting
Column Hypersil BDS C18, 4.6 x 150 mm, 5 µm[5]
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes; hold at 95% B for 2 minutes; return to 5% B and equilibrate for 3 minutes
Flow Rate 0.8 mL/min[5]
Column Temperature 30 °C
Injection Volume 5 µL
Run Time 15 minutes

Table 2: Mass Spectrometry Conditions

ParameterSetting
Ionization Mode ESI Positive[5]
Scan Range m/z 100 – 500
Capillary Voltage 3.2 kV[6]
Drying Gas Temp. 250 °C[6]
Drying Gas Flow 11.0 L/min[6]
Nebulizer Pressure 35 psi[6]
Data Analysis

Purity is determined using the area percent normalization method. The area of each peak in the chromatogram is integrated, and the percentage is calculated by dividing the peak area of the main compound by the total area of all peaks.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Experimental Workflow Diagram

The overall workflow for the purity analysis is depicted in the following diagram.

G LC-MS Purity Analysis Workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting A 1. Weigh Standard & Sample B 2. Dissolve in Diluent (50:50 Methanol/Water) A->B C 3. Dilute to Working Concentration (10 µg/mL) B->C D 4. Transfer to Autosampler Vial C->D E 5. Inject Sample into LC System D->E F 6. Chromatographic Separation (C18 Reverse Phase) E->F G 7. ESI+ Ionization & MS Detection (Scan m/z 100-500) F->G H 8. Integrate Chromatographic Peaks G->H I 9. Calculate Area Percent Purity H->I J 10. Generate Final Report I->J

Caption: Workflow for LC-MS purity analysis of this compound.

Results

The LC-MS analysis of a representative batch of this compound yielded the chromatogram from which quantitative data was extracted. The main peak corresponds to the target compound, identified by its retention time and the expected protonated molecular ion [M+H]⁺ at approximately m/z 191.1. The molecular formula of the compound is C11H14N2O, with a calculated molecular weight of 190.24 g/mol .[1]

Table 3: Quantitative Purity Analysis Results

Peak No.Retention Time (min)Peak Area (arbitrary units)Area %Identification
13.5285,4300.85Impurity A
24.889,895,11098.90This compound
36.1525,0100.25Impurity B
Total 10,005,550 100.00

The data indicates a purity of 98.90% for the analyzed batch, with two minor impurities detected at 0.85% and 0.25%.

Conclusion

The developed LC-MS method is simple, sensitive, and selective for the purity determination of this compound. The protocol provides clear separation of the main compound from related impurities, allowing for accurate quantification. This application note serves as a comprehensive guide for quality control and analytical development laboratories working with this compound or structurally similar molecules.

References

Application Notes & Protocols: Analytical Methods for the Characterization of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Piperidine and its derivatives are among the most prevalent heterocyclic scaffolds found in natural products and synthetic pharmaceuticals. Their versatile biological activities necessitate robust and accurate analytical methods for their characterization. These application notes provide detailed protocols and data interpretation guidelines for the structural elucidation and purity assessment of piperidine derivatives, crucial for drug discovery and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structure determination of piperidine derivatives. Both ¹H and ¹³C NMR provide critical information about the molecular framework, stereochemistry, and conformational dynamics.

1.1. Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation:

    • Weigh 1-5 mg of the piperidine derivative.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄). The choice of solvent is critical to avoid signal overlap with the analyte.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a spectrometer with a minimum field strength of 400 MHz for optimal resolution.

    • Tune and shim the probe to ensure a homogeneous magnetic field.

    • Set the appropriate acquisition parameters for ¹H NMR (e.g., spectral width, number of scans, relaxation delay).

    • For ¹³C NMR, use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum.

    • Acquire the ¹³C NMR spectrum.

    • Perform 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon correlations, respectively.

1.2. Data Presentation: Characteristic NMR Shifts

Proton (¹H) Typical Chemical Shift (ppm) Carbon (¹³C) Typical Chemical Shift (ppm)
N-H (amine)1.0 - 3.5 (broad)C2/C6 (α to N)45 - 60
C2/C6-H (axial)2.2 - 2.8C3/C5 (β to N)20 - 35
C2/C6-H (equatorial)2.8 - 3.2C4 (γ to N)20 - 30
C3/C5-H (axial)1.1 - 1.6Substituent CarbonsVaries widely
C3/C5-H (equatorial)1.6 - 2.0
C4-H1.3 - 1.8

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of piperidine derivatives. It is also invaluable for identifying metabolites and degradation products.

2.1. Experimental Protocol: ESI-MS

  • Sample Preparation:

    • Prepare a dilute solution of the piperidine derivative (1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

    • Acidify the solution with 0.1% formic acid to promote protonation and enhance ionization efficiency for observing [M+H]⁺ ions.

  • Instrument Setup:

    • Use an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF, Orbitrap).

    • Optimize the ESI source parameters (e.g., spray voltage, capillary temperature, sheath gas flow rate).

    • Calibrate the mass analyzer using a known standard to ensure high mass accuracy.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-20 µL/min.

    • Acquire the mass spectrum in positive ion mode.

    • Perform tandem MS (MS/MS) experiments to obtain structural information from fragmentation patterns.

2.2. Data Presentation: Expected Mass Fragments

Piperidine Derivative Molecular Formula [M+H]⁺ (Calculated) [M+H]⁺ (Observed) Key Fragment Ions (m/z)
4-PhenylpiperidineC₁₁H₁₅N162.1283162.1280160, 144, 117, 91
1-Methyl-4-phenylpiperidineC₁₂H₁₇N176.1439176.1435174, 160, 117, 91, 58
N-BenzylpiperidineC₁₂H₁₇N176.1439176.1437174, 91, 84

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of piperidine derivatives and for separating complex mixtures.

3.1. Experimental Protocol: Reversed-Phase HPLC

  • Sample Preparation:

    • Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter to remove particulate matter.

  • Instrument and Method Setup:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

    • Gradient: 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas to determine the relative purity of the sample.

    • The purity is calculated as: (Area of main peak / Total area of all peaks) x 100%.

3.2. Data Presentation: HPLC Purity Analysis

Compound Retention Time (min) Peak Area (%) Purity (%)
Piperidine Derivative A12.598.798.7
Impurity 18.20.8-
Impurity 214.10.5-

X-Ray Crystallography

For crystalline piperidine derivatives, single-crystal X-ray diffraction provides the absolute and unambiguous three-dimensional molecular structure, including stereochemistry and conformation.

4.1. Experimental Protocol: Single-Crystal X-Ray Diffraction

  • Crystal Growth: Grow single crystals of the piperidine derivative suitable for diffraction (typically > 0.1 mm in all dimensions) by slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.

  • Data Collection:

    • Use a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source.

    • Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data (integration and scaling).

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and angles.

Visualized Workflows and Pathways

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity & Analysis synthesis Piperidine Derivative Synthesis purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (ESI-MS, HRMS) purification->ms xray X-Ray Crystallography (if crystalline) purification->xray hplc HPLC Analysis purification->hplc purity_assessment Purity Assessment > 95% hplc->purity_assessment

Caption: General workflow for the synthesis and characterization of piperidine derivatives.

gaba_signaling_pathway cluster_synapse Synaptic Cleft cluster_effect Cellular Effect presynaptic Presynaptic Terminal GABA Release gaba GABA presynaptic:f1->gaba postsynaptic Postsynaptic Neuron GABA_A Receptor cl_influx Cl⁻ Influx postsynaptic->cl_influx Channel Opening gaba->postsynaptic:f1 piperidine Piperidine Derivative (GABA_A Agonist) piperidine->postsynaptic:f1 hyperpolarization Hyperpolarization (Inhibitory Effect) cl_influx->hyperpolarization

Caption: Simplified GABAergic signaling pathway modulated by a piperidine derivative.

Application Notes and Protocols: 1-(Pyridin-4-ylmethyl)piperidin-4-one as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-(Pyridin-4-ylmethyl)piperidin-4-one as a key intermediate in the synthesis of diverse molecular scaffolds with significant potential in drug discovery. The inherent reactivity of the piperidin-4-one core allows for a multitude of chemical transformations, leading to the generation of novel compounds with a range of biological activities. This document outlines detailed experimental protocols for several key transformations and presents quantitative data for analogous compounds to guide research and development efforts.

Overview of Synthetic Potential

This compound serves as a valuable building block for the synthesis of a variety of heterocyclic compounds. The ketone moiety is a prime site for nucleophilic addition and condensation reactions, while the piperidine and pyridine rings offer opportunities for further functionalization. Key transformations include:

  • Reductive Amination: Introduction of diverse substituents at the 4-position of the piperidine ring to generate novel amine derivatives.

  • Spirocycle Formation: Construction of complex spirocyclic systems, such as hydantoins and thiohydantoins, which are prevalent in medicinally active compounds.

  • Carbon-Carbon Bond Formation: Reactions such as the Wittig reaction and Knoevenagel condensation to introduce unsaturated moieties.

  • Derivatization of the Ketone: Formation of oximes and other ketone derivatives to explore different biological activities.

Key Applications and Biological Activities

Derivatives of this compound are anticipated to exhibit a wide range of pharmacological activities, drawing from the established bioactivities of the piperidin-4-one scaffold. These include, but are not limited to:

  • Neurokinin-1 (NK1) Receptor Antagonism: The piperidine scaffold is a key feature in many NK1 receptor antagonists, which have applications as antiemetics and antidepressants.

  • Antimicrobial Activity: Piperidin-4-one derivatives have demonstrated potent antibacterial and antifungal properties.[1][2]

  • Antiviral and Anticancer Properties: The versatility of the piperidin-4-one core allows for the synthesis of compounds with potential antiviral and anticancer activities.

Experimental Protocols

The following protocols are provided as a guide for the synthetic transformations of this compound. Researchers should optimize these conditions based on their specific substrates and desired outcomes.

Reductive Amination for the Synthesis of 4-Amino-piperidine Derivatives

This protocol describes a general procedure for the reductive amination of this compound with a primary amine.

Reaction Scheme:

Materials:

  • This compound

  • Primary amine (e.g., benzylamine, aniline)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • To a solution of this compound (1.0 eq) in DCM or DCE, add the primary amine (1.1 eq).

  • If the amine salt is used, add a base (e.g., triethylamine, 1.2 eq) to liberate the free amine.

  • Add acetic acid (0.1-1.0 eq) to catalyze imine formation (optional).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add the reducing agent (sodium triacetoxyborohydride, 1.5 eq, or sodium cyanoborohydride, 1.5 eq) portion-wise over 10-15 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-piperidine derivative.

Expected Yields for Analogous Reactions: Yields for reductive amination reactions of substituted piperidones can range from moderate to high, typically between 50-90%, depending on the amine and reducing agent used.

Bucherer-Bergs Reaction for the Synthesis of Spirohydantoins

This protocol outlines the synthesis of a spirohydantoin derivative from this compound.

Reaction Scheme:

Materials:

  • This compound

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Reflux condenser

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a mixture of ethanol and water.

  • Add ammonium carbonate (3.0 eq) and potassium cyanide (1.5 eq) to the solution. Caution: Cyanide is highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with concentrated HCl to pH 1-2 to precipitate the spirohydantoin product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure spirohydantoin.

Expected Yields for Analogous Reactions: The synthesis of spirohydantoins from substituted piperidones has been reported with yields ranging from 55% to 85%.

Synthesis of this compound Oxime

This protocol describes the formation of the oxime derivative.

Materials:

  • This compound

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc) or Pyridine

  • Ethanol

  • Water

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol.

  • In a separate flask, dissolve hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) in a minimal amount of water.

  • Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of the ketone.

  • Stir the reaction mixture at room temperature or heat to reflux for 1-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and add cold water to precipitate the oxime.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • Recrystallize from a suitable solvent if necessary.

Expected Yields for Analogous Reactions: The synthesis of oximes from substituted piperidin-4-ones typically proceeds in high yields, often exceeding 80%.

Quantitative Data (for Analogous Compounds)

The following tables summarize quantitative data for compounds derived from structurally similar piperidin-4-one cores. This data is intended to provide a benchmark for the expected biological activity of derivatives of this compound.

Table 1: Antimicrobial Activity of Piperidin-4-one Thiosemicarbazone Analogs [1]

Compound IDOrganismMIC (µg/mL)
Analog AStaphylococcus aureus12.5
Escherichia coli25
Candida albicans50
Analog BStaphylococcus aureus25
Escherichia coli50
Candida albicans100

Note: Analogs A and B are thiosemicarbazone derivatives of other substituted piperidin-4-ones.

Table 2: Antibacterial and Antifungal Activity of Piperidin-4-one Oxime Ether Analogs [2]

Compound IDOrganismMIC (µg/mL)
Analog CBacillus subtilis6.25
Aspergillus flavus12.5
Analog DCandida-516.25

Note: Analogs C and D are oxime ether derivatives of other substituted piperidin-4-ones.

Visualizations

Synthetic Pathways

The following diagrams illustrate the key synthetic transformations of this compound.

Synthetic_Pathways cluster_reactions Key Transformations intermediate This compound reductive_amination Reductive Amination (R-NH2, NaBH(OAc)3) intermediate->reductive_amination bucherer_bergs Bucherer-Bergs Reaction (KCN, (NH4)2CO3) intermediate->bucherer_bergs oxime_formation Oxime Formation (NH2OH·HCl) intermediate->oxime_formation product_amine 4-Amino-piperidine Derivative reductive_amination->product_amine product_spiro Spirohydantoin Derivative bucherer_bergs->product_spiro product_oxime Oxime Derivative oxime_formation->product_oxime

Caption: Key synthetic transformations of the intermediate.

Experimental Workflow for Reductive Amination

The following diagram illustrates a typical experimental workflow for the reductive amination protocol.

Reductive_Amination_Workflow start Start step1 Dissolve Ketone and Amine in Solvent start->step1 step2 Add Reducing Agent step1->step2 step3 Reaction Monitoring (TLC) step2->step3 step4 Aqueous Workup step3->step4 step5 Extraction step4->step5 step6 Drying and Concentration step5->step6 step7 Purification (Chromatography) step6->step7 end Final Product step7->end

Caption: Workflow for reductive amination.

Potential Signaling Pathway Inhibition

Derivatives of this compound are potential inhibitors of the Neurokinin-1 (NK1) receptor signaling pathway.

NK1_Signaling_Pathway substance_p Substance P nk1r NK1 Receptor substance_p->nk1r Binds g_protein Gq/11 nk1r->g_protein Activates plc Phospholipase C g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release pkc PKC Activation dag->pkc cellular_response Cellular Response (e.g., Emesis) ca_release->cellular_response pkc->cellular_response antagonist This compound Derivative (Antagonist) antagonist->nk1r Blocks

Caption: Inhibition of the NK1 receptor signaling pathway.

References

Application Notes and Protocols for the Derivatization of 1-(Pyridin-4-ylmethyl)piperidin-4-one for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of 1-(Pyridin-4-ylmethyl)piperidin-4-one. The derivatization strategies outlined herein are designed to generate a diverse library of compounds for biological screening. The protocols are supported by data from analogous piperidin-4-one derivatives, offering a foundational methodology for exploring the therapeutic potential of this chemical scaffold.

Introduction

The this compound core is a versatile scaffold in medicinal chemistry. The piperidin-4-one moiety is a key pharmacophore in a variety of biologically active compounds, exhibiting a wide range of activities including anticancer, antimicrobial, and anti-inflammatory properties. The pyridylmethyl substituent offers a handle for further modification and can influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives.

This application note details protocols for three key derivatization reactions: the Knoevenagel condensation, the synthesis of thiosemicarbazones, and the formation of spirooxindoles. These reactions allow for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

Derivatization Strategies

The derivatization of this compound can be strategically approached to explore different chemical spaces and potential biological activities. The ketone functionality at the 4-position of the piperidine ring is the primary site for the reactions described below.

Derivatization_Strategies This compound This compound Knoevenagel Knoevenagel Condensation This compound->Knoevenagel Active Methylene Compound Thiosemicarbazone Thiosemicarbazone Formation This compound->Thiosemicarbazone Thiosemicarbazide Spirooxindole Spirooxindole Synthesis This compound->Spirooxindole Isatin, Amino Acid

Figure 1: Derivatization approaches for this compound.

Experimental Protocols

Note: The following protocols are based on established methods for the derivatization of piperidin-4-one analogues. Optimization of reaction conditions (e.g., temperature, reaction time, catalyst) may be necessary for this compound.

Protocol 1: Knoevenagel Condensation

The Knoevenagel condensation introduces an arylidene moiety, which can significantly influence the anticancer and anti-inflammatory properties of the molecule.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Piperidine (catalyst)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

Procedure:

  • To a solution of this compound (1 mmol) and an aromatic aldehyde (1 mmol) in ethanol (20 mL) in a round-bottom flask, add a catalytic amount of piperidine (0.1 mmol).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Add the active methylene compound (1 mmol) to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • If no precipitate forms, the solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel.

Protocol 2: Synthesis of Thiosemicarbazones

Thiosemicarbazone derivatives of piperidin-4-ones have shown significant antimicrobial activity.[1]

Materials:

  • This compound

  • Thiosemicarbazide

  • Concentrated Hydrochloric Acid (catalyst)

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

Procedure:

  • Dissolve this compound (10 mmol) in methanol (45 mL) in a round-bottom flask and bring to a boil.

  • Add a few drops of concentrated HCl.

  • In a separate flask, dissolve thiosemicarbazide (10 mmol) in methanol (20 mL).

  • Add the thiosemicarbazide solution dropwise to the boiling solution of the piperidin-4-one with continuous stirring.

  • Reflux the reaction mixture for 3 hours.

  • After cooling, the solid product is filtered, washed with methanol, and recrystallized from methanol to yield the pure thiosemicarbazone derivative.[1]

Protocol 3: Synthesis of Spirooxindoles

Spirooxindoles are a class of compounds with a wide range of biological activities, including anticancer and antiviral properties. This protocol describes a one-pot, three-component reaction.

Materials:

  • This compound

  • Isatin (or substituted isatins)

  • Sarcosine (N-methylglycine)

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

Procedure:

  • A mixture of this compound (1 mmol), isatin (1 mmol), and sarcosine (1 mmol) in methanol (20 mL) is placed in a round-bottom flask.

  • The reaction mixture is heated at reflux for 6-8 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature.

  • The precipitated product is collected by filtration, washed with methanol, and dried to afford the spirooxindole derivative.

  • If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Bioassay Protocols

Protocol 4: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with piperidinone derivatives (various concentrations) B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Figure 2: Workflow for the MTT cell viability assay.

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (derivatives of this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the complete growth medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Protocol 5: In Vitro Antimicrobial Activity (Broth Microdilution Method for MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds

  • Bacterial inoculum standardized to 0.5 McFarland

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Dispense 50 µL of sterile MHB into each well of a 96-well plate.

  • Add 50 µL of the stock solution of the test compound to the first well of each row and perform a two-fold serial dilution across the plate.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculate each well with 50 µL of the diluted bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Signaling Pathways

Derivatives of piperidin-4-one have been shown to exert their biological effects through various signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Anticancer Activity: Inhibition of NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers. Some piperidin-4-one derivatives have been shown to inhibit this pathway.

NFkB_Pathway cluster_0 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory & Pro-survival Genes Nucleus->Gene activates transcription of Piperidinone Piperidin-4-one Derivative Piperidinone->IKK inhibits

Figure 3: Inhibition of the NF-κB signaling pathway by piperidin-4-one derivatives.
Antimicrobial Activity: Inhibition of DNA Gyrase

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. It is a well-established target for antibacterial drugs. Some piperidin-4-one derivatives have been found to inhibit this enzyme.[2][3]

DNA_Gyrase_Inhibition Relaxed_DNA Relaxed Bacterial DNA DNA_Gyrase DNA Gyrase (GyrA/GyrB) Relaxed_DNA->DNA_Gyrase Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA introduces negative supercoils Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death inhibition leads to Replication DNA Replication & Transcription Supercoiled_DNA->Replication Piperidinone Piperidin-4-one Derivative Piperidinone->DNA_Gyrase inhibits

Figure 4: Proposed mechanism of antibacterial action via DNA gyrase inhibition.

Data Presentation

The following tables present representative data for the biological activity of various piperidin-4-one derivatives, illustrating the potential for this class of compounds.

Table 1: Representative Anticancer Activity of Piperidin-4-one Derivatives

Compound IDDerivative TypeCell LineIC50 (µM)
P1 3,5-bis(benzylidene)MCF-7 (Breast)2.5
P2 3,5-bis(4-chlorobenzylidene)A549 (Lung)1.8
P3 3,5-bis(4-methoxybenzylidene)HeLa (Cervical)5.2
P4 SpirooxindoleHCT116 (Colon)0.9

Note: The data presented are representative values from literature for analogous piperidin-4-one derivatives and should be used for comparative purposes only. Actual values for derivatives of this compound must be determined experimentally.

Table 2: Representative Antimicrobial Activity of Piperidin-4-one Derivatives

Compound IDDerivative TypeS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
T1 Thiosemicarbazone1632
T2 4-Chlorophenyl thiosemicarbazone816
T3 2,4-Dichlorophenyl thiosemicarbazone48
P5 N-Propyl-2,6-diphenyl64>128

Note: The data presented are representative values from literature for analogous piperidin-4-one derivatives and should be used for comparative purposes only.[1] Actual values for derivatives of this compound must be determined experimentally.

Conclusion

The derivatization of this compound offers a promising avenue for the discovery of novel therapeutic agents. The protocols provided in this application note serve as a starting point for the synthesis and biological evaluation of a diverse library of compounds. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives is warranted to fully elucidate their therapeutic potential.

References

Application of 1-(Pyridin-4-ylmethyl)piperidin-4-one Analogues in NLRP3 Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its aberrant activation is implicated in a wide range of inflammatory diseases, making it a prime therapeutic target.[1][2][3] This document provides detailed application notes and protocols for the study of NLRP3 inhibition, focusing on a class of compounds structurally related to 1-(Pyridin-4-ylmethyl)piperidin-4-one. While direct studies on this compound itself are not prominently available in the reviewed literature, extensive research has been conducted on derivatives of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold, which serve as valuable surrogates for understanding the potential application of related chemical entities in NLRP3 inhibition.[4][5][6][7]

Application Notes

The primary application of these compounds is the inhibition of the NLRP3 inflammasome, a multiprotein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[3][5] Derivatives of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold have been synthesized and evaluated for their ability to interfere with key steps in the NLRP3 activation pathway.[4][5][6]

Mechanism of Action

The NLRP3 inflammasome is a cytosolic pattern recognition receptor that responds to a variety of exogenous and endogenous stimuli.[4][5] Its activation leads to a conformational change and oligomerization, forming a platform for the recruitment of the apoptosis-associated speck-like protein (ASC) and pro-caspase-1.[4][5] This proximity induces the auto-proteolytic cleavage of pro-caspase-1 into its active form, caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.[5] Activated caspase-1 also cleaves gasdermin-D, leading to pore formation in the cell membrane and pyroptosis. The studied benzimidazole-2-one derivatives have been shown to inhibit NLRP3-dependent pyroptosis and IL-1β release.[4][5][7] Some compounds in these series have also been evaluated for their ability to reduce the ATPase activity of human recombinant NLRP3.[5][7]

Data Presentation

The following table summarizes the in vitro activity of selected derivatives of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold from a representative study.

CompoundConcentration (µM)Inhibition of Pyroptosis (%)Inhibition of IL-1β Release (%)
1 1024.9 ± 6.319.4 ± 0.4
9 1045.4 ± 4.560.1 ± 13.9
13 1033.5 ± 10.558.8 ± 1.2
18 1029.5 ± 12.557.0 ± 5.0
(Data adapted from Gastaldi, S. et al. Molecules 2021)[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro NLRP3 Inflammasome Inhibition Assay in THP-1 Cells

Objective: To evaluate the ability of test compounds to inhibit NLRP3-dependent pyroptosis and IL-1β release in a human monocytic cell line.

Cell Culture and Differentiation:

  • Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • To differentiate THP-1 cells into macrophage-like cells, seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and treat with 50 nM phorbol-12-myristate-13-acetate (PMA) for 24 hours.[4]

NLRP3 Inflammasome Priming and Activation:

  • After differentiation, remove the PMA-containing medium and replace it with fresh medium.

  • Prime the cells with 10 µg/mL lipopolysaccharide (LPS) for 4 hours to induce the expression of NLRP3 and pro-IL-1β.[4]

  • Following priming, treat the cells with the test compounds at desired concentrations (e.g., 0.1-100 µM) dissolved in serum-free medium containing 0.1% DMSO for 30 minutes.[4]

  • Activate the NLRP3 inflammasome by adding 5 mM ATP to the cell culture for 1.5 hours.[4]

Measurement of Pyroptosis (LDH Assay):

  • After the incubation period, collect the cell supernatants.

  • Measure the amount of lactate dehydrogenase (LDH) released into the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.[4]

  • Express the results as a percentage decrease in LDH release compared to vehicle-treated cells.[4]

Measurement of IL-1β Release (ELISA):

  • Use the collected cell supernatants to quantify the concentration of secreted IL-1β.

  • Perform an enzyme-linked immunosorbent assay (ELISA) for human IL-1β using a commercial kit according to the manufacturer's protocol.[4]

  • Express the results as a percentage inhibition of IL-1β release compared to vehicle-treated cells.[4]

Protocol 2: NLRP3 ATPase Activity Assay

Objective: To determine if test compounds directly inhibit the ATPase activity of recombinant human NLRP3.

Procedure:

  • Use a commercially available ATPase assay kit that measures the amount of ADP produced, which is proportional to the ATPase activity.

  • Perform the assay in a 96-well plate.

  • Add recombinant human NLRP3 protein to the wells.

  • Add the test compounds at the desired concentration (e.g., 100 µM).[8]

  • Initiate the reaction by adding ATP (e.g., 800 µM).[8]

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the luminescence or absorbance according to the kit's instructions.

  • Calculate the percentage inhibition of ATPase activity relative to a vehicle control.[8]

Protocol 3: Cytotoxicity Assay (MTT Assay)

Objective: To assess the general cytotoxicity of the test compounds.

Procedure:

  • Seed THP-1 cells in a 96-well plate at a suitable density.

  • Treat the cells with increasing concentrations of the test compounds (e.g., 0.1–100 µM) for 72 hours.[4]

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the TC50 (toxic concentration 50%) value, which is the concentration of the compound that causes a 50% reduction in cell viability.[4]

Visualizations

NLRP3_Signaling_Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_assembly Inflammasome Assembly & Activation cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs TLR TLR PAMPs_DAMPs->TLR NFkB NF-κB Activation TLR->NFkB Transcription Transcription of pro-IL-1β & NLRP3 NFkB->Transcription NLRP3_inactive Inactive NLRP3 Stimuli ATP, Toxins, Crystals Efflux K+ Efflux Stimuli->Efflux NLRP3_active Active NLRP3 (Oligomerization) Efflux->NLRP3_active NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC pro_Casp1 pro-Caspase-1 ASC->pro_Casp1 Casp1 Active Caspase-1 pro_Casp1->Casp1 Autocatalysis pro_IL1b pro-IL-1β Casp1->pro_IL1b pro_IL18 pro-IL-18 Casp1->pro_IL18 GSDMD Gasdermin-D Casp1->GSDMD IL1b IL-1β (Secreted) pro_IL1b->IL1b IL18 IL-18 (Secreted) pro_IL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis Inhibitor 1-(Piperidin-4-yl)-1,3-dihydro- 2H-benzo[d]imidazole-2-one Derivatives Inhibitor->NLRP3_active

Caption: NLRP3 Inflammasome Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_inflammasome_activation Inflammasome Activation cluster_assays Endpoint Assays cluster_cytotoxicity Cytotoxicity Assessment start THP-1 Cells differentiate Differentiate with PMA (24 hours) start->differentiate prime Prime with LPS (4 hours) differentiate->prime treat Treat with Test Compound prime->treat activate Activate with ATP (1.5 hours) treat->activate collect Collect Supernatant activate->collect ldh LDH Assay (Pyroptosis) collect->ldh elisa IL-1β ELISA (Cytokine Release) collect->elisa mtt_start THP-1 Cells mtt_treat Treat with Test Compound (72 hours) mtt_start->mtt_treat mtt_assay MTT Assay mtt_treat->mtt_assay

Caption: Experimental Workflow for In Vitro NLRP3 Inhibition Screening.

References

Application Notes and Protocols for In Vitro Testing of 1-(Pyridin-4-ylmethyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Pyridin-4-ylmethyl)piperidin-4-one is a heterocyclic compound featuring a piperidin-4-one scaffold. This structural motif is a versatile pharmacophore known to be a constituent of various biologically active molecules with a broad range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system effects.[1][2][3][4] These application notes provide detailed protocols for the initial in vitro evaluation of this compound to assess its cytotoxic and anti-inflammatory potential.

Compound Details:

IdentifierValue
IUPAC Name This compound
Molecular Formula C₁₁H₁₄N₂O[5]
Molecular Weight 190.24 g/mol [5]
CAS Number 126832-82-4[5]

Section 1: Cell Viability Assessment via MTT Assay

A fundamental primary step in the in vitro assessment of a novel compound is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is often used as a proxy for cell viability.[6]

Experimental Protocol: MTT Assay

Objective: To determine the cytotoxic effect of this compound on a selected cell line and calculate its half-maximal inhibitory concentration (IC₅₀).

Materials:

  • Human cancer cell line (e.g., HeLa, A549, or MCF-7)

  • This compound

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Culture the selected human cancer cell line in DMEM. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[6]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. A series of dilutions should be prepared in culture medium to achieve the desired final concentrations for treatment.

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Following the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[6] This allows for the formation of formazan crystals by mitochondrial succinate dehydrogenase in viable cells.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Data Presentation: Hypothetical IC₅₀ Values
CompoundCell LineIC₅₀ (µM)
This compoundHeLaData to be determined
This compoundA549Data to be determined
This compoundMCF-7Data to be determined
Doxorubicin (Positive Control)HeLaReference value

Experimental Workflow: MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture Cells seed_plate Seed 96-well Plate cell_culture->seed_plate prepare_compound Prepare Compound Dilutions treat_cells Treat Cells with Compound prepare_compound->treat_cells incubate_cells Incubate for 48-72h treat_cells->incubate_cells add_mtt Add MTT Solution incubate_cells->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan in DMSO incubate_mtt->dissolve_formazan read_absorbance Measure Absorbance at 570nm dissolve_formazan->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Workflow for the MTT-based cell viability assay.

Section 2: Anti-inflammatory Activity Assessment

The anti-inflammatory potential of piperidone derivatives has been documented.[6] A common in vitro method to assess this activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

Objective: To evaluate the ability of this compound to inhibit the production of nitric oxide in LPS-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.[6]

  • Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.[6] Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., dexamethasone).

  • Griess Assay:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Use this curve to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.

Data Presentation: Hypothetical NO Inhibition Data
Concentration (µM)% NO Inhibition
0.1Data to be determined
1Data to be determined
10Data to be determined
100Data to be determined
Dexamethasone (10 µM)Reference value

Signaling Pathway: LPS-induced NO Production

LPS_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Test_Compound 1-(Pyridin-4-ylmethyl) piperidin-4-one Test_Compound->NFkB Potential Inhibition

Simplified pathway of LPS-induced NO production.

References

Application Notes and Protocols for High-Throughput Screening of Piperidin-4-One Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidin-4-one scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a wide array of biologically active molecules. Its synthetic tractability and ability to present substituents in a defined three-dimensional arrangement make it an attractive starting point for the generation of diverse chemical libraries. High-throughput screening (HTS) of these libraries is a critical step in the identification of novel therapeutic agents. These application notes provide an overview of common HTS assays and detailed protocols applicable to the screening of piperidin-4-one libraries against various biological targets, including kinases, G-protein coupled receptors (GPCRs), and for identifying modulators of cellular phenotypes.

I. Biochemical Assays for Piperidin-4-One Libraries

Biochemical assays are performed in a cell-free system and are designed to measure the direct interaction of a compound with a purified biological target, such as an enzyme or receptor.

A. Kinase Inhibition Assays

Piperidin-4-one derivatives have been identified as potent kinase inhibitors.[1] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaScreen assays are robust, homogeneous (no-wash) HTS technologies well-suited for screening kinase inhibitors.[2][3]

1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

TR-FRET assays measure the inhibition of substrate (peptide or protein) phosphorylation by a kinase. The assay relies on the energy transfer between a lanthanide donor fluorophore (e.g., Europium or Terbium) and a suitable acceptor fluorophore.[4]

Quantitative Data: Inhibition of AKT1 by Piperidin-4-yl Derivatives

A series of AKT inhibitors with a piperidin-4-yl side chain were synthesized and evaluated for their inhibitory activity against AKT1. The most potent compound, 10h , exhibited significant inhibition.[1]

CompoundTarget KinaseAssay TypeIC50 (nM)
10h AKT1Biochemical24.3
AZD5363 (Control)AKT1BiochemicalNot Reported in study

Experimental Protocol: TR-FRET Kinase Inhibition Assay

This protocol is a general guideline and should be optimized for the specific kinase and substrate.

Materials:

  • 384-well, low-volume, black assay plates

  • Kinase of interest (e.g., recombinant human AKT1)

  • Biotinylated substrate peptide

  • ATP

  • Europium-labeled anti-phospho-substrate antibody (Donor)

  • Streptavidin-conjugated acceptor fluorophore (e.g., Allophycocyanin - APC)

  • Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • Stop/Detection Buffer: Assay buffer containing EDTA to stop the kinase reaction.

  • Piperidin-4-one compound library dissolved in DMSO

Procedure:

  • Compound Dispensing: Add 50 nL of each compound from the piperidin-4-one library to the wells of a 384-well plate using an acoustic dispenser. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Reaction:

    • Add 5 µL of kinase solution (diluted in assay buffer) to all wells.

    • Add 5 µL of a mixture of biotinylated substrate peptide and ATP (at a concentration close to the Km for the kinase) to all wells to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and Detection:

    • Add 10 µL of Stop/Detection Buffer containing the Europium-labeled anti-phospho-substrate antibody and Streptavidin-APC.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, with excitation at ~340 nm and emission at two wavelengths (~615 nm for Europium and ~665 nm for APC).

  • Data Analysis: Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm). The inhibition of kinase activity is determined by the decrease in the TR-FRET signal.

2. AlphaScreen Kinase Assay

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is another bead-based technology that can be used to measure kinase activity.[5][6] It relies on the generation of singlet oxygen by a donor bead upon illumination, which then travels to a nearby acceptor bead to generate a chemiluminescent signal.

Experimental Workflow: HTS for Kinase Inhibitors

HTS_Workflow cluster_prep Assay Preparation cluster_hts High-Throughput Screening cluster_analysis Data Analysis Lib Piperidin-4-one Library (in DMSO) Dispense Dispense Compounds (384-well plate) Lib->Dispense Enzyme Kinase Solution AddEnzyme Add Kinase Enzyme->AddEnzyme Substrate Substrate/ATP Mix AddSub Add Substrate/ATP Substrate->AddSub Detection Detection Reagents AddDetect Add Detection Reagents Detection->AddDetect Dispense->AddEnzyme AddEnzyme->AddSub Incubate1 Incubate (e.g., 60 min) AddSub->Incubate1 Incubate1->AddDetect Incubate2 Incubate (e.g., 60 min) AddDetect->Incubate2 Read Read Plate Incubate2->Read Normalize Normalize Data Read->Normalize HitID Hit Identification (>50% inhibition) Normalize->HitID Confirm Hit Confirmation (Dose-Response) HitID->Confirm SAR SAR Analysis Confirm->SAR

Caption: Automated HTS workflow for identifying kinase inhibitors.

Signaling Pathway: PI3K/AKT/mTOR Pathway

Piperidin-4-one derivatives have been shown to inhibit AKT, a key kinase in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][7]

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PIP3->AKT recruits PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis inhibits mTORC2 mTORC2 mTORC2->AKT phosphorylates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Piperidin4one Piperidin-4-one Inhibitor (e.g., 10h) Piperidin4one->AKT

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

II. Cell-Based Assays for Piperidin-4-One Libraries

Cell-based assays measure the effect of a compound on a cellular process within a living cell. These assays provide more physiologically relevant information compared to biochemical assays.

A. GPCR Antagonist Assays

Piperidine-containing compounds have been investigated as antagonists for GPCRs like GPR55.[8] Cell-based assays measuring second messenger levels (e.g., cAMP or IP1) or β-arrestin recruitment are commonly used to screen for GPCR modulators.[9][10]

Quantitative Data: GPR55 Antagonism by Piperidine-Substituted Oxadiazolones

A series of piperidine-substituted 1,3,4-oxadiazol-2-ones were synthesized and evaluated for their antagonist activity at GPR55 using a β-arrestin redistribution assay.

CompoundTargetAssay TypeIC50 (µM)
Analog 1GPR55β-arrestin redistribution3.2
Analog 2GPR55β-arrestin redistribution1.5
ML191 (Control)GPR55β-arrestin redistribution0.45

Experimental Protocol: β-Arrestin Recruitment Assay (e.g., Tango Assay)

Materials:

  • HEK293 cells stably expressing the GPCR of interest fused to a transcription factor and a separate β-arrestin-protease fusion protein.

  • Cell culture medium and supplements.

  • 384-well, white, clear-bottom assay plates.

  • GPCR agonist.

  • Luciferase reporter gene assay system.

  • Piperidin-4-one compound library.

Procedure:

  • Cell Plating: Seed the engineered HEK293 cells in 384-well plates and incubate overnight.

  • Compound Addition: Add the piperidin-4-one library compounds to the cells.

  • Agonist Stimulation: After a pre-incubation period with the compounds, add a known agonist for the GPCR at a concentration that gives a submaximal response (e.g., EC80).

  • Incubation: Incubate the plates for a defined period (e.g., 6 hours) to allow for β-arrestin recruitment, protease cleavage, and reporter gene expression.

  • Lysis and Luminescence Reading: Lyse the cells and add the luciferase substrate. Measure the luminescence using a plate reader.

  • Data Analysis: A decrease in the luminescent signal in the presence of a compound indicates antagonist activity.

Signaling Pathway: GPCR-β-Arrestin Signaling

GPCR_Arrestin_Pathway Ligand Agonist GPCR GPCR Ligand->GPCR binds Gprotein G-Protein GPCR->Gprotein activates GRK GRK GPCR->GRK activates P_GPCR Phosphorylated GPCR GRK->GPCR phosphorylates Arrestin β-Arrestin P_GPCR->Arrestin recruits Internalization Internalization & Downstream Signaling Arrestin->Internalization Antagonist Piperidine Antagonist Antagonist->GPCR blocks

Caption: GPCR activation and β-arrestin recruitment pathway.

B. Phenotypic Screening

Phenotypic screening involves assessing the effects of compounds on whole cells or organisms without a preconceived target. This approach is powerful for discovering first-in-class drugs with novel mechanisms of action. A gene biomarker-based phenotypic screening approach identified 3,4-disubstituted piperidine derivatives as modulators of macrophage M2 polarization.[11]

Quantitative Data: Macrophage M2 Polarization by Piperidine Derivatives

The identified compounds were evaluated for their ability to induce M2 polarization in RAW264.7 macrophages, measured by the expression of an M2 marker, Arginase-1 (Arg-1).[11]

CompoundAssay TypeTarget PathwayEC50 (µM) for Arg-1 Expression
S-28 Phenotypic (Gene Expression)Macrophage M2 Polarization2.5
D11 Phenotypic (Gene Expression)Macrophage M2 Polarization0.8

Experimental Protocol: Gene Biomarker-Based Phenotypic Screen

Materials:

  • RAW264.7 macrophage cell line.

  • Cell culture medium and supplements.

  • 384-well assay plates.

  • Reagents for inducing a specific cellular phenotype (if necessary).

  • Reagents for measuring the biomarker (e.g., qPCR reagents for gene expression, antibodies for protein detection).

  • Piperidin-4-one compound library.

Procedure:

  • Cell Seeding: Plate RAW264.7 cells in 384-well plates.

  • Compound Treatment: Add the piperidin-4-one library compounds to the cells and incubate for a specified time (e.g., 24-48 hours).

  • Biomarker Measurement:

    • For Gene Expression: Lyse the cells, reverse transcribe the RNA to cDNA, and perform quantitative PCR (qPCR) for the M2 biomarker gene (e.g., Arg-1).

    • For Protein Expression: Fix and permeabilize the cells, stain with a fluorescently labeled antibody against the biomarker protein, and quantify the fluorescence using a high-content imager.

  • Data Analysis: Identify compounds that significantly increase the expression of the M2 biomarker compared to vehicle-treated controls.

Logical Relationship: Phenotypic Screening Workflow

Phenotypic_Workflow cluster_screen Primary Screen cluster_validation Hit Validation cluster_moa Mechanism of Action Treat Treat Cells with Piperidin-4-one Library Measure Measure Phenotypic Biomarker (e.g., Arg-1) Treat->Measure DoseResp Dose-Response Confirmation Measure->DoseResp Secondary Secondary Assays (e.g., Cytotoxicity) DoseResp->Secondary TargetID Target Identification Secondary->TargetID Pathway Pathway Analysis TargetID->Pathway

Caption: Workflow for a phenotypic drug discovery campaign.

Conclusion

The protocols and data presented here provide a framework for conducting high-throughput screening of piperidin-4-one libraries. The choice of assay will depend on the specific research question and the target class of interest. By employing robust and well-validated HTS assays, researchers can efficiently identify and characterize novel bioactive compounds derived from the versatile piperidin-4-one scaffold, accelerating the drug discovery and development process.

References

Crystallization Techniques for Piperidin-4-one Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the crystallization of piperidin-4-one derivatives. These compounds are pivotal scaffolds in medicinal chemistry, and obtaining high-quality single crystals is essential for unambiguous structure determination, polymorph screening, and ensuring the purity and stability of active pharmaceutical ingredients (APIs).

Application Notes

Piperidin-4-one derivatives encompass a broad range of compounds with varying substitution patterns that significantly influence their physicochemical properties, including solubility and crystallizability. The selection of an appropriate crystallization technique and solvent system is therefore critical and often empirical.

Key Considerations for Crystallization:

  • Solubility: A thorough understanding of the compound's solubility in various solvents is the cornerstone of developing a successful crystallization protocol. The ideal solvent will exhibit moderate solubility at room temperature and high solubility at elevated temperatures.

  • Solvent Polarity: The polarity of the solvent should be matched to the polarity of the piperidin-4-one derivative. A review of existing literature indicates that a range of solvents, from polar to non-polar, and their mixtures have been successfully employed.[1][2][3]

  • Purity of the Compound: The starting material should be of high purity (generally >95%) to increase the likelihood of obtaining high-quality crystals. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to defects.

  • Nucleation and Crystal Growth: Crystallization is a two-step process involving nucleation (the formation of initial small crystal nuclei) and crystal growth. The goal is to control these processes to favor the growth of a few large, well-ordered crystals over many small ones. This is typically achieved by allowing the system to approach supersaturation slowly.

Data Presentation: Solvent Systems for Piperidin-4-one Derivatives

The following tables summarize solvent systems that have been successfully used for the crystallization of various piperidin-4-one derivatives, as reported in the scientific literature.

Single Solvent SystemsReference
Ethanol[1]
Absolute Ethanol[1]
Distilled Ethanol[1]
Methanol[1]
Acetonitrile[1]
Mixed Solvent SystemsRatio (v/v)Reference
Ethanol-Ethyl AcetateNot Specified[1]
Benzene-Petroleum EtherNot Specified[1]
Dichloromethane/Methanol1:1[1]

Experimental Protocols

The following are detailed protocols for the most common and effective crystallization techniques for small organic molecules, adapted for piperidin-4-one derivatives.

Protocol 1: Slow Evaporation

This is often the simplest and most successful method for obtaining high-quality single crystals suitable for X-ray diffraction.

Principle: The concentration of the solute is gradually increased by the slow evaporation of the solvent from a near-saturated solution, leading to spontaneous nucleation and crystal growth.

Methodology:

  • Solvent Selection: Choose a solvent or solvent mixture in which the piperidin-4-one derivative has moderate solubility at room temperature. Refer to the tables above for starting points.

  • Preparation of a Near-Saturated Solution:

    • Place 5-20 mg of the purified piperidin-4-one derivative into a clean vial.

    • Add the chosen solvent dropwise while gently swirling until the solid is completely dissolved. Avoid using a large excess of solvent.

  • Filtration: Filter the solution through a 0.22 µm syringe filter into a clean crystallization vessel (e.g., a small vial or test tube) to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Setup for Slow Evaporation:

    • Cover the vessel with parafilm.

    • Puncture the parafilm with a needle to create one to three small holes. The number and size of the holes will control the rate of evaporation.

  • Incubation:

    • Place the vessel in a vibration-free environment, such as a dedicated crystallization chamber or a quiet area of the laboratory.

    • Maintain a constant temperature.

    • Monitor the vessel periodically for crystal growth over several days to weeks.

Workflow for Slow Evaporation Crystallization

slow_evaporation A Dissolve Compound in Suitable Solvent B Filter Solution (0.22 µm filter) A->B C Transfer to Clean Vial B->C D Cover with Punctured Parafilm C->D E Incubate in Vibration-Free Environment D->E F Monitor for Crystal Growth E->F

Caption: Workflow for the Slow Evaporation Crystallization Technique.

Protocol 2: Vapor Diffusion (Liquid-Liquid Diffusion)

This technique is highly effective for obtaining high-quality crystals from small amounts of material and allows for a finer control over the rate of supersaturation.

Principle: A solution of the compound in a "good" solvent is allowed to equilibrate with the vapor of a miscible "poor" solvent (anti-solvent) in a sealed container. The anti-solvent vapor diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

Methodology:

  • Solvent Selection:

    • Good Solvent: A solvent in which the piperidin-4-one derivative is readily soluble.

    • Anti-Solvent (Poor Solvent): A more volatile solvent in which the compound is poorly soluble, but which is miscible with the good solvent.

  • Setup:

    • In a small, open inner vial, dissolve 2-10 mg of the piperidin-4-one derivative in a minimal amount of the good solvent.

    • Place this inner vial inside a larger, sealable outer vial or jar.

    • Add a larger volume of the anti-solvent to the bottom of the outer vial, ensuring the liquid level is below the top of the inner vial.

  • Sealing and Incubation:

    • Seal the outer vial tightly to create a closed system.

    • Place the setup in a vibration-free location at a constant temperature.

  • Monitoring:

    • Over time, the anti-solvent will vaporize and diffuse into the solution in the inner vial.

    • Observe for the formation of crystals, which may take several days to weeks.

Workflow for Vapor Diffusion Crystallization

vapor_diffusion cluster_setup Sealed Outer Vial A Dissolve Compound in 'Good' Solvent (Inner Vial) C Seal the System A->C B Add 'Poor' Solvent (Anti-Solvent) to Outer Vial B->C D Incubate at Constant Temperature C->D E Vapor of Anti-Solvent Diffuses into Inner Vial D->E F Solubility Decreases, Crystals Form E->F

Caption: Workflow for the Vapor Diffusion Crystallization Technique.

Protocol 3: Cooling Crystallization

This method is suitable for compounds that exhibit a significant increase in solubility with temperature.

Principle: The compound is dissolved in a minimal amount of a suitable solvent at an elevated temperature to create a saturated solution. As the solution is slowly cooled, the solubility of the compound decreases, leading to supersaturation and crystallization.

Methodology:

  • Solvent Selection: Choose a solvent in which the piperidin-4-one derivative is sparingly soluble at room temperature but highly soluble at a higher temperature (e.g., the solvent's boiling point).

  • Preparation of a Saturated Solution:

    • Place the piperidin-4-one derivative in a flask.

    • Add the chosen solvent portion-wise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are present, filter the hot solution quickly through a pre-warmed funnel with filter paper into a clean, pre-warmed receiving flask. This prevents premature crystallization.

  • Slow Cooling:

    • Cover the flask and allow it to cool slowly to room temperature. To slow the cooling rate, the flask can be placed in an insulated container (e.g., a Dewar flask or a beaker filled with vermiculite).

    • For further crystal yield, the flask can be subsequently placed in a refrigerator or freezer.

  • Crystal Collection:

    • Once crystallization is complete, collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities.

    • Dry the crystals under vacuum.

Logical Flow for Cooling Crystallization

cooling_crystallization A Dissolve Compound in Minimum Hot Solvent B Hot Filtration (Optional) A->B C Slow Cooling to Room Temperature B->C D Further Cooling (e.g., Refrigerator) C->D E Collect Crystals by Vacuum Filtration D->E F Wash with Cold Solvent and Dry E->F

Caption: Logical Flow for the Cooling Crystallization Technique.

References

Application Notes and Protocols for NMR Analysis of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the Nuclear Magnetic Resonance (NMR) analysis of piperidine derivatives. Piperidine and its analogues are prevalent scaffolds in numerous pharmaceuticals and biologically active compounds. NMR spectroscopy is an indispensable tool for the structural elucidation and quantitative analysis of these molecules. These application notes offer comprehensive methodologies for sample preparation, data acquisition, and analysis to ensure high-quality and reproducible results.

Quantitative NMR Data of Piperidine Derivatives

The chemical shifts of piperidine derivatives are influenced by the nature and stereochemistry of substituents on the piperidine ring. The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for substituted piperidines. These values are reported in parts per million (ppm) relative to a standard reference.

Table 1: Typical ¹H NMR Chemical Shifts (ppm) of Piperidine Derivatives in CDCl₃

Proton PositionUnsubstituted PiperidineN-SubstitutedC-Substituted (non-aromatic)C-Substituted (aromatic)
H-2, H-6 (axial)~2.782.0 - 3.52.5 - 4.02.8 - 4.5
H-2, H-6 (equatorial)~2.782.0 - 3.52.5 - 4.02.8 - 4.5
H-3, H-5 (axial)~1.551.2 - 2.01.3 - 2.51.5 - 2.8
H-3, H-5 (equatorial)~1.551.2 - 2.01.3 - 2.51.5 - 2.8
H-4 (axial)~1.551.2 - 2.01.3 - 2.51.5 - 2.8
H-4 (equatorial)~1.551.2 - 2.01.3 - 2.51.5 - 2.8
NH~1.30---
N-Substituent (Alkyl)-1.0 - 3.0--
C-Substituent (Aromatic)---6.5 - 8.5

Table 2: Typical ¹³C NMR Chemical Shifts (ppm) of Piperidine Derivatives in CDCl₃ [1][2]

Carbon PositionUnsubstituted PiperidineN-SubstitutedC-Substituted (non-aromatic)C-Substituted (aromatic)
C-2, C-6~47.845 - 6550 - 7050 - 70
C-3, C-5~27.320 - 3525 - 4525 - 45
C-4~25.220 - 3525 - 5025 - 50
N-Substituent (Alkyl)-30 - 60--
C-Substituent (Aromatic)---110 - 150

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

Materials:

  • Piperidine derivative sample

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O)

  • NMR tube (5 mm, high precision)

  • Pipettes

  • Vortex mixer

Protocol:

  • Weighing the Sample: Accurately weigh 5-10 mg of the piperidine derivative for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection and Addition: Choose a deuterated solvent in which the sample is fully soluble. Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds. For compounds with poor solubility in CDCl₃, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used.

  • Dissolution: Vortex the sample until it is completely dissolved. Gentle heating or sonication may be applied to aid dissolution if necessary.

  • Transfer to NMR Tube: Using a clean pipette, transfer the solution to a 5 mm NMR tube. Ensure there are no solid particles in the solution.

  • Labeling: Clearly label the NMR tube with the sample identification.

1D NMR Data Acquisition (¹H and ¹³C)

Protocol:

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: Typically 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds. A longer delay (5 x T₁) is crucial for quantitative measurements.

    • Number of Scans: 8-16 scans for samples with good concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard single-pulse with proton decoupling.

    • Spectral Width: Typically 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

2D NMR Data Acquisition

2D NMR experiments are essential for unambiguous structure elucidation, providing information on scalar couplings between nuclei.

2.3.1. COSY (Correlation Spectroscopy)

The COSY experiment identifies proton-proton (¹H-¹H) couplings.

Protocol:

  • Pulse Program: Standard COSY sequence (e.g., cosygp).

  • Spectral Width (F1 and F2): Same as the ¹H spectrum.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 2-8.

  • Relaxation Delay (d1): 1-2 seconds.

2.3.2. HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond couplings).

Protocol:

  • Pulse Program: Standard HSQC sequence with gradient selection (e.g., hsqcedetgpsp).

  • Spectral Width (F2 - ¹H): Same as the ¹H spectrum.

  • Spectral Width (F1 - ¹³C): Cover the expected ¹³C chemical shift range.

  • Number of Increments (F1): 128-256.

  • Number of Scans per Increment: 4-16.

  • Relaxation Delay (d1): 1-2 seconds.

  • ¹J(CH) Coupling Constant: Set to an average value of 145 Hz.

2.3.3. HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). This is crucial for identifying quaternary carbons and piecing together molecular fragments.

Protocol:

  • Pulse Program: Standard HMBC sequence with gradient selection (e.g., hmbcgplpndqf).

  • Spectral Width (F2 - ¹H): Same as the ¹H spectrum.

  • Spectral Width (F1 - ¹³C): Cover the expected ¹³C chemical shift range.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 8-32.

  • Relaxation Delay (d1): 1.5-2.5 seconds.

  • Long-Range Coupling Constant (ⁿJ(CH)): Set to an average value of 8-10 Hz.

Quantitative NMR (qNMR) Protocol

qNMR allows for the determination of the purity or concentration of a sample by comparing the integral of an analyte signal to that of a certified internal standard.[3][4][5][6]

Materials:

  • Accurately weighed piperidine derivative sample.

  • Certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone). The standard should have signals that do not overlap with the analyte signals.

  • Deuterated solvent.

  • High-precision analytical balance.

Protocol:

  • Sample and Standard Preparation:

    • Accurately weigh the piperidine derivative sample and the internal standard into the same vial.

    • Record the exact masses.

    • Dissolve the mixture in a precise volume of deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum using quantitative parameters.

    • Crucial Parameter: The relaxation delay (d1) must be at least 5 times the longest T₁ relaxation time of both the analyte and the standard to ensure full relaxation of all protons. A d1 of 30-60 seconds is often sufficient.

    • A 90° pulse angle should be used.

    • Ensure a high signal-to-noise ratio (S/N > 250:1 for <1% integration error) by increasing the number of scans if necessary.[4]

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Visualizations

Signaling Pathway

Piperidine derivatives are known to modulate various signaling pathways, including the PI3K/Akt pathway, which is crucial in cancer cell proliferation and survival.[7][8] The following diagram illustrates a simplified representation of this pathway and a hypothetical inhibitory action of a piperidine derivative.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (Protein Kinase B) PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes Piperidine_Derivative Piperidine Derivative Piperidine_Derivative->PI3K Inhibits

Caption: PI3K/Akt signaling pathway and inhibition by a piperidine derivative.

Experimental Workflow

The following diagram outlines the logical flow of the NMR analysis process for piperidine derivatives.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample & Internal Standard (for qNMR) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Lock & Shim) transfer->setup one_d 1D NMR (¹H, ¹³C) setup->one_d two_d 2D NMR (COSY, HSQC, HMBC) one_d->two_d qnmr qNMR (¹H) one_d->qnmr process Processing (FT, Phasing, Baseline Correction) one_d->process two_d->process qnmr->process assign Structure Elucidation (1D & 2D Data) process->assign quantify Purity/Concentration Calculation (qNMR) process->quantify report Final Report assign->report quantify->report

Caption: Experimental workflow for NMR analysis of piperidine derivatives.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 1-(Pyridin-4-ylmethyl)piperidin-4-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(Pyridin-4-ylmethyl)piperidin-4-one. All information is presented in a clear question-and-answer format to directly address challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent and effective method for the synthesis of this compound is reductive amination. This one-pot reaction involves the condensation of piperidin-4-one with pyridine-4-carboxaldehyde to form an intermediate imine, which is subsequently reduced in situ to the desired tertiary amine product. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation due to its mild and selective nature.

Q2: What are the starting materials and reagents required for this synthesis?

A2: The primary starting materials are piperidin-4-one (or its hydrochloride salt) and pyridine-4-carboxaldehyde. Key reagents include a reducing agent, typically sodium triacetoxyborohydride, and a suitable solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). In some cases, an acid catalyst like acetic acid may be used to facilitate imine formation.

Q3: What are the typical reaction conditions?

A3: The reaction is generally carried out at room temperature. The starting materials are dissolved in an anhydrous solvent, and the reducing agent is added portion-wise. The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q4: What is the expected yield for this reaction?

A4: While the yield can vary depending on the specific conditions and scale of the reaction, optimized protocols for similar reductive aminations can achieve yields in the range of 70-95%.

Q5: What are the key safety precautions to consider?

A5: Standard laboratory safety practices should be followed. Dichloromethane is a volatile and potentially carcinogenic solvent and should be handled in a well-ventilated fume hood. Sodium triacetoxyborohydride can react with water to release hydrogen gas, so it should be handled in a dry environment. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no product formation 1. Incomplete imine formation. 2. Deactivated reducing agent. 3. Low quality of starting materials.1. Add a catalytic amount of acetic acid to promote imine formation. Ensure anhydrous reaction conditions as water can inhibit imine formation. 2. Use freshly opened or properly stored sodium triacetoxyborohydride. Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination. 3. Verify the purity of piperidin-4-one and pyridine-4-carboxaldehyde using appropriate analytical techniques (e.g., NMR, melting point).
Presence of unreacted starting materials 1. Insufficient amount of one of the reactants. 2. Inadequate reaction time.1. Use a slight excess (1.1-1.2 equivalents) of the amine (piperidin-4-one) to ensure complete consumption of the aldehyde. 2. Extend the reaction time and monitor the progress by TLC or LC-MS until the starting materials are consumed.
Formation of side products (e.g., alcohol from aldehyde reduction) 1. Reducing agent is too reactive or added too quickly. 2. Presence of water in the reaction mixture.1. Use a milder reducing agent like sodium triacetoxyborohydride. Add the reducing agent portion-wise over a period of time to control the reaction rate. 2. Ensure all glassware is oven-dried and use anhydrous solvents.
Difficulties in product purification 1. Co-elution of the product with impurities during column chromatography. 2. Product is an oil or difficult to crystallize.1. Optimize the solvent system for column chromatography. A gradient elution using a mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a polar solvent (e.g., methanol with a small amount of amine like triethylamine to prevent streaking) can be effective. 2. If the free base is an oil, consider converting it to a hydrochloride salt by treating a solution of the product in a suitable solvent (e.g., diethyl ether or ethyl acetate) with HCl (e.g., as a solution in dioxane or ether). The salt is often a crystalline solid that is easier to handle and purify by recrystallization.
Inconsistent yields Fluctuation in reaction parameters.Standardize the reaction conditions, including stoichiometry, temperature, reaction time, and solvent purity, to ensure reproducibility.

Data Presentation

Table 1: Impact of Reducing Agent on Yield

Reducing AgentSolventTemperature (°C)Typical Yield (%)Reference
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane (DCM)2585-95[1]
Sodium Cyanoborohydride (NaBH₃CN)Methanol (MeOH)2575-85[2]
Sodium Borohydride (NaBH₄)Methanol (MeOH)0-2560-75[3]

Note: Yields are generalized from similar reductive amination reactions and may vary for the specific synthesis of this compound.

Experimental Protocols

Optimized Protocol for Reductive Amination using Sodium Triacetoxyborohydride

This protocol is a representative procedure based on established methods for reductive amination.

Materials:

  • Piperidin-4-one hydrochloride (1.0 eq)

  • Pyridine-4-carboxaldehyde (1.0 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • Triethylamine (1.1 eq, if starting with the hydrochloride salt)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a round-bottom flask under an inert atmosphere, add piperidin-4-one hydrochloride (1.0 eq) and anhydrous dichloromethane.

  • Add triethylamine (1.1 eq) to the suspension and stir for 10-15 minutes at room temperature to form the free base.

  • To this mixture, add pyridine-4-carboxaldehyde (1.0 eq). Stir the reaction mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) in portions over 15-20 minutes.

  • Stir the reaction mixture at room temperature and monitor its progress using TLC (e.g., with a mobile phase of 10% methanol in dichloromethane with a few drops of ammonia). The reaction is typically complete within 4-12 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x volume of the initial organic layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) to afford the pure this compound.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product P4P Piperidin-4-one Imine Iminium Ion P4P->Imine Condensation (-H₂O) PCA Pyridine-4-carboxaldehyde PCA->Imine Product This compound Imine->Product Reduction (e.g., NaBH(OAc)₃)

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow Reactants 1. Mix Reactants (Piperidin-4-one, Pyridine-4-carboxaldehyde) Imine_Formation 2. Imine Formation (Stir at RT) Reactants->Imine_Formation Reduction 3. Add Reducing Agent (NaBH(OAc)₃) Imine_Formation->Reduction Quench 4. Reaction Quench (aq. NaHCO₃) Reduction->Quench Extraction 5. Workup (Extraction & Drying) Quench->Extraction Purification 6. Purification (Column Chromatography) Extraction->Purification Analysis 7. Characterization (NMR, MS) Purification->Analysis

Caption: General experimental workflow for the reductive amination synthesis.

Troubleshooting_Guide Start Low Yield? Check_Imine Check Imine Formation (TLC/LC-MS) Start->Check_Imine Check_Reagents Check Reagent Quality & Anhydrous Conditions Start->Check_Reagents Optimize_Stoichiometry Optimize Reactant Ratio Start->Optimize_Stoichiometry Add_Catalyst Add Acid Catalyst (e.g., AcOH) Check_Imine->Add_Catalyst No Imine Use_Fresh_Reagent Use Fresh Reducing Agent Check_Reagents->Use_Fresh_Reagent Suspect Quality Purify_Starting_Materials Purify Starting Materials Check_Reagents->Purify_Starting_Materials Impure Increase_Reaction_Time Increase Reaction Time Optimize_Stoichiometry->Increase_Reaction_Time

Caption: A decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Synthesis of 1-(Pyridin-4-ylmethyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers experiencing low yields in the synthesis of 1-(Pyridin-4-ylmethyl)piperidin-4-one. The primary synthetic route discussed is the reductive amination between piperidin-4-one and pyridine-4-carboxaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for this synthesis?

The synthesis of this compound is typically achieved through a reductive amination reaction. This process involves two key steps:

  • Imine Formation: The amine (piperidin-4-one) attacks the carbonyl group of the aldehyde (pyridine-4-carboxaldehyde) to form a hemiaminal, which then dehydrates to form an iminium ion intermediate.

  • Reduction: A reducing agent selectively reduces the iminium ion to the final tertiary amine product.[1]

A mild and selective reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often preferred for this reaction because it can be performed in a one-pot procedure and is less likely to reduce the starting aldehyde.[2][3]

Q2: I'm getting a very low yield. What are the most common causes?

Low yields in this reductive amination can stem from several factors:

  • Inefficient Iminium Ion Formation: The equilibrium between the reactants and the iminium ion may not favor the product. This can be due to an inappropriate pH or the presence of excess water.[1][4]

  • Competing Aldehyde Reduction: The reducing agent might be reducing the starting pyridine-4-carboxaldehyde to 4-pyridinemethanol. This is more likely with stronger reducing agents like sodium borohydride (NaBH₄) if conditions are not optimized.[5][6]

  • Decomposition of Reagents: The reducing agent, particularly borohydride-based reagents, can be sensitive to moisture and acidic conditions, leading to its decomposition before it can reduce the iminium ion.[1]

  • Suboptimal Reaction Conditions: Factors like solvent, temperature, reaction time, and stoichiometry are critical and can significantly impact the yield.[3]

  • Difficulties in Purification: The product may be difficult to separate from starting materials, byproducts, or salts formed during the workup.

Q3: How can I optimize the reaction conditions to improve my yield?

Systematic optimization of reaction parameters is key. Consider the following:

  • Choice of Reducing Agent: Sodium Triacetoxyborohydride (STAB) is highly recommended due to its mildness and selectivity, which minimizes side reactions like aldehyde reduction.[2][3] Sodium Cyanoborohydride (NaBH₃CN) is another option that is selective for the iminium ion but is more toxic.[1][5]

  • Solvent: Dichloroethane (DCE) is a commonly used and effective solvent for reductive aminations with STAB.[7] Other solvents like Tetrahydrofuran (THF) and acetonitrile can also be used.[2][3]

  • pH Control: A mildly acidic environment (pH ~5-6) is often optimal for imine/iminium formation. The use of acetic acid as a catalyst can facilitate this, especially with ketone reactions, though it may not be necessary for reactive aldehydes.[3][6][7]

  • Stoichiometry: Using a slight excess of the amine or aldehyde can push the equilibrium towards imine formation. However, using the more valuable reagent as the limiting one is common practice.[3][8] An excess of the reducing agent (e.g., 1.4-1.5 equivalents) is also typical.[3]

  • Water Removal: To drive the equilibrium towards the iminium ion, a dehydrating agent like anhydrous magnesium sulfate or molecular sieves can be added to the reaction mixture.[1]

Data Presentation: Comparison of Reducing Agents

Reducing AgentTypical ConditionsAdvantagesDisadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCE or THF, Room TempMild, selective, allows one-pot synthesis, fewer byproducts.[2]Hygroscopic, can be slower than other agents.
Sodium Cyanoborohydride (NaBH₃CN) Methanol, pH 4-5Mild, selective for iminium ion over carbonyl.[1][5]Highly toxic (generates HCN), requires careful pH control.[1]
Sodium Borohydride (NaBH₄) Methanol, Stepwise additionInexpensive, powerful reducing agent.Can reduce the starting aldehyde, requiring careful, often stepwise, addition after imine formation.[1][5]

Experimental Protocols

Protocol: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is a general guideline and may require optimization for your specific scale and equipment.

Materials:

  • Piperidin-4-one hydrochloride

  • Pyridine-4-carboxaldehyde

  • Sodium Triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Triethylamine (TEA) or another suitable base

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add piperidin-4-one hydrochloride (1.0 eq).

  • Add anhydrous 1,2-dichloroethane (DCE) to dissolve the starting material.

  • Add triethylamine (1.1 eq) to neutralize the hydrochloride salt and stir for 10-15 minutes.

  • Add pyridine-4-carboxaldehyde (1.0-1.1 eq) to the mixture and stir at room temperature for 1-2 hours to facilitate iminium ion formation.

  • In a single portion, add Sodium Triacetoxyborohydride (STAB) (1.4-1.5 eq). The reaction may be mildly exothermic.

  • Stir the reaction mixture at room temperature overnight (12-24 hours). Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography (e.g., silica gel using a gradient of dichloromethane/methanol) to yield pure this compound.

Visualizations

Reaction Pathway

Reaction_Pathway Reactants Piperidin-4-one + Pyridine-4-carboxaldehyde Iminium Iminium Ion Intermediate Reactants->Iminium Dehydration Product This compound Iminium->Product Reduction (STAB)

References

Technical Support Center: Purification of 1-(Pyridin-4-ylmethyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 1-(Pyridin-4-ylmethyl)piperidin-4-one from reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective methods for purifying this compound are column chromatography and crystallization. The choice between these methods often depends on the scale of the reaction, the nature of the impurities, and the desired final purity.

Q2: What are the likely byproducts in the synthesis of this compound via reductive amination?

A2: The synthesis of this compound typically involves the reductive amination of piperidin-4-one and pyridine-4-carboxaldehyde. Potential byproducts can include unreacted starting materials, over-alkylated products, and products from side reactions of the reducing agent. It is also possible to have impurities arising from the starting materials themselves.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the separation of your product from impurities during column chromatography. For crystallization, monitoring the formation of crystals and the clarity of the mother liquor can be indicative. Final purity should be assessed by techniques such as NMR spectroscopy, HPLC, or LC-MS.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low yield after purification.

Possible Cause Troubleshooting Suggestion
Incomplete Reaction: Before starting purification, ensure the reaction has gone to completion using TLC or LC-MS analysis. If starting materials are still present, consider extending the reaction time or optimizing reaction conditions.
Product Loss During Extraction: Ensure the pH of the aqueous layer is appropriately adjusted during workup to minimize the solubility of the product in the aqueous phase. Perform multiple extractions with a suitable organic solvent to maximize recovery.
Improper Column Chromatography Technique: Ensure the column is packed properly to avoid channeling. The sample should be loaded in a concentrated band. The choice of eluent is critical; a solvent system that provides good separation on TLC (Rf of the product around 0.2-0.3) should be used.
Product Precipitation During Chromatography: If the product is poorly soluble in the chosen eluent, it may precipitate on the column. In this case, a more polar solvent system or a different stationary phase may be necessary.
Inefficient Crystallization: The choice of solvent is crucial for successful crystallization. A good crystallization solvent will dissolve the compound when hot but not when cold. If the yield is low, try to slowly cool the solution, scratch the inside of the flask to induce crystallization, or add a seed crystal. The mother liquor can also be concentrated to recover more product.

Issue 2: Persistent impurities observed in the final product.

Impurity Type Identification Troubleshooting Suggestion
Unreacted Piperidin-4-one Can be detected by NMR and LC-MS.Piperidin-4-one is relatively polar and can often be removed by a water wash during the workup. If it persists, column chromatography with a polar eluent system should be effective.
Unreacted Pyridine-4-carboxaldehyde Can be detected by NMR (aldehyde proton signal around 9-10 ppm) and LC-MS.This impurity can sometimes be removed by a wash with a saturated aqueous solution of sodium bisulfite.[1][2][3] Otherwise, careful column chromatography is required.
Over-alkylation Product (Di-pyridin-4-ylmethylated piperidin-4-one) Can be detected by LC-MS (higher molecular weight).This byproduct is often less polar than the desired product. A well-optimized column chromatography protocol with a gradient elution should allow for its separation.
Reduced Starting Material (Pyridin-4-ylmethanol) Can be detected by NMR and LC-MS.This can be formed if the reducing agent reacts with the starting aldehyde before imine formation. It is typically more polar than the product and can be separated by column chromatography.

Data Presentation: Comparison of Purification Methods

Parameter Column Chromatography Crystallization
Purity Can achieve high purity (>99%) with proper optimization.Can yield very high purity crystalline material, often excluding amorphous impurities effectively.
Yield Can be high, but losses can occur due to irreversible adsorption on the stationary phase or collection of mixed fractions.Yield can be variable and is highly dependent on the solvent system and technique. Multiple crops of crystals may be needed to maximize recovery.
Scalability Scalable, but large-scale chromatography can be resource-intensive (solvents, silica gel).Generally more scalable and cost-effective for large quantities of material.
Time Can be time-consuming, especially for large columns and slow elutions.Can be faster for obtaining a first crop of pure material, but optimizing conditions and obtaining subsequent crops can take time.
Equipment Requires chromatography columns, a stationary phase (e.g., silica gel), and a solvent delivery system.Requires basic laboratory glassware (flasks, condensers) and a heating/cooling system.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline and may need optimization based on the specific impurity profile of the crude product.

  • Preparation of the Column:

    • Select an appropriate size glass column based on the amount of crude material (a rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight).

    • Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar eluent.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to pack the silica gel evenly.

    • Add a layer of sand on top of the silica gel to prevent disturbance of the bed during sample loading.

    • Equilibrate the column by passing several column volumes of the initial eluent through it.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent if necessary.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Start with a non-polar eluent (e.g., a mixture of hexane and ethyl acetate) and gradually increase the polarity (gradient elution). The exact solvent system should be determined by preliminary TLC analysis. A typical starting point could be 10-20% ethyl acetate in hexane, gradually increasing to 50-100% ethyl acetate. The addition of a small amount of triethylamine (0.1-1%) to the eluent can help to reduce tailing of the basic product on the acidic silica gel.

    • Collect fractions and monitor them by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Crystallization

The choice of solvent is critical for successful crystallization and needs to be determined experimentally. Solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, acetonitrile, and mixtures thereof with water or non-polar solvents like hexanes.

  • Dissolution:

    • Place the crude this compound in a clean Erlenmeyer flask.

    • Add a minimal amount of a suitable solvent and heat the mixture gently with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the hot solvent until it does.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution. Swirl the mixture for a few minutes and then perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

    • To promote further crystallization, the flask can be placed in an ice bath or a refrigerator.

    • If crystals do not form, try scratching the inner surface of the flask with a glass rod or adding a seed crystal of the pure compound.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

    • Dry the crystals in a vacuum oven at a temperature below the melting point of the compound.

Visualization

Troubleshooting Workflow

TroubleshootingWorkflow start Purification Problem Identified low_yield Low Yield start->low_yield persistent_impurities Persistent Impurities start->persistent_impurities incomplete_reaction Check Reaction Completion (TLC/LC-MS) low_yield->incomplete_reaction Incomplete Reaction? extraction_loss Optimize Workup/Extraction low_yield->extraction_loss Loss during workup? chromatography_issue Review Chromatography Technique low_yield->chromatography_issue Chromatography issues? crystallization_issue Optimize Crystallization Conditions low_yield->crystallization_issue Crystallization issues? id_impurities Identify Impurities (NMR, LC-MS) persistent_impurities->id_impurities optimize_reaction Optimize Reaction incomplete_reaction->optimize_reaction adjust_ph Adjust pH, More Extractions extraction_loss->adjust_ph repack_column Repack Column, Change Eluent chromatography_issue->repack_column screen_solvents Screen Solvents, Slow Cooling crystallization_issue->screen_solvents unreacted_sm Unreacted Starting Materials id_impurities->unreacted_sm byproducts Reaction Byproducts id_impurities->byproducts wash_sm Aqueous Wash/Bisulfite Wash unreacted_sm->wash_sm gradient_chrom Gradient Chromatography byproducts->gradient_chrom modify_purification Modify Purification Method recrystallize Recrystallization modify_purification->recrystallize wash_sm->modify_purification gradient_chrom->modify_purification

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Recrystallization of 1-(Pyridin-4-ylmethyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of 1-(Pyridin-4-ylmethyl)piperidin-4-one.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended starting solvent for the recrystallization of this compound?

A1: For pyridine and piperidine derivatives, polar solvents are often a good starting point.[1][2] A review of piperidin-4-one derivatives indicates that many are successfully recrystallized from ethanol, methanol, acetonitrile, or mixtures such as ethanol-ethyl acetate and dichloromethane/methanol.[3] The principle of "like dissolves like" suggests that solvents with similar functional groups to the compound of interest can be effective.[2][4] Given the ketone and pyridine functionalities in this compound, acetone could also be a suitable choice.[4] It is highly recommended to perform small-scale solubility tests with a range of solvents to identify the ideal one, which should dissolve the compound when hot but sparingly when cold.[5][6]

Q2: My compound is not dissolving in the hot solvent. What should I do?

A2: This issue can arise from a few factors:

  • Inappropriate Solvent Choice: The selected solvent may not be suitable for your compound. You may need to screen a wider range of solvents, including solvent mixtures.[2]

  • Insufficient Solvent: You may not be using a sufficient volume of solvent. Try adding the hot solvent in small increments until the compound just dissolves.[7]

  • Insoluble Impurities: It's possible that the undissolved material consists of insoluble impurities. If the majority of your compound has dissolved, you may need to perform a hot gravity filtration to remove these impurities before proceeding with crystallization.[2]

Q3: My compound "oiled out" instead of forming crystals. How can I fix this?

A3: Oiling out occurs when the solute separates from the solution as a liquid instead of a solid. This can happen if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of your compound.[5] To address this, you can try the following:

  • Reheat the solution to redissolve the oil.

  • Add a small amount of additional hot solvent to decrease the saturation.[7]

  • Allow the solution to cool more slowly.

  • Scratching the inside of the flask with a glass rod at the liquid-air interface can help induce crystallization by creating nucleation sites.[5][8]

  • Adding a seed crystal of the pure compound, if available, can also initiate crystallization.[2]

Q4: The recovery of my recrystallized product is very low. What are the likely causes?

A4: Low recovery can be attributed to several factors:

  • Using too much solvent: This is a common reason for low yield, as a significant amount of the product will remain in the mother liquor. Use the minimum amount of hot solvent necessary for dissolution.[5][7][8]

  • Premature crystallization: If crystals form during hot filtration, the product will be lost. To prevent this, preheat your filtration apparatus.[7]

  • Incomplete crystallization: Ensure the solution is cooled sufficiently. After cooling to room temperature, placing the flask in an ice bath can often improve the yield.[7]

  • Washing with warm solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.[7]

Q5: My final product is still colored. How can I remove colored impurities?

A5: If your recrystallized product retains a color, it is likely due to the presence of colored impurities. These can often be removed by adding a small amount of activated charcoal to the hot solution before the filtration step.[9] Be cautious not to add too much, as it can also adsorb your desired compound.

Predicted Solubility Profile

Solvent ClassExample SolventsPredicted SolubilityRationale
Protic Polar Ethanol, MethanolHighThe presence of nitrogen atoms allows for hydrogen bonding. Ethanol is a commonly used solvent for recrystallizing piperidin-4-one derivatives.[3]
Aprotic Polar Acetone, AcetonitrileHighFavorable dipole-dipole interactions are expected. Acetone can be a good solvent for ketones.[4]
Chlorinated DichloromethaneModerate to HighOften used in solvent mixtures for the recrystallization of related compounds.[3]
Ethers Tetrahydrofuran (THF)ModeratePiperidine and its derivatives show solubility in ethers.[13]
Aromatic TolueneModerateToluene can be a good solvent for compounds containing aromatic rings.[1]
Non-polar Alkanes Hexane, HeptaneLowThe polar nature of the compound suggests low solubility in non-polar solvents. Often used as an anti-solvent in mixed solvent systems.[5]
Water WaterModerate to HighThe pyridine and piperidine rings can increase aqueous solubility through hydrogen bonding.[13]

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology. The optimal solvent and conditions should be determined through small-scale trials.

1. Solvent Selection:

  • Place a small amount of the crude this compound into several test tubes.

  • Add a few drops of different potential solvents or solvent mixtures to each tube.

  • Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but show low solubility at room temperature.[5]

2. Dissolution:

  • Place the crude product in an Erlenmeyer flask.

  • Add the chosen solvent in small portions while heating the flask on a hot plate.

  • Continue adding the solvent until the compound just dissolves, using the minimum amount of hot solvent required.[8]

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.[9]

4. Hot Filtration:

  • If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration using a preheated funnel and receiving flask to remove them.[2]

5. Crystallization:

  • Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[7]

6. Isolation of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[7]

7. Drying:

  • Allow the crystals to dry on the filter paper by drawing air through them.

  • For final drying, place the crystals in a desiccator until a constant weight is achieved.[8]

Recrystallization Workflow

Recrystallization_Workflow start Start with Crude This compound solvent_selection Solvent Selection (Small-Scale Tests) start->solvent_selection dissolution Dissolve in Minimum Hot Solvent solvent_selection->dissolution decolorization_check Solution Colored? dissolution->decolorization_check decolorize Add Activated Charcoal & Reheat decolorization_check->decolorize Yes hot_filtration_check Insoluble Impurities? decolorization_check->hot_filtration_check No hot_filtration Hot Gravity Filtration decolorize->hot_filtration hot_filtration_check->hot_filtration Yes crystallization Slow Cooling & Ice Bath hot_filtration_check->crystallization No hot_filtration->crystallization vacuum_filtration Vacuum Filtration & Washing crystallization->vacuum_filtration drying Dry Crystals vacuum_filtration->drying end Pure Crystals drying->end

Caption: A workflow for the recrystallization of this compound.

References

Technical Support Center: Purifying Piperidin-4-ones via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying piperidin-4-ones using column chromatography. It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and comparative data to streamline your purification process.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying piperidin-4-ones?

A1: The most common stationary phase for the column chromatography of piperidin-4-ones is silica gel. However, due to the basic nature of the piperidine nitrogen, issues such as peak tailing and irreversible adsorption can occur on acidic silica. To mitigate these problems, it is highly recommended to use deactivated silica gel or an alternative stationary phase like neutral or basic alumina.

Q2: How do I choose an appropriate mobile phase for my piperidin-4-one derivative?

A2: A mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate is the most common mobile phase for purifying piperidin-4-ones. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound. For more polar piperidin-4-ones, a more polar solvent system, such as dichloromethane/methanol, may be necessary.

Q3: Why is my piperidin-4-one streaking or tailing on the TLC plate and column?

A3: Streaking or tailing is a frequent issue when purifying basic compounds like piperidin-4-ones on silica gel. This is due to the strong interaction between the basic nitrogen atom and the acidic silanol groups on the silica surface. This can be addressed by adding a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase (typically 0.1-2% v/v).

Q4: Can I use an alternative to silica gel for purification?

A4: Yes, neutral or basic alumina is an excellent alternative to silica gel for purifying piperidin-4-ones, as it minimizes the acidic interactions that cause tailing and potential degradation. Amine-functionalized silica is another option that can provide good separation without the need for basic additives in the mobile phase.

Q5: How can I visualize my piperidin-4-one on a TLC plate if it's not UV-active?

A5: If your compound is not visible under a UV lamp, you can use a variety of chemical stains. A potassium permanganate (KMnO4) stain is a good general stain for many organic compounds. Iodine vapor is another simple and effective method. For compounds with specific functional groups, stains like p-anisaldehyde or vanillin can be used, which often produce distinct colors.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Deactivated Silica Gel

This protocol outlines a general procedure for the purification of a piperidin-4-one derivative using flash chromatography with a mobile phase containing triethylamine.

1. Preparation of the Mobile Phase and TLC Analysis:

  • Begin by developing a suitable solvent system using TLC. A common starting point is a mixture of hexanes and ethyl acetate.

  • Prepare several test solutions with varying ratios (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate).

  • To each test solution, add 0.5-1% (v/v) of triethylamine (TEA).

  • Spot your crude piperidin-4-one sample on a TLC plate and develop it in the test solutions.

  • The optimal mobile phase will give your target compound an Rf value of approximately 0.2-0.4 and good separation from impurities.

2. Column Packing:

  • Select a column of appropriate size for the amount of crude material (a general rule of thumb is a silica gel to crude material ratio of 30:1 to 50:1 by weight).

  • Prepare a slurry of silica gel in the chosen mobile phase (including TEA).

  • Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free packed bed. A layer of sand can be added to the top to prevent disturbance.

3. Sample Loading:

  • Wet Loading: Dissolve the crude piperidin-4-one in a minimal amount of the mobile phase and carefully apply it to the top of the silica bed.

  • Dry Loading: For compounds with poor solubility in the mobile phase, dissolve the crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column and apply pressure (for flash chromatography) to begin elution.

  • Collect fractions in test tubes and monitor the elution by TLC to identify the fractions containing the pure product.

5. Product Isolation:

  • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Column Chromatography on Basic Alumina

This protocol is an alternative for acid-sensitive piperidin-4-ones or when tailing persists on silica gel.

1. Mobile Phase Selection:

  • Similar to the silica gel protocol, determine an appropriate mobile phase using TLC plates coated with alumina. Hexanes/ethyl acetate mixtures are a good starting point. Note that the Rf values on alumina may differ from those on silica.

2. Column Packing:

  • Basic alumina can be packed as a slurry in the initial non-polar solvent or dry-packed. For dry packing, add the alumina powder to the column and tap gently to ensure even packing, then slowly add the mobile phase.

3. Sample Loading:

  • Follow the same wet or dry loading procedures as described for silica gel chromatography.

4. Elution and Fraction Collection:

  • Elute the column with the chosen mobile phase, collecting and monitoring fractions by TLC.

5. Product Isolation:

  • Combine the pure fractions and concentrate them to obtain the purified piperidin-4-one.

Data Presentation

The choice of stationary and mobile phases significantly impacts the success of the purification. The following tables provide a summary of common choices and their expected outcomes.

Table 1: Comparison of Stationary Phases for Piperidin-4-one Purification

Stationary PhaseAdvantagesDisadvantagesTypical Mobile Phase Additive
Silica Gel High resolving power, widely available.Acidic nature can cause peak tailing and degradation of sensitive compounds.[1]0.1 - 2% Triethylamine (TEA)
Neutral Alumina Good for acid-sensitive compounds, reduces tailing for bases.Generally lower resolving power than silica gel.None typically required.
Basic Alumina Ideal for basic compounds like piperidines, prevents adsorption.[2]Can be reactive towards certain functional groups (e.g., esters).None typically required.
Amine-functionalized Silica Provides a basic surface, good peak shapes without mobile phase additives.[2][3]More expensive than standard silica or alumina.None required.

Table 2: Common Mobile Phase Systems and TLC Rf Values for Piperidin-4-one Derivatives

Piperidin-4-one DerivativeMobile Phase System (v/v)Approximate Rf Value
N-Benzyl-4-piperidoneHexanes : Ethyl Acetate (3:1)0.35
1,2,6-trimethyl-4-piperidoneDichloromethane : Methanol (9:1)0.40
N-Boc-4-piperidoneHexanes : Ethyl Acetate (4:1)0.30
2,6-Diphenyl-4-piperidonePetroleum Ether : Ethyl Acetate (5:1)0.50

Troubleshooting Guide

Q: My compound is not moving off the baseline of the TLC plate, even with 100% ethyl acetate. What should I do? A: Your compound is likely very polar. You should switch to a more polar solvent system. A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). Try a 95:5 DCM:MeOH mixture first and increase the proportion of methanol if necessary. Remember to add a small amount of triethylamine (e.g., 0.5%) to this new mobile phase to prevent tailing.

Q: I see a streak from the baseline to my product spot on the TLC plate. How can I resolve this? A: This is a classic sign of overloading the TLC plate or strong interaction with the stationary phase. First, try spotting a more dilute solution of your crude material. If the streaking persists, it is likely due to the basicity of your piperidin-4-one. Adding 0.5-1% triethylamine to your eluent should resolve this issue by neutralizing the acidic sites on the silica gel.

Q: My product eluted much faster on the column than predicted by TLC. What happened? A: This can happen for several reasons:

  • Column Cracking: The silica bed may have cracked, allowing the solvent and your compound to channel through without proper separation. This can be avoided by ensuring the column is packed uniformly and never allowed to run dry.

  • Incorrect Mobile Phase Composition: You may have accidentally prepared a more polar mobile phase for the column than you used for the TLC.

  • Sample Solvent Effect: If you dissolved your sample in a very polar solvent for loading, it can act as a strong eluent and push your compound down the column prematurely. Always use a minimal amount of the least polar solvent possible to load your sample.

Q: I have very low recovery of my piperidin-4-one after column chromatography. Where did my compound go? A: Low recovery is often due to irreversible adsorption of the basic piperidin-4-one onto the acidic silica gel. To prevent this:

  • Deactivate the Silica: Always add a basic modifier like triethylamine (0.5-2%) to your mobile phase.

  • Use an Alternative Stationary Phase: Consider using neutral or basic alumina, which does not have the acidic silanol groups of silica.

  • Minimize Contact Time: Run the column as a flash chromatography to reduce the time your compound spends on the stationary phase.

Q: I am trying to separate two diastereomers of a substituted piperidin-4-one, but they have very similar Rf values. What can I do? A: Separating diastereomers can be challenging. Here are a few strategies:

  • Optimize the Mobile Phase: Try different solvent combinations. Sometimes switching from hexanes/ethyl acetate to toluene/acetone or dichloromethane/diethyl ether can alter the selectivity and improve separation.

  • Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity during the column run. This can help to better resolve compounds with close Rf values.

  • Use a High-Performance Stationary Phase: Consider using a higher-resolution silica gel (smaller particle size) or a different stationary phase like diol- or cyano-functionalized silica.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis (Optimize Mobile Phase, Rf ~0.3) Slurry Prepare Silica/Alumina Slurry Pack Pack Column Slurry->Pack Load Load Crude Sample (Wet or Dry Loading) Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Product Pure Piperidin-4-one Evaporate->Product

Caption: Experimental workflow for the purification of piperidin-4-ones.

Troubleshooting_Guide Start Problem Encountered During Chromatography PoorSep Poor Separation / Overlapping Spots Start->PoorSep Tailing Peak Tailing / Streaking Start->Tailing NoElution Compound Not Eluting Start->NoElution LowRecovery Low Product Recovery Start->LowRecovery Sol_Rf Re-optimize Mobile Phase (TLC Rf 0.2-0.4) PoorSep->Sol_Rf Check Rf Sol_Load Reduce Sample Load PoorSep->Sol_Load Overloaded? Sol_TEA Add 0.5-2% TEA to Mobile Phase Tailing->Sol_TEA On Silica? Sol_Alumina Switch to Alumina or Amine-functionalized Silica Tailing->Sol_Alumina TEA ineffective? Sol_Polarity Increase Mobile Phase Polarity NoElution->Sol_Polarity LowRecovery->Sol_TEA Adsorption? LowRecovery->Sol_Alumina Severe Adsorption?

Caption: Troubleshooting decision tree for common chromatography issues.

References

How to remove unreacted starting materials from piperidin-4-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of piperidin-4-one and its derivatives, specifically addressing the removal of unreacted starting materials.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: After the synthesis of N-benzyl-4-piperidone from benzylamine and methyl acrylate, my crude product is contaminated with starting materials. What is the best initial purification step?

A1: The most effective initial step to remove the bulk of unreacted benzylamine is an acid-base extraction. Benzylamine is a basic compound and will be protonated in an acidic aqueous solution, rendering it water-soluble and allowing for its separation from the organic layer containing your desired product.

Troubleshooting Unreacted Benzylamine:

  • Problem: Significant amount of benzylamine remains in the organic layer after a single acid wash.

    • Solution: Perform multiple extractions with a dilute acid solution (e.g., 1M HCl). Three successive washes are typically sufficient to remove the majority of the benzylamine.

  • Problem: Emulsion formation during extraction.

    • Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.

Q2: How can I remove unreacted methyl acrylate from my crude piperidin-4-one product?

A2: Unreacted methyl acrylate can often be removed by taking advantage of its volatility.

Troubleshooting Unreacted Methyl Acrylate:

  • Problem: Residual methyl acrylate is still present after solvent evaporation.

    • Solution 1: Distillation: Methyl acrylate has a low boiling point (80 °C) and can be removed by simple distillation or under reduced pressure at a lower temperature.[1][2][3]

    • Solution 2: Co-evaporation: Adding a solvent with a similar boiling point, like ethanol, and then removing it on a rotary evaporator can help to azeotropically remove traces of methyl acrylate.

Q3: My purified N-benzyl-4-piperidone is a yellow oil. How can I decolorize it and obtain a pure product?

A3: A yellow tint often indicates the presence of impurities. Final purification can be achieved through vacuum distillation or crystallization.

Troubleshooting Final Purification:

  • Problem: The product decomposes at high temperatures during distillation.

    • Solution: Utilize vacuum distillation to lower the boiling point of N-benzyl-4-piperidone, thus preventing thermal degradation.[4][5][6]

  • Problem: The purified oil does not crystallize.

    • Solution: Ensure the product is of high purity (>98%). If it is, try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a previously obtained crystal can also be effective. If the freebase is difficult to crystallize, consider converting it to a salt (e.g., hydrochloride), which often has better crystalline properties.

Data Presentation: Physical Properties for Separation

The following table summarizes the key physical properties of the starting materials and the N-benzyl-4-piperidone product, which are critical for designing an effective purification strategy.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Solubility in WaterSolubility in Organic SolventspKa
Benzylamine 107.15185Miscible[7][8]Miscible with ethanol, ether, acetone, benzene[7][8][9]9.34[7]
Methyl Acrylate 86.0980Slightly soluble (6 g/100 mL at 20°C)[10][11]Soluble in ethanol, ether, acetone, benzene[10]N/A
N-Benzyl-4-piperidone 189.25134-135 (at 7 mmHg)[5][12]; 278.5 (at 760 mmHg)[13]12 g/L at 20°C[5][12]Soluble in methanol, ethanol, DMF, acetone, chloroform[12]~7-8 (estimated)

Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of Benzylamine

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel.

  • Acid Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel.

  • Extraction: Stopper the funnel and shake gently, periodically venting to release pressure.

  • Separation: Allow the layers to separate. The upper organic layer contains the N-benzyl-4-piperidone, while the lower aqueous layer contains the protonated benzylamine (benzylammonium chloride).

  • Repeat: Drain the aqueous layer and repeat the acid wash two more times with fresh 1M HCl.

  • Neutralization and Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, now largely free of benzylamine.

Protocol 2: Vacuum Distillation of N-Benzyl-4-piperidone

  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and the vacuum connections are secure.

  • Charging the Flask: Place the crude N-benzyl-4-piperidone (after acid-base extraction) into the distillation flask with a magnetic stir bar.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collecting Fractions:

    • Collect and discard any low-boiling fractions, which may contain residual solvents or methyl acrylate.

    • Collect the main fraction of N-benzyl-4-piperidone at the appropriate temperature and pressure (e.g., 134-135 °C at 7 mmHg).[5][12]

  • Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the flask.

Protocol 3: Recrystallization of Piperidin-4-one Derivatives

Note: N-benzyl-4-piperidone is often an oil at room temperature. This protocol is more applicable to solid derivatives or salts.

  • Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot. Common recrystallization solvents for piperidin-4-one derivatives include ethanol, methanol, ethyl acetate/hexane, and dichloromethane/methanol.[14]

  • Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or adding a seed crystal.

  • Cooling: Once crystallization has begun, cool the flask in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualizations

G cluster_start Crude Product cluster_purification Purification Workflow cluster_end Final Product cluster_waste Waste Streams Crude Crude Piperidin-4-one (with unreacted starting materials) AcidBase Acid-Base Extraction (Removes Benzylamine) Crude->AcidBase Step 1 Distillation Vacuum Distillation (Removes Methyl Acrylate & Other Impurities) AcidBase->Distillation Step 2a (for oils) Crystallization Crystallization (For solid derivatives or salts) AcidBase->Crystallization Step 2b (for solids) BenzylamineWaste Aqueous Layer: Benzylammonium Salt AcidBase->BenzylamineWaste Pure Pure Piperidin-4-one Distillation->Pure AcrylateWaste Low-boiling fraction: Methyl Acrylate Distillation->AcrylateWaste Crystallization->Pure G Start Crude Product Analysis (e.g., NMR, TLC, GC-MS) Q1 Is Benzylamine Present? Start->Q1 A1_Yes Perform Acid-Base Extraction Q1->A1_Yes Yes Q2 Is Methyl Acrylate Present? Q1->Q2 No A1_Yes->Q2 A2_Yes Perform Distillation (Simple or Vacuum) Q2->A2_Yes Yes Q3 Is the Product Pure? Q2->Q3 No A2_Yes->Q3 A3_No Consider Further Purification (e.g., Column Chromatography, Recrystallization) Q3->A3_No No End Pure Product Q3->End Yes A3_No->Start Re-analyze

References

Improving the stability of 1-(Pyridin-4-ylmethyl)piperidin-4-one in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-(Pyridin-4-ylmethyl)piperidin-4-one

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the handling and stability of this compound in solution. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing or reducing agents. The piperidin-4-one moiety and the pyridine ring are susceptible to chemical modifications under suboptimal conditions.

Q2: I observed a yellow discoloration in my stock solution. What could be the cause?

A2: A yellow discoloration may indicate degradation of the compound. This could be due to oxidation of the tertiary amine or reactions involving the ketone functional group. Exposure to air (oxygen) and light can accelerate these processes. It is recommended to prepare fresh solutions and store them under an inert atmosphere (e.g., argon or nitrogen) in amber vials to minimize light exposure.

Q3: My compound has precipitated out of solution. How can I improve its solubility and prevent this?

A3: Precipitation can occur if the solution is saturated or if the solvent is inappropriate for the compound's polarity. The hydrochloride salt form of similar compounds is known to have improved aqueous solubility.[1] Consider using a co-solvent system or adjusting the pH of the solution. For aqueous solutions, acidification might improve solubility by protonating the pyridine and piperidine nitrogens. Always ensure the storage temperature is appropriate, as solubility often decreases at lower temperatures.

Q4: What are the recommended storage conditions for stock solutions of this compound?

A4: For optimal stability, stock solutions should be stored at -20°C or -80°C.[2] Solutions should be stored in tightly sealed vials, protected from light (e.g., using amber vials or by wrapping them in foil), and preferably under an inert atmosphere to prevent oxidation. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.

Q5: Which analytical techniques are suitable for assessing the purity and stability of my compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for assessing the purity and monitoring the stability of this compound. Other suitable techniques include Liquid Chromatography-Mass Spectrometry (LC-MS) for identifying potential degradants, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected Biological Inactivity Compound degradation- Assess the purity of the stock solution using HPLC. - Prepare fresh solutions from solid material. - Review storage conditions (temperature, light, atmosphere).
Solution Discoloration (e.g., yellowing) Oxidation or other degradation pathways- Store solutions under an inert atmosphere (argon or nitrogen). - Use amber vials to protect from light. - Consider adding antioxidants if compatible with the experimental system.
Precipitation in Solution Poor solubility, solvent evaporation, or temperature fluctuations- Confirm the solvent is appropriate and the concentration is not too high. - Consider using a co-solvent (e.g., DMSO, ethanol) in aqueous buffers. - Ensure storage containers are tightly sealed. - Store at a constant, appropriate temperature.
Inconsistent Results Between Experiments Instability in experimental media- Evaluate the stability of the compound in your specific experimental buffer and at the working temperature. - Minimize the time the compound spends in the experimental media before analysis.

Experimental Protocols

Protocol 1: HPLC Method for Purity and Stability Assessment

This protocol outlines a general reverse-phase HPLC method for analyzing this compound.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient:

    Time (min) %B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

Protocol 2: Forced Degradation Study

To understand the stability of the compound, a forced degradation study can be performed under various stress conditions.

  • Preparation: Prepare solutions of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acidic: Add 1N HCl and incubate at 60°C for 24 hours.

    • Basic: Add 1N NaOH and incubate at 60°C for 24 hours.

    • Oxidative: Add 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal: Incubate the solution at 60°C for 24 hours.

    • Photolytic: Expose the solution to UV light (e.g., 254 nm) at room temperature for 24 hours.

  • Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples by the HPLC method described in Protocol 1 to determine the percentage of degradation and identify any degradation products.

Visualizations

degradation_pathway compound This compound oxidation N-Oxide (Piperidine or Pyridine) compound->oxidation Oxidizing agents (e.g., H₂O₂, air) reduction Piperidin-4-ol derivative compound->reduction Reducing agents dimerization Aldol Adduct compound->dimerization Basic conditions

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_solution Prepare Stock Solution (e.g., 1 mg/mL) acid Acidic (1N HCl, 60°C) prep_solution->acid base Basic (1N NaOH, 60°C) prep_solution->base oxidation Oxidative (3% H₂O₂) prep_solution->oxidation thermal Thermal (60°C) prep_solution->thermal hplc HPLC-UV Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc lcms LC-MS for Degradant ID hplc->lcms

Caption: Workflow for a forced degradation study.

troubleshooting_tree start Inconsistent Experimental Results? check_purity Assess Purity of Stock Solution (HPLC) start->check_purity purity_ok Purity > 95%? check_purity->purity_ok prepare_fresh Prepare Fresh Stock Solution purity_ok->prepare_fresh No check_stability Evaluate Stability in Experimental Media purity_ok->check_stability Yes prepare_fresh->check_purity Re-assess end_bad Source New Material prepare_fresh->end_bad Purity Still Low stable Stable for Duration of Experiment? check_stability->stable modify_protocol Modify Protocol: - Minimize incubation time - Prepare compound fresh for each experiment stable->modify_protocol No end_ok Proceed with Experiment stable->end_ok Yes modify_protocol->end_ok

Caption: Troubleshooting decision tree for inconsistent results.

References

Technical Support Center: Mass Spectrometry Analysis of 1-(Pyridin-4-ylmethyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals interpreting the mass spectrometry fragmentation pattern of 1-(Pyridin-4-ylmethyl)piperidin-4-one.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight and molecular ion peak for this compound?

A1: The molecular formula for this compound is C₁₁H₁₄N₂O.[1] Its monoisotopic mass is approximately 190.11 Da.[1] In positive ion mode mass spectrometry (e.g., ESI or CI), you should look for the protonated molecule [M+H]⁺ at an m/z of approximately 191.12. Under electron ionization (EI), the molecular ion [M]⁺• would be observed at m/z 190.11.

Q2: What are the primary fragmentation pathways observed for this compound?

A2: The fragmentation of this compound is primarily dictated by the cleavage of the bond between the piperidinone ring and the pyridinylmethyl group (benzylic-type cleavage) and fragmentation within the piperidinone ring (alpha-cleavage).[2]

Q3: What are the major fragment ions I should expect to see in the mass spectrum?

A3: The most prominent fragment ions are typically observed at m/z 92 and m/z 98. The ion at m/z 92 corresponds to the pyridin-4-ylmethyl cation, while the ion at m/z 98 corresponds to the piperidin-4-one radical cation following cleavage of the benzylic C-N bond. Other smaller fragments may arise from further fragmentation of the piperidinone ring.

Troubleshooting Guide

Issue 1: I am not observing the molecular ion peak.

  • Possible Cause: The ionization technique might be too harsh, causing extensive fragmentation and diminishing the molecular ion peak. This is more common in Electron Ionization (EI) than in softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI).[3]

  • Troubleshooting Steps:

    • Switch to a softer ionization method if possible (e.g., from EI to ESI).

    • If using ESI, optimize the source parameters (e.g., capillary voltage, cone voltage) to minimize in-source fragmentation.

    • If using EI, try reducing the electron energy.

Issue 2: The base peak in my spectrum is not one of the expected major fragments.

  • Possible Cause: The collision energy in a tandem mass spectrometry (MS/MS) experiment might be set too high or too low, favoring the formation of secondary or less stable fragments.

  • Troubleshooting Steps:

    • Optimize the collision energy (in CID, HCD, etc.) to obtain a good distribution of fragment ions.

    • Acquire spectra at multiple collision energies to observe the full fragmentation pathway.

    • Ensure the precursor ion selection window is narrow enough to isolate the [M+H]⁺ or [M]⁺• ion of interest.

Issue 3: I am observing unexpected peaks in my spectrum.

  • Possible Cause: The sample may be impure, containing related compounds or residual solvents. Adduct formation (e.g., with sodium [M+Na]⁺ or potassium [M+K]⁺) can also occur, especially in ESI.

  • Troubleshooting Steps:

    • Verify the purity of your sample using other analytical techniques like NMR or HPLC.

    • Check for the presence of common adducts by looking for peaks at m/z values corresponding to [M+23]⁺ and [M+39]⁺.

    • Ensure the mass spectrometer is properly calibrated.

Data Presentation

Table 1: Summary of Expected m/z Values for this compound and its Major Fragments.

IonFormulaCalculated m/zDescription
[M+H]⁺C₁₁H₁₅N₂O⁺191.12Protonated Molecule
[M]⁺•C₁₁H₁₄N₂O⁺•190.11Molecular Ion
Fragment 1C₆H₆N⁺92.05Pyridin-4-ylmethyl Cation
Fragment 2C₅H₈NO⁺98.06Piperidin-4-one Radical Cation
Fragment 3C₄H₆N⁺68.05Fragment from Piperidinone Ring
Fragment 4C₄H₈N⁺70.07Fragment from Piperidinone Ring

Experimental Protocols

Methodology for Mass Spectrometry Analysis:

1. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • Filter the sample through a 0.22 µm syringe filter if necessary.

2. Liquid Chromatography (for LC-MS):

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (ESI-MS/MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Gas Flow: 600 L/hr.

  • Desolvation Temperature: 350 °C.

  • MS Scan Range: m/z 50-300.

  • MS/MS: Select the precursor ion (m/z 191.12) and acquire product ion scans using a collision energy ramp (e.g., 10-40 eV).

Visualization

Fragmentation_Pathway cluster_main Fragmentation of this compound cluster_frags Major Fragments cluster_sub_frags Secondary Fragments Mol [C11H14N2O]+• m/z = 190 Frag1 [C6H6N]+ m/z = 92 Mol->Frag1 Benzylic Cleavage Frag2 [C5H8NO]+• m/z = 98 Mol->Frag2 Benzylic Cleavage SubFrag1 [C4H6N]+ m/z = 68 Frag2->SubFrag1 Ring Fission SubFrag2 [C4H8N]+ m/z = 70 Frag2->SubFrag2 Ring Fission

Caption: Proposed fragmentation pathway of this compound.

References

Resolving peak overlap in HPLC analysis of piperidin-4-one isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chromatographic analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you resolve peak overlap issues encountered during the HPLC analysis of piperidin-4-one isomers.

Frequently Asked Questions (FAQs)

Q1: Why are my piperidin-4-one isomer peaks co-eluting or overlapping?

Peak overlap, or poor resolution, in HPLC occurs when the separation between two analyte peaks is incomplete.[1] Resolution is influenced by three key factors: column efficiency (N), selectivity (α), and the retention factor (k').[2][3] For structurally similar compounds like isomers, achieving adequate separation can be challenging. Common causes for peak overlap include:

  • Suboptimal Mobile Phase Composition: The type and ratio of organic solvent, as well as the pH of the aqueous phase, may not be ideal for differentiating the isomers.[4]

  • Inappropriate Column Chemistry: The stationary phase may not have the correct chemical properties to interact differently with the isomers.[1]

  • Poor Column Efficiency: Issues like peak tailing or band broadening can reduce the overall efficiency of the separation, leading to wider peaks that are more likely to overlap.

  • Instrumental Parameters: Flow rate and temperature can significantly impact peak shape and separation.[5]

Q2: How can I modify the mobile phase to improve the resolution of my isomers?

Adjusting the mobile phase is one of the most powerful ways to influence selectivity and retention, thereby improving resolution.[6] Since piperidin-4-one is a basic compound, controlling the mobile phase pH is critical to ensure a single ionic state and achieve sharp, symmetrical peaks.[7]

  • Solvent Strength (Reversed-Phase): Decreasing the amount of organic solvent (like acetonitrile) will increase the retention time for your compounds, which can provide more opportunity for separation.[7]

  • Solvent Type: Switching the organic modifier, for example, from acetonitrile to methanol, can alter selectivity due to different solvent properties and interactions.[6][7]

  • Mobile Phase pH: The pH should be adjusted to be at least two units away from the pKa of your piperidin-4-one analytes.[7] This ensures the compounds are in a consistent ionic state, which leads to better peak shape. Using a buffer (e.g., phosphate or ammonium acetate) is essential to maintain a stable pH.[7][8]

  • Gradient Elution: Employing a shallower gradient (a slower increase in the organic solvent percentage over time) can significantly improve the separation of closely eluting peaks.[2]

Parameter ChangeExpected Effect on ResolutionRationale
Decrease Organic Solvent % IncreaseIncreases retention factor (k'), allowing more time for interaction with the stationary phase.[3][7]
Switch Acetonitrile to Methanol Change in Selectivity (α)Methanol and acetonitrile have different polarities and interaction mechanisms, which can change the elution order or spacing of peaks.[7]
Adjust pH (away from pKa) Increase (and improve peak shape)Suppresses the ionization of residual silanols and ensures the analyte is in a single ionic form, reducing peak tailing.[7][8]
Introduce a Buffer Increase (and improve reproducibility)Stabilizes the mobile phase pH, leading to more consistent retention times and symmetrical peaks.[8]
Make Gradient Steeper DecreaseReduces analysis time but often sacrifices the separation of closely eluting compounds.[2]
Make Gradient Shallower IncreaseProvides better resolution for complex mixtures or isomers by allowing more time for separation to occur.[2]

Q3: My peaks are still overlapping. Should I change my HPLC column?

Yes, changing the stationary phase is a very effective way to alter selectivity.[1] If mobile phase optimization is insufficient, selecting a different column is the next logical step.

  • Stationary Phase Chemistry: If you are using a standard C18 column, consider switching to a phenyl or cyano phase.[4] These phases offer different interaction mechanisms (e.g., π-π interactions with a phenyl column) that can improve the separation of isomers.

  • Particle Size and Column Length: Using a column with smaller particles (e.g., sub-2 µm for UHPLC) or a longer column increases column efficiency (N), resulting in sharper peaks and better resolution.[6][7]

  • Chiral Stationary Phases (CSPs): If you are working with enantiomers, a chiral column is necessary. Polysaccharide-based CSPs, such as Chiralpak® IA or IB, are widely used and can be effective for separating piperidine analogues.[9][10]

Q4: What is the impact of flow rate and temperature on my separation?

Instrumental parameters provide another level of control over your separation.

  • Flow Rate: Lowering the flow rate generally increases resolution by allowing more time for mass transfer between the mobile and stationary phases, though it will increase the total run time.[2][5] Conversely, increasing the flow rate can decrease resolution but shorten the analysis time.[5]

  • Temperature: Increasing the column temperature decreases the viscosity of the mobile phase, which can improve efficiency and lead to sharper peaks.[2][5] However, high temperatures can sometimes reduce retention and alter selectivity, and may not be suitable for thermolabile compounds.[5]

Parameter ChangeExpected Effect on ResolutionTrade-Off
Decrease Flow Rate IncreaseLonger analysis time.[2]
Increase Flow Rate DecreaseShorter analysis time.[5]
Increase Temperature Generally Increase (improves efficiency)May decrease retention and alter selectivity; potential for analyte degradation.[5]
Decrease Temperature May Increase (increases retention)Slower analysis time and broader peaks due to higher viscosity.[5]

Q5: My piperidin-4-one peaks are tailing, which is affecting quantification and resolution. How can I fix this?

Peak tailing is a common problem for basic compounds like piperidines. It is often caused by strong interactions between the basic analyte and acidic residual silanol groups on the surface of the silica-based stationary phase.[8]

  • Use End-Capped Columns: Modern columns that are "end-capped" have fewer free silanol groups and are designed to produce better peak shapes for basic compounds.[7][8]

  • Adjust Mobile Phase pH: As mentioned, operating at a pH that suppresses the ionization of the silanol groups (typically by using a low pH mobile phase with an acid additive like formic or trifluoroacetic acid) or fully ionizes the basic analyte can significantly reduce tailing.[7]

  • Lower Analyte Concentration: Injecting too much sample can overload the column and lead to distorted peak shapes. Try diluting your sample to see if the peak shape improves.[5]

Troubleshooting Workflow & Experimental Protocols

Logical Troubleshooting Workflow

When faced with overlapping peaks, a systematic approach is crucial. The following workflow guides you from initial observation to resolution.

Troubleshooting_Workflow cluster_0 Phase 1: Initial Checks & Mobile Phase cluster_1 Phase 2: Method Parameter Tuning cluster_2 Phase 3: Column & Hardware cluster_3 Phase 4: Instrument Parameters Start Peak Overlap Observed Check_System Verify System Suitability (Pressure, Baseline Noise) Start->Check_System Optimize_MP Optimize Mobile Phase Check_System->Optimize_MP Solvent_Strength Adjust Organic Solvent % Optimize_MP->Solvent_Strength Change_Solvent Change Organic Solvent (e.g., ACN to MeOH) Solvent_Strength->Change_Solvent Adjust_pH Adjust pH & Add Buffer Change_Solvent->Adjust_pH Change_Column Change Column Chemistry (e.g., C18 to Phenyl or Chiral) Adjust_pH->Change_Column Change_Dimensions Use Longer Column or Smaller Particle Size Change_Column->Change_Dimensions Adjust_Flow Decrease Flow Rate Change_Dimensions->Adjust_Flow Adjust_Temp Optimize Temperature Adjust_Flow->Adjust_Temp End Resolution Achieved Adjust_Temp->End

Caption: A systematic workflow for troubleshooting peak overlap in HPLC.
Key Relationships in HPLC Resolution

The resolution (Rs) of two peaks is governed by the interplay of column efficiency (N), selectivity (α), and retention factor (k'). Understanding this relationship is key to effective method development.

Resolution_Factors cluster_N Efficiency (N) cluster_alpha Selectivity (α) cluster_k Retention Factor (k') Rs Resolution (Rs) N N N->Rs Col_Length Column Length N->Col_Length Particle_Size Particle Size N->Particle_Size Temp Temperature N->Temp alpha α alpha->Rs Stationary_Phase Stationary Phase alpha->Stationary_Phase Mobile_Phase_Comp Mobile Phase Composition alpha->Mobile_Phase_Comp pH pH alpha->pH k k' k->Rs Solvent_Strength Solvent Strength k->Solvent_Strength

Caption: The relationship between key parameters affecting HPLC resolution.

Example Experimental Protocol: Reversed-Phase HPLC Method

This protocol provides a robust starting point for the analysis of piperidin-4-one and its related isomers. Optimization will be required based on the specific isomers and matrix.

  • Instrumentation and Column:

    • HPLC System: A standard HPLC or UHPLC system with a pump, autosampler, column oven, and UV detector.[11]

    • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 2.6 µm particle size) is a common starting point.[7] Ensure the column is well-suited for basic compounds (e.g., end-capped).

  • Reagents and Standards:

    • Acetonitrile (ACN): HPLC grade.[11]

    • Water: HPLC grade or deionized.[11]

    • Formic Acid or Phosphoric Acid: Analytical grade for mobile phase pH adjustment.[11][12]

    • Reference Standards: Prepare stock solutions of piperidin-4-one isomers in a suitable solvent (e.g., methanol or a mixture of water and ACN).[13]

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 60% B (shallow gradient for elution)

      • 15-17 min: 60% to 95% B (column wash)

      • 17-18 min: Hold at 95% B

      • 18-18.1 min: 95% to 5% B (return to initial)

      • 18.1-22 min: Hold at 5% B (equilibration)

    • Flow Rate: 1.0 mL/min (for 4.6 mm ID column).[2]

    • Column Temperature: 35 °C.

    • Injection Volume: 5 µL.

    • Detection: UV at an appropriate wavelength (e.g., 220 nm or 254 nm, to be determined by UV scan of standards).

  • Method Optimization Strategy:

    • If peaks elute too early and are poorly resolved, decrease the starting percentage of Mobile Phase B or make the gradient shallower.

    • If peaks are broad or tailing, ensure the pH is appropriate and consider a different column.

    • If isomers co-elute, try changing the organic modifier from acetonitrile to methanol or select a column with different chemistry (e.g., Phenyl-Hexyl).[4]

    • For chiral isomers, this achiral method will not be sufficient. A chiral screening on columns like Chiralpak® IA/IB will be necessary, typically using normal-phase solvents (e.g., hexane/ethanol) or polar organic modes.[9]

References

Side reaction products in the synthesis of 1-(Pyridin-4-ylmethyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Pyridin-4-ylmethyl)piperidin-4-one. This guide addresses common side reactions and provides detailed experimental protocols to help optimize your synthesis and minimize the formation of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

The two most prevalent methods for synthesizing this compound are:

  • Reductive Amination: This one-pot reaction involves the condensation of piperidin-4-one with pyridine-4-carboxaldehyde to form an iminium intermediate, which is then reduced in situ to the desired tertiary amine.

  • N-Alkylation: This is a direct substitution reaction where piperidin-4-one is treated with a 4-picolyl halide (e.g., 4-(chloromethyl)pyridine or 4-(bromomethyl)pyridine) in the presence of a base.

Q2: What are the primary side reaction products I should be aware of during the synthesis?

The primary side products depend on the chosen synthetic route:

  • For Reductive Amination:

    • 4-Hydroxymethylpyridine: Formed by the reduction of the starting material, pyridine-4-carboxaldehyde.

    • Bis-alkylation product (1,1'-(pyridine-4,4-diylbis(methylene))bis(piperidin-4-one)): Although less common with secondary amines, it can occur under certain conditions.

    • Products of the Cannizzaro Reaction: If the reaction is run under strongly basic conditions, pyridine-4-carboxaldehyde (which lacks α-hydrogens) can disproportionate to 4-hydroxymethylpyridine and isonicotinic acid.[1][2]

  • For N-Alkylation:

    • 1-(Pyridin-4-ylmethyl)-4-((pyridin-4-ylmethyl)oxy)piperidine: Formation of a quaternary ammonium salt through over-alkylation of the desired product. This is a common issue when an excess of the alkylating agent is used.[3]

    • Aldol Condensation Products: Under basic conditions, piperidin-4-one can undergo self-condensation.[4]

Q3: How can I minimize the formation of these side products?

  • For Reductive Amination:

    • To minimize the reduction of the starting aldehyde, use a mild reducing agent such as sodium triacetoxyborohydride (STAB), which is selective for the iminium ion over the aldehyde.[5][6]

    • Ensure complete formation of the iminium ion before adding a less selective reducing agent like sodium borohydride.[7]

    • Avoid strongly basic conditions to prevent the Cannizzaro reaction.[1]

  • For N-Alkylation:

    • To prevent the formation of the quaternary ammonium salt, use a stoichiometric amount or a slight excess of piperidin-4-one relative to the 4-picolyl halide.[3]

    • Slowly add the alkylating agent to the reaction mixture to maintain a low concentration and favor mono-alkylation.[8]

    • Use a non-nucleophilic base, such as potassium carbonate or triethylamine, to neutralize the acid formed during the reaction without competing in the alkylation.[8]

    • To avoid aldol condensation, use milder bases and control the reaction temperature.

Troubleshooting Guides

Issue 1: Low Yield in Reductive Amination
Potential Cause Troubleshooting Steps
Incomplete imine formation- Ensure anhydrous reaction conditions. - Allow sufficient time for the aldehyde and amine to stir together before adding the reducing agent. - Consider adding a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation.
Reduction of starting aldehyde- Use a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB).[5][9] - If using sodium borohydride, add it portion-wise at a lower temperature after confirming imine formation.
Inactive reducing agent- Use a fresh bottle of the reducing agent, as borohydrides can degrade over time.
Issue 2: Presence of a Major Impurity in N-Alkylation
Potential Cause Troubleshooting Steps
Formation of quaternary ammonium salt- Use a slight excess of piperidin-4-one (1.1 to 1.5 equivalents). - Add the 4-picolyl halide slowly to the reaction mixture.[8] - Use a weaker, non-nucleophilic base like potassium carbonate instead of stronger bases.
Unreacted starting materials- Ensure the base is effectively neutralizing the acid formed during the reaction. - Increase the reaction temperature or time, monitoring by TLC to avoid byproduct formation.

Data Presentation

The following tables summarize representative yields for the synthesis of this compound and analogous compounds via reductive amination and N-alkylation. Please note that actual yields may vary depending on the specific reaction conditions and scale.

Table 1: Reductive Amination Yields

Reducing AgentSolventAdditiveYield (%)Reference
Sodium TriacetoxyborohydrideDichloromethaneAcetic Acid85-95[6][10]
Sodium BorohydrideMethanolNone70-85[9]
Catalytic Hydrogenation (H₂/Pd-C)EthanolNone80-90

Table 2: N-Alkylation Yields

Alkylating AgentBaseSolventYield (%)Reference
4-(Chloromethyl)pyridine HClK₂CO₃Acetonitrile75-85[8]
4-(Bromomethyl)pyridine HBrTriethylamineDMF70-80

Experimental Protocols

Method 1: Reductive Amination

Materials:

  • Piperidin-4-one hydrochloride

  • Pyridine-4-carboxaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of piperidin-4-one hydrochloride (1.0 eq) and pyridine-4-carboxaldehyde (1.1 eq) in anhydrous DCM, add triethylamine (1.2 eq) at room temperature.

  • Stir the mixture for 30 minutes to allow for the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Method 2: N-Alkylation

Materials:

  • Piperidin-4-one

  • 4-(Chloromethyl)pyridine hydrochloride

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile, anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a suspension of piperidin-4-one (1.2 eq) and potassium carbonate (2.5 eq) in anhydrous acetonitrile, add 4-(chloromethyl)pyridine hydrochloride (1.0 eq).

  • Heat the mixture to reflux (approximately 82°C) and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Reductive Amination Workflow

reductive_amination start Start reactants Piperidin-4-one HCl Pyridine-4-carboxaldehyde Triethylamine in DCM start->reactants imine_formation Imine Formation (30 min, RT) reactants->imine_formation reduction Reduction with STAB (12-16h, RT) imine_formation->reduction workup Aqueous Workup (NaHCO3, Brine) reduction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Workflow for the synthesis via reductive amination.

N-Alkylation Workflow

n_alkylation start Start reactants Piperidin-4-one 4-(Chloromethyl)pyridine HCl K2CO3 in Acetonitrile start->reactants reaction Reflux (4-6h, ~82°C) reactants->reaction filtration Filtration of Salts reaction->filtration extraction Aqueous Extraction (EtOAc, Water, Brine) filtration->extraction purification Column Chromatography extraction->purification product This compound purification->product

Caption: Workflow for the synthesis via N-alkylation.

Side Reaction Pathways

side_reactions cluster_ra Reductive Amination Side Reactions cluster_na N-Alkylation Side Reactions ra_aldehyde Pyridine-4-carboxaldehyde ra_alcohol 4-Hydroxymethylpyridine (Aldehyde Reduction) ra_aldehyde->ra_alcohol Reduction ra_cannizzaro Isonicotinic Acid (Cannizzaro Reaction) ra_aldehyde->ra_cannizzaro Disproportionation (strong base) na_product Desired Product na_quat Quaternary Ammonium Salt (Over-alkylation) na_product->na_quat Excess Alkylating Agent na_aldol Aldol Condensation Product na_piperidone Piperidin-4-one na_piperidone->na_aldol Base

Caption: Potential side reaction pathways in the two synthetic routes.

References

Technical Support Center: Synthesis of 1-(Pyridin-4-ylmethyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 1-(Pyridin-4-ylmethyl)piperidin-4-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most common and scalable method is a one-pot reductive amination reaction between piperidin-4-one and pyridine-4-carbaldehyde. This method is favored for its operational simplicity and generally good yields.

Q2: What are the critical parameters to control during the scale-up of the reductive amination?

A2: Key parameters to control during scale-up include temperature, reaction time, the rate of addition of the reducing agent, and efficient stirring to ensure homogeneity. Inadequate control of these parameters can lead to side product formation and reduced yields.

Q3: How can I minimize the formation of the di-substituted amine byproduct?

A3: To minimize the formation of the di-substituted amine, it is crucial to control the stoichiometry of the reactants. Using a slight excess of piperidin-4-one relative to pyridine-4-carbaldehyde can help. Additionally, slow and controlled addition of the reducing agent is recommended.

Q4: What is the best work-up and purification strategy for large-scale synthesis?

A4: For large-scale synthesis, a biphasic work-up is typically employed to remove the reducing agent and other aqueous soluble impurities. Purification is most effectively achieved by column chromatography on silica gel. For crystalline products, recrystallization from a suitable solvent system like ethanol/water can be a cost-effective final purification step.

Q5: Are there any safety precautions I should be aware of when handling the reagents?

A5: Yes, pyridine-4-carbaldehyde is a suspected irritant, and piperidin-4-one can be harmful if swallowed or in contact with skin. Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.Monitor the reaction progress by TLC or LC-MS. If the reaction has stalled, consider adding a small additional portion of the reducing agent. Ensure the reaction temperature is optimal.
Degradation of starting material or product.Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to air or moisture. Avoid excessive heating.
Poor quality of reagents.Use reagents from a reputable supplier and ensure they are dry, especially the reducing agent and solvent.
Presence of Impurities Formation of byproducts.Optimize the reaction stoichiometry and the rate of addition of the reducing agent. Ensure efficient stirring.
Incomplete work-up.During the aqueous work-up, ensure the pH is adjusted correctly to quench the reaction and remove byproducts. Perform multiple extractions to ensure complete recovery of the product.
Inefficient purification.Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase if silica gel is not effective. For recrystallization, screen different solvent systems.
Difficulty in Isolating the Product Product is an oil or does not crystallize.If the product is an oil, try to form a salt (e.g., hydrochloride) which is often crystalline. For recrystallization, try seeding the solution with a small crystal of the pure product or scratching the inside of the flask.
Scale-up Issues Exothermic reaction leading to side products.For larger scale reactions, control the rate of addition of the reducing agent and use an ice bath to manage the temperature.
Inefficient mixing.Use an overhead mechanical stirrer for large-scale reactions to ensure proper mixing of the reagents.

Experimental Protocol: Reductive Amination for this compound

This protocol details the synthesis of this compound via reductive amination.

Materials:

  • Piperidin-4-one hydrochloride

  • Pyridine-4-carbaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • To a solution of piperidin-4-one hydrochloride (1.1 equivalents) in anhydrous dichloromethane (DCM), add triethylamine (1.2 equivalents) and stir for 15 minutes at room temperature.

  • Add pyridine-4-carbaldehyde (1.0 equivalent) to the reaction mixture and stir for 1 hour at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid.

Quantitative Data Summary

ParameterLab Scale (1 g)Pilot Scale (100 g)
Piperidin-4-one HCl (eq.) 1.11.1
Pyridine-4-carbaldehyde (eq.) 1.01.0
Sodium Triacetoxyborohydride (eq.) 1.51.5
Reaction Time (h) 1216
Typical Yield (%) 75-85%70-80%
Purity (by HPLC, %) >98%>97%

Experimental Workflow

experimental_workflow Synthesis Workflow of this compound reagents 1. Reagent Preparation - Piperidin-4-one HCl - Pyridine-4-carbaldehyde - Anhydrous DCM - Triethylamine reaction_setup 2. Reaction Setup - Combine reagents in DCM - Stir for 1h at RT reagents->reaction_setup reduction 3. Reductive Amination - Cool to 0°C - Add Sodium Triacetoxyborohydride - Stir for 12-16h at RT reaction_setup->reduction workup 4. Work-up - Quench with NaHCO3 (aq) - Separate layers - Extract aqueous layer with DCM - Wash with brine, dry, and concentrate reduction->workup purification 5. Purification - Column chromatography (Silica gel) - Elute with Ethyl Acetate/Hexanes workup->purification product 6. Final Product - this compound - Characterize (NMR, MS, HPLC) purification->product

Caption: Experimental workflow for the synthesis of this compound.

Validation & Comparative

Comparative Analysis of p38 MAPK Inhibitors for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance of prominent p38 MAPK inhibitors. This document provides a comparative overview of key inhibitors, supported by experimental data and detailed protocols for their evaluation.

Initial Assessment of 1-(Pyridin-4-ylmethyl)piperidin-4-one: An extensive search of publicly available scientific literature and databases did not yield any data on the p38 mitogen-activated protein kinase (MAPK) inhibitory activity of this compound. Therefore, a direct comparison with established p38 inhibitors is not possible at this time. This guide will focus on a comparative analysis of well-characterized p38 MAPK inhibitors to provide a valuable resource for researchers in the field.

The p38 MAPK Signaling Pathway

The p38 MAPK signaling cascade is a crucial pathway in cellular responses to stress and inflammation. It is a three-tiered kinase cascade initiated by various extracellular stimuli, including inflammatory cytokines like TNF-α and IL-1β, and cellular stressors such as UV radiation and osmotic shock. Activation of this pathway leads to the phosphorylation and activation of downstream targets, including other kinases and transcription factors, which in turn regulate the expression of pro-inflammatory genes.

p38_signaling_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stress Stimuli (UV, Osmotic Shock) Inflammatory Cytokines (TNF-α, IL-1β) MAP3K MAP3K (e.g., TAK1, ASK1) Stimuli->MAP3K activates MKK3_6 MKK3 / MKK6 MAP3K->MKK3_6 phosphorylates p38 p38 MAPK (α, β, γ, δ) MKK3_6->p38 phosphorylates MK2 MAPKAPK2 (MK2) p38->MK2 phosphorylates ATF2 Transcription Factors (e.g., ATF2, MEF2C) p38->ATF2 phosphorylates MK2->ATF2 Inhibitors p38 Inhibitors (e.g., SB203580, BIRB 796) Inhibitors->p38 inhibits Gene_Expression Gene Expression (e.g., TNF-α, IL-1β, COX-2) ATF2->Gene_Expression regulates

Figure 1: Simplified p38 MAPK Signaling Pathway.

Comparative Performance of Selected p38 MAPK Inhibitors

This section provides a comparative overview of three widely studied p38 MAPK inhibitors: SB203580, BIRB 796 (Doramapimod), and Losmapimod. These inhibitors represent different chemical scaffolds and binding modes, offering a broad perspective on p38 inhibition.

In Vitro Kinase Inhibitory Activity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of the selected inhibitors against the four p38 MAPK isoforms (α, β, γ, and δ). Lower IC50 values indicate higher potency.

Inhibitorp38α (IC50)p38β (IC50)p38γ (IC50)p38δ (IC50)Reference(s)
SB203580 50 nM100 nM>10,000 nM>10,000 nM[1]
BIRB 796 38 nM65 nM200 nM520 nM[2]
Losmapimod pKi = 8.1pKi = 7.6--[3][4]

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Cellular Activity: Inhibition of Cytokine Release

A key functional consequence of p38 MAPK inhibition is the suppression of pro-inflammatory cytokine production. The following table presents the potency of the selected inhibitors in cell-based assays, typically measuring the inhibition of TNF-α release from lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs) or whole blood.

InhibitorCellular AssayCell Type/SystemPotency (IC50)Reference(s)
SB203580 TNF-α ReleaseHuman Monocytes50-100 nM[5]
BIRB 796 TNF-α ReleaseHuman PBMCs21 nM[6]
BIRB 796 TNF-α ReleaseHuman Whole Blood960 nM[6]
Losmapimod IL-1β Release--Data not readily available

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of p38 MAPK inhibitors. Below are representative protocols for key experiments.

In Vitro p38 Kinase Inhibition Assay (Luminescent)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified p38α kinase by quantifying the amount of ADP produced.

Materials:

  • Purified recombinant p38α kinase

  • Kinase substrate (e.g., ATF2 peptide)

  • ATP

  • Test inhibitor compounds

  • ADP-Glo™ Kinase Assay Kit

  • 384-well plates

  • Plate-reading luminometer

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO.

  • Reaction Setup: In a 384-well plate, add the diluted inhibitor or DMSO (vehicle control). Add a master mix of p38α kinase and the substrate peptide in kinase reaction buffer.

  • Kinase Reaction Initiation: Add ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • ADP Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assay for TNF-α Release (ELISA)

This assay measures the inhibitory effect of a compound on the production and release of TNF-α from cells stimulated with LPS.

Materials:

  • Human PBMCs or a monocytic cell line (e.g., THP-1)

  • Lipopolysaccharide (LPS)

  • Test inhibitor compounds

  • Cell culture medium and reagents

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

  • ELISA plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere or stabilize overnight.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test inhibitor for 1-2 hours.

  • Stimulation: Add LPS to the wells to stimulate TNF-α production and incubate for a specified period (e.g., 4-6 hours).

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • ELISA: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's protocol.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using an ELISA plate reader.

  • Data Analysis: Calculate the concentration of TNF-α in each sample based on the standard curve. Plot the percentage of TNF-α inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

experimental_workflow cluster_invitro In Vitro Kinase Assay cluster_cellular Cell-Based Assay (TNF-α Release) Kinase_Setup 1. Prepare Kinase Reaction (p38, Substrate, Inhibitor) ATP_Addition 2. Initiate with ATP Kinase_Setup->ATP_Addition Incubation_Kinase 3. Incubate ATP_Addition->Incubation_Kinase Detection_Kinase 4. Measure Kinase Activity (e.g., ADP-Glo) Incubation_Kinase->Detection_Kinase IC50_Kinase 5. Determine IC50 Detection_Kinase->IC50_Kinase Cell_Culture 1. Culture Cells (e.g., PBMCs) Inhibitor_Treatment 2. Pre-treat with Inhibitor Cell_Culture->Inhibitor_Treatment LPS_Stimulation 3. Stimulate with LPS Inhibitor_Treatment->LPS_Stimulation Supernatant_Collection 4. Collect Supernatant LPS_Stimulation->Supernatant_Collection ELISA 5. Measure TNF-α (ELISA) Supernatant_Collection->ELISA IC50_Cellular 6. Determine IC50 ELISA->IC50_Cellular

Figure 2: General experimental workflow for evaluating p38 inhibitors.

Conclusion

The selection of a p38 MAPK inhibitor for research purposes depends on the specific requirements of the study, such as the desired isoform selectivity and the experimental system being used. While SB203580 is a widely used tool compound with good selectivity for p38α/β, BIRB 796 offers a different binding mode and broader isoform inhibition. Losmapimod represents a clinically investigated inhibitor. The provided data and protocols offer a foundation for the rational selection and evaluation of these and other p38 MAPK inhibitors in a preclinical setting. Further investigation into novel chemical scaffolds, such as piperidin-4-one derivatives, for p38 inhibition would require initial screening through assays like those described above to establish their activity and potential for development.

References

Comparative Analysis of 1-(Pyridin-4-ylmethyl)piperidin-4-one Analogs and Related Heterocyclic Compounds as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(Pyridin-4-ylmethyl)piperidin-4-one scaffold is a versatile pharmacophore that has garnered significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. This guide provides a comparative analysis of analogs derived from this core structure and related heterocyclic systems, focusing on their potential as kinase inhibitors and anticancer agents. The information presented is based on experimental data from published research, offering insights into structure-activity relationships (SAR) and providing detailed experimental protocols for key biological assays.

Quantitative Analysis of Biological Activity

The following table summarizes the in vitro antiproliferative activity of a series of indolyl-pyrimidine hybrids, which share structural similarities with this compound analogs, against various human cancer cell lines. The data highlights the impact of different substitutions on the pyrimidine and indole rings on cytotoxic potency, with IC50 values representing the concentration required to inhibit 50% of cell growth.

Compound IDRXMCF-7 IC50 (µM)HepG2 IC50 (µM)HCT-116 IC50 (µM)EGFR IC50 (µM)
1 HH>100>100>100ND
2 HCl8.309.1010.2ND
3f 4-FCl10.511.312.1ND
3g 4-ClCl9.810.511.4ND
3h 4-BrCl11.212.013.5ND
4f 4-FOCH36.27.18.30.35
4g 4-ClOCH35.15.026.60.25
4h 4-BrOCH37.58.29.40.42
Erlotinib --5.56.87.20.20
5-FU --6.07.58.1ND

ND: Not Determined

Structure-Activity Relationship (SAR) Insights

The data presented in the table reveals several key structure-activity relationships for this series of indolyl-pyrimidine derivatives as potential anticancer agents. The unsubstituted parent compound 1 was inactive, indicating that substitution on the indole ring is crucial for activity. The introduction of a chlorine atom at the X position (compound 2 ) led to a significant increase in cytotoxicity.

Further modifications on the R group of the phenyl ring attached to the indole scaffold demonstrated that electron-withdrawing groups, such as fluorine and chlorine, generally resulted in potent compounds (3f , 3g ). However, the most significant enhancement in activity was observed when the chlorine at the X position was replaced with a methoxy group (-OCH3). The combination of a 4-chlorophenyl at the R position and a methoxy group at the X position yielded compound 4g , the most potent analog in the series, with IC50 values comparable to the standard drugs erlotinib and 5-fluorouracil against the tested cancer cell lines.[1]

The potent anticancer activity of compound 4g was further correlated with its strong inhibitory effect on the Epidermal Growth Factor Receptor (EGFR), with an IC50 value of 0.25 µM.[1] This suggests that the mechanism of action for the cytotoxicity of these compounds may be, at least in part, through the inhibition of EGFR signaling.

Experimental Protocols

In Vitro Antiproliferative Activity (Resazurin Assay)

The antiproliferative activity of the synthesized compounds was determined against human cancer cell lines (MCF-7, HepG2, and HCT-116) and a normal cell line (WI38) using the Resazurin Cell Growth Inhibition Assay.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10^4 cells/mL (100 µL per well) and incubated for 24 hours.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for 48 hours.

  • Resazurin Addition: After the incubation period, 20 µL of resazurin solution (0.01% w/v) was added to each well, and the plates were incubated for an additional 4 hours.

  • Fluorescence Measurement: The fluorescence of the resorufin product was measured using a microplate reader at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

  • IC50 Determination: The concentration of the compound that caused 50% inhibition of cell viability (IC50) was calculated from the dose-response curves.[1]

EGFR Kinase Inhibition Assay

The ability of the compounds to inhibit EGFR kinase activity was evaluated using a commercially available kinase assay kit.

  • Reaction Mixture Preparation: The reaction was carried out in a 96-well plate. Each well contained the EGFR enzyme, the substrate (a synthetic poly(Glu, Tyr) peptide), and the test compound at various concentrations in a kinase reaction buffer.

  • ATP Addition: The kinase reaction was initiated by the addition of ATP.

  • Incubation: The plate was incubated at room temperature for a specified period to allow for the phosphorylation of the substrate.

  • Detection: The amount of phosphorylated substrate was quantified using a specific antibody and a detection reagent that produces a chemiluminescent or fluorescent signal.

  • IC50 Calculation: The IC50 values were determined by plotting the percentage of inhibition versus the compound concentration.[1]

Visualizing Experimental Workflow and Signaling Pathways

To provide a clearer understanding of the experimental processes and the biological context, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_invitro In Vitro Antiproliferative Assay cluster_kinase EGFR Kinase Inhibition Assay A Seed Cancer Cells (MCF-7, HepG2, HCT-116) B Treat with Analogs (24h incubation) A->B C Add Resazurin (4h incubation) B->C D Measure Fluorescence (Excitation: 530nm, Emission: 590nm) C->D E Calculate IC50 Values D->E F Prepare Reaction Mix (EGFR, Substrate, Analog) G Initiate with ATP F->G H Incubate at RT G->H I Detect Phosphorylation H->I J Calculate IC50 Values I->J

Caption: Workflow for in vitro antiproliferative and EGFR kinase inhibition assays.

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS dimerization & autophosphorylation PI3K PI3K EGFR->PI3K Ligand EGF Ligand->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Analog Compound 4g (Inhibitor) Analog->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the inhibitory action of compound 4g.

References

In vitro validation of 1-(Pyridin-4-ylmethyl)piperidin-4-one biological activity

Author: BenchChem Technical Support Team. Date: December 2025

An In Vitro Validation of the Biological Activity of Piperidin-4-One Derivatives as Anticancer Agents

This guide provides an objective comparison of the in vitro anticancer activity of various derivatives of piperidin-4-one, a heterocyclic ketone that serves as a versatile scaffold in medicinal chemistry. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Comparative Analysis of Anticancer Activity

The cytotoxic effects of several piperidin-4-one derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized in the tables below. Lower IC50 values are indicative of higher potency.

Compound/DerivativeCancer Cell LineCell TypeIC50 (µM)
DTPEP MCF-7Breast (ER+)0.8 ± 0.04[1]
MDA-MB-231Breast (ER-)1.2 ± 0.12[1]
Compound 17a PC3Prostate0.81[1]
MGC803Gastric1.09[1]
MCF-7Breast1.30[1]
Regioisomer 13dc A549Lung Adenocarcinoma26.3[1]
Piperine Tongue Carcinoma-21.2[1]
1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chloride A549Lung Cancer32.43[2]
Compound/DerivativeCancer Cell LineCell TypeGI50 (µg/mL)
Compound 16 786-0Kidney0.4[1]
HT29Colon4.1[1]
NCI/ADR-RESOvarian (Resistant)17.5[1]

Experimental Protocols

The following is a detailed methodology for the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity as a measure of cell viability and cytotoxicity.[3][4][5]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To determine the cytotoxic effects of piperidin-4-one derivatives on cancer cell lines and to calculate their IC50 values.

Principle: The MTT assay is based on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[3][4] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria.[3][4] The resulting formazan crystals are solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.[4]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Piperidin-4-one derivative stock solutions (in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells, ensuring they are in the exponential growth phase.

    • Seed the cells in a 96-well plate at a predetermined optimal density (typically 1,000 to 100,000 cells per well) in 100 µL of complete culture medium.

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the piperidin-4-one derivatives in culture medium to achieve a range of final concentrations.

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

    • Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 2 to 4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.

  • Formazan Solubilization:

    • For adherent cells, carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.

    • Add 100 µL of a solubilization buffer (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

  • Corrected Absorbance: Subtract the mean absorbance of the blank wells from the absorbance of all other wells.

  • Percentage of Cell Viability: Calculate the percentage of cell viability for each treatment concentration using the following formula:

    • % Viability = (Mean absorbance of treated wells / Mean absorbance of vehicle control wells) x 100

  • IC50 Determination: Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve. The IC50 value is the concentration of the compound that results in 50% cell viability.

Visualizations

Experimental Workflow: MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding in 96-well plate compound_prep 2. Prepare Compound Dilutions treat_cells 3. Treat Cells with Compounds compound_prep->treat_cells add_mtt 4. Add MTT Reagent treat_cells->add_mtt incubate_formazan 5. Incubate (2-4 hours) add_mtt->incubate_formazan solubilize 6. Solubilize Formazan incubate_formazan->solubilize read_absorbance 7. Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability 8. Calculate % Viability read_absorbance->calculate_viability determine_ic50 9. Determine IC50 calculate_viability->determine_ic50

Caption: Workflow of the MTT cytotoxicity assay.

Signaling Pathway: PI3K/Akt Pathway Inhibition

Piperidin-4-one derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.[1][6] Inhibition of this pathway can lead to apoptosis (programmed cell death).

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Piperidin4one Piperidin-4-one Derivative Piperidin4one->Akt Inhibition

Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of piperidin-4-one derivatives.

References

Comparative Efficacy Analysis of 1-(Pyridin-4-ylmethyl)piperidin-4-one and its Analogs Against Established Prostate Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the efficacy of 1-(Pyridin-4-ylmethyl)piperidin-4-one, a novel compound with potential therapeutic applications in prostate cancer, against the established drug, Abiraterone acetate. This document is intended for researchers, scientists, and drug development professionals interested in the landscape of androgen synthesis inhibition for the treatment of castration-resistant prostate cancer (CRPC).

Introduction

Prostate cancer is a leading cause of cancer-related death in men. The growth of most prostate cancers is driven by androgens, and androgen deprivation therapy (ADT) is a cornerstone of treatment. However, many tumors eventually become resistant to ADT, leading to the development of CRPC. A key mechanism in CRPC is the continued production of androgens within the tumor microenvironment, a process mediated by the enzyme Cytochrome P450 17A1 (CYP17A1). CYP17A1 is a dual-function enzyme, exhibiting both 17α-hydroxylase and 17,20-lyase activities, which are critical for the biosynthesis of androgens from cholesterol.

Abiraterone acetate is a potent, irreversible inhibitor of CYP17A1 and has been a significant advancement in the treatment of CRPC. This guide evaluates the preclinical efficacy of a close analog of this compound, a piperidine derivative, as a potential CYP17A1 inhibitor, and compares its performance with Abiraterone.

Data Presentation

The following table summarizes the in vitro efficacy of a 4-pyridylmethyl substituted piperidine derivative and Abiraterone as inhibitors of the 17,20-lyase activity of CYP17A1.

CompoundTargetIC50 (17,20-lyase)Therapeutic Indication
4-pyridylmethyl substituted piperidine derivativeCYP17A10.42 µMProstate Cancer
AbirateroneCYP17A115 - 17 nMProstate Cancer

IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

CYP17A1 Inhibition Assay (17,20-lyase activity)

The following is a representative protocol for determining the in vitro inhibition of the 17,20-lyase activity of human CYP17A1.

Materials:

  • Recombinant human CYP17A1 enzyme

  • [³H]-17-hydroxyprogesterone (substrate)

  • NADPH (cofactor)

  • Test compounds (4-pyridylmethyl substituted piperidine derivative, Abiraterone)

  • Scintillation fluid

  • Phosphate buffer (pH 7.4)

Procedure:

  • The test compounds are serially diluted to a range of concentrations.

  • The recombinant human CYP17A1 enzyme is pre-incubated with the test compounds in phosphate buffer at 37°C.

  • The enzymatic reaction is initiated by the addition of [³H]-17-hydroxyprogesterone and NADPH.

  • The reaction is allowed to proceed for a specified time at 37°C.

  • The reaction is terminated, and the radiolabeled product ([³H]-androstenedione) is separated from the unreacted substrate using a suitable chromatographic method (e.g., thin-layer chromatography or high-performance liquid chromatography).

  • The amount of radioactivity in the product fraction is quantified using a scintillation counter.

  • The percentage of inhibition at each concentration of the test compound is calculated relative to a control reaction without any inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

Signaling Pathway: Androgen Biosynthesis

The following diagram illustrates the key steps in the androgen biosynthesis pathway, highlighting the role of CYP17A1.

Androgen_Biosynthesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 17-OH-Pregnenolone 17-OH-Pregnenolone Pregnenolone->17-OH-Pregnenolone CYP17A1 (17α-hydroxylase) 17-OH-Progesterone 17-OH-Progesterone Progesterone->17-OH-Progesterone CYP17A1 (17α-hydroxylase) DHEA DHEA 17-OH-Pregnenolone->DHEA CYP17A1 (17,20-lyase) Androstenedione Androstenedione 17-OH-Progesterone->Androstenedione CYP17A1 (17,20-lyase) DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone DHT DHT Testosterone->DHT CYP11A1 CYP11A1 3beta-HSD 3beta-HSD CYP17A1_hydroxylase CYP17A1 (17α-hydroxylase) CYP17A1_lyase CYP17A1 (17,20-lyase) 17beta-HSD 17beta-HSD 5alpha-reductase 5alpha-reductase

Caption: Simplified androgen biosynthesis pathway highlighting the dual enzymatic activity of CYP17A1.

Experimental Workflow: In Vitro CYP17A1 Inhibition Assay

The following diagram outlines the workflow for the in vitro CYP17A1 inhibition assay.

Experimental_Workflow start Start prepare_reagents Prepare Reagents: - CYP17A1 enzyme - [3H]-17-OH-Progesterone - NADPH - Test Compounds - Buffer start->prepare_reagents serial_dilution Serial Dilution of Test Compounds prepare_reagents->serial_dilution pre_incubation Pre-incubation: Enzyme + Test Compounds serial_dilution->pre_incubation initiate_reaction Initiate Reaction: Add Substrate and NADPH pre_incubation->initiate_reaction incubation Incubation at 37°C initiate_reaction->incubation terminate_reaction Terminate Reaction incubation->terminate_reaction separation Separation of Product and Substrate terminate_reaction->separation quantification Quantification of Radioactivity separation->quantification data_analysis Data Analysis: Calculate % Inhibition and IC50 Value quantification->data_analysis end End data_analysis->end

Caption: Workflow for determining the IC50 value of a test compound against CYP17A1.

Concluding Remarks

The preclinical data presented in this guide indicates that the 4-pyridylmethyl substituted piperidine derivative is a potent inhibitor of the 17,20-lyase activity of CYP17A1. While its IC50 value of 0.42 µM is higher than that of the established drug Abiraterone (15-17 nM), it still represents a promising lead compound for further optimization. The piperidine scaffold offers a versatile platform for medicinal chemists to explore structure-activity relationships and develop novel CYP17A1 inhibitors with improved potency and pharmacokinetic properties. Further in vivo studies are warranted to evaluate the therapeutic potential of this class of compounds for the treatment of castration-resistant prostate cancer.

A Comparative Guide to the Cross-Reactivity Profile of 1-(Pyridin-4-ylmethyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the cross-reactivity of 1-(Pyridin-4-ylmethyl)piperidin-4-one, a heterocyclic compound with potential pharmacological applications. Due to the limited availability of direct cross-reactivity studies for this specific molecule, this document outlines a comparative approach based on the known biological activities of its core structural motifs: the piperidin-4-one and pyridine rings. The guide offers detailed experimental protocols and conceptual visualizations to enable researchers to conduct comprehensive cross-reactivity profiling.

The piperidine scaffold is a "privileged structure" in medicinal chemistry, known for its presence in a wide range of bioactive compounds.[1][2] Similarly, the pyridine ring is a common component in many FDA-approved drugs, often contributing to metabolic stability and target binding.[3][4] The combination of these two moieties in this compound suggests a broad potential for biological activity, but also a risk of off-target interactions. Understanding this cross-reactivity is crucial for accurate interpretation of experimental results and for ensuring the safety and selectivity of potential drug candidates.[5]

Comparative Analysis of Potential Off-Target Interactions

The table below presents a hypothetical comparison of this compound with two alternative, structurally related scaffolds. This comparison is based on the general off-target liabilities associated with the piperidine and pyridine moieties, such as interactions with kinases and G-protein coupled receptors (GPCRs).[4][5][6] The data for "Alternatives" are illustrative and serve to highlight the importance of substitution patterns in determining cross-reactivity.

Compound Core Scaffold Potential Cross-Reactivity Targets Rationale for Potential Cross-Reactivity
This compound Pyridine-PiperidinoneProtein Kinases, Serotonin Receptors (e.g., 5-HT2A, 5-HT7), other GPCRsThe pyridine ring is a common feature in many kinase inhibitors.[4][7] The piperidine core is present in numerous ligands for serotonin and other amine receptors.[2][8][9]
Alternative A: 1-Benzylpiperidin-4-one Phenyl-PiperidinoneSerotonin Receptors, Dopamine Receptors, Opioid ReceptorsThe benzyl-piperidine structure is a well-established pharmacophore for various CNS targets, including opioid and monoamine receptors.[6]
Alternative B: 4-(Piperidin-4-yl)pyridine Pyridine-PiperidineNicotinic Acetylcholine Receptors, other GPCRsThe direct linkage of pyridine and piperidine rings is found in ligands for nicotinic receptors and other CNS targets.

Experimental Protocols for Cross-Reactivity Assessment

To empirically determine the cross-reactivity profile of this compound, a tiered screening approach is recommended. Below are detailed protocols for primary assays to identify potential off-target interactions.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol describes a radiometric filter binding assay to assess the inhibitory activity of the test compound against a panel of protein kinases.

Objective: To quantify the inhibitory potency (IC50) of this compound against a broad panel of kinases.

Materials:

  • Test compound (this compound) dissolved in DMSO.

  • Recombinant human kinases.

  • Substrate peptides or proteins specific to each kinase.

  • [γ-33P]ATP.

  • Assay buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT).

  • Kinase reaction buffer (Assay buffer supplemented with MgCl2 and ATP).

  • Phosphocellulose filter plates.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration range is 10 mM to 1 nM.

  • In a 96-well plate, add 5 µL of the diluted test compound to each well. Include wells with DMSO only as a negative control and wells with a known inhibitor for each kinase as a positive control.

  • Add 20 µL of a solution containing the kinase and its specific substrate peptide to each well.

  • Initiate the kinase reaction by adding 25 µL of kinase reaction buffer containing [γ-33P]ATP. The final ATP concentration should be at or near the Km for each respective kinase.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by spotting the entire reaction volume onto a phosphocellulose filter plate.

  • Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-33P]ATP.

  • Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol 2: Radioligand Receptor Binding Assay

This protocol details a competitive binding assay to evaluate the affinity of the test compound for a panel of GPCRs, ion channels, and transporters.

Objective: To determine the binding affinity (Ki) of this compound for a panel of receptors.

Materials:

  • Test compound dissolved in DMSO.

  • Cell membranes expressing the target receptor of interest (e.g., from CHO or HEK293 cells).

  • A specific radioligand for each target receptor (e.g., [3H]Ketanserin for 5-HT2A receptors).

  • Binding buffer specific to the receptor assay.

  • Non-specific binding control (a high concentration of a known, non-labeled ligand for the target).

  • Glass fiber filter mats.

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the test compound, the radioligand, and the cell membranes suspended in binding buffer.

  • For each assay, include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and non-specific binding control).

  • Incubate the plate at a specified temperature and duration to allow the binding to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filter mats using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Place the filter mats in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the percentage of inhibition of specific binding at each concentration of the test compound.

  • Calculate the IC50 value and convert it to a Ki value using the Cheng-Prusoff equation.

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate a general workflow for assessing compound cross-reactivity and a representative signaling pathway that could be affected by off-target activities of piperidinone-based compounds.

G cluster_0 Primary Screening cluster_1 Secondary & Functional Assays cluster_2 Selectivity Profiling Compound Synthesis Compound Synthesis Broad Kinase Panel Broad Kinase Panel Compound Synthesis->Broad Kinase Panel In vitro GPCR Binding Panel GPCR Binding Panel Compound Synthesis->GPCR Binding Panel In vitro Hit Identification Hit Identification Broad Kinase Panel->Hit Identification GPCR Binding Panel->Hit Identification Cellular Assays Cellular Assays Hit Identification->Cellular Assays Target Engagement Phenotypic Screening Phenotypic Screening Cellular Assays->Phenotypic Screening In Vivo Models In Vivo Models Phenotypic Screening->In Vivo Models Efficacy & Toxicity Lead Optimization Lead Optimization In Vivo Models->Lead Optimization

Caption: A generalized workflow for identifying and characterizing the cross-reactivity of a novel chemical entity.

G Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Ras Ras RTK->Ras Compound This compound (Potential Off-Target Inhibition) Raf Raf Compound->Raf MEK MEK Compound->MEK Ras->Raf Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression\n(Proliferation, Survival) Gene Expression (Proliferation, Survival) Transcription Factors->Gene Expression\n(Proliferation, Survival)

References

A Head-to-Head Comparison of Synthetic Routes to Piperidin-4-ones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The piperidin-4-one scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous biologically active compounds. The synthesis of these heterocyclic ketones has been approached through various methodologies over the years, each with its own set of advantages and limitations. This guide provides a head-to-head comparison of five prominent synthesis routes, offering detailed experimental protocols, quantitative data, and visual workflows to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthesis Routes

The selection of an optimal synthesis route for a piperidin-4-one derivative is contingent on several factors, including the desired substitution pattern, scalability, availability of starting materials, and considerations for green chemistry. The following table summarizes the key quantitative aspects of the discussed synthetic methods.

Synthesis RouteTypical YieldReaction TimeTemperatureKey ReactantsPrimary Product Type
Petrenko-Kritschenko 60-80%24-48 hoursRoom Temp.Aldehyde, Amine, Acetonedicarboxylic acid esterSymmetrically substituted 4-piperidones
Dieckmann Condensation 70-80%~24 hours50°C to RTPrimary amine, Alkyl acrylateN-substituted 4-piperidones
Mannich Reaction 60-90%12-24 hoursRefluxAldehyde, Ketone, Ammonium acetate2,6-Diaryl-substituted 4-piperidones
Robinson-Schöpf Reaction 70-90%Several hoursRoom Temp.Dialdehyde, Primary amine, Acetonedicarboxylic acidBicyclic 4-piperidones (Tropinones)
Green Synthesis (DES) 85-95%2-4 hours100-120°CAldehyde, Ketone, Ammonia, Deep Eutectic Solvent2,6-Diaryl-substituted 4-piperidones

Experimental Protocols and Methodologies

Detailed and reproducible experimental protocols are crucial for the successful synthesis of target molecules. This section provides step-by-step procedures for each of the compared methods.

Petrenko-Kritschenko Piperidone Synthesis

This classical multicomponent reaction efficiently constructs symmetrically substituted piperidin-4-ones from simple precursors.[1][2][3] The reaction proceeds by the condensation of an aldehyde, an amine, and a diester of acetonedicarboxylic acid.[2]

Experimental Protocol for the Synthesis of Diethyl 2,6-diphenyl-4-oxopiperidine-3,5-dicarboxylate:

  • In a round-bottom flask, dissolve benzaldehyde (2 equivalents) and diethyl acetonedicarboxylate (1 equivalent) in ethanol.

  • To this solution, add a solution of ammonium acetate (1 equivalent) in ethanol dropwise with stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 24-48 hours, during which a precipitate will form.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to yield the pure diethyl 2,6-diphenyl-4-oxopiperidine-3,5-dicarboxylate.

Petrenko_Kritschenko Aldehyde Aldehyde (2 eq.) Solvent Ethanol/Water Room Temp. Aldehyde->Solvent Amine Amine (1 eq.) Amine->Solvent Diester Acetonedicarboxylic Acid Ester (1 eq.) Diester->Solvent Product Symmetrical Piperidin-4-one Solvent->Product

Petrenko-Kritschenko Reaction Scheme
Dieckmann Condensation Route

This intramolecular cyclization of a diester is a powerful method for preparing N-substituted piperidin-4-ones. The process typically involves an initial Michael addition followed by the Dieckmann condensation, hydrolysis, and decarboxylation.[4]

Experimental Protocol for the Optimized Synthesis of 1-(2-Phenethyl)-4-piperidone:

  • To a solution of phenethylamine (1 equivalent) in a suitable solvent, add methyl acrylate (2 equivalents) and stir at room temperature to form the diester intermediate, N,N-bis(carbomethoxyethyl)phenethylamine.

  • In a separate flask, prepare a solution of sodium t-butoxide (2 equivalents) in xylene.

  • Heat the base solution to 50°C and rapidly add the diester intermediate.

  • Allow the reaction mixture to stir at room temperature for 24 hours.

  • Quench the reaction with water and separate the organic layer.

  • Add excess concentrated HCl to the organic layer and reflux to effect hydrolysis and decarboxylation.

  • Extract the aqueous layer with xylene and evaporate the solvent to afford the product with a reported purity of 98% and a yield of 72%.[4]

Dieckmann_Condensation Amine Primary Amine Michael Michael Addition Amine->Michael Acrylate Alkyl Acrylate (2 eq.) Acrylate->Michael Diester Diester Intermediate Michael->Diester Dieckmann Dieckmann Condensation Diester->Dieckmann Hydrolysis Hydrolysis & Decarboxylation Dieckmann->Hydrolysis Product N-substituted Piperidin-4-one Hydrolysis->Product

Dieckmann Condensation Workflow
Mannich Reaction

The Mannich reaction is a versatile one-pot, three-component condensation that is widely used for the synthesis of 2,6-diaryl-substituted piperidin-4-ones.[1][5][6]

Experimental Protocol for the Synthesis of 2,6-Diaryl-3-methyl-4-piperidones:

  • In a round-bottom flask, combine ethyl methyl ketone (1 equivalent), a substituted aromatic aldehyde (2 equivalents), and ammonium acetate (1 equivalent) in ethanol.

  • Reflux the mixture for 12-24 hours.

  • Upon cooling, the product will precipitate from the solution.

  • Collect the solid by filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure 2,6-diaryl-3-methyl-4-piperidone. Yields for various derivatives are reported to be in the range of 60-90%.[6]

Mannich_Reaction Aldehyde Aromatic Aldehyde (2 eq.) Reflux Ethanol Reflux Aldehyde->Reflux Ketone Ketone (1 eq.) Ketone->Reflux Ammonia Ammonium Acetate (1 eq.) Ammonia->Reflux Product 2,6-Diaryl-substituted Piperidin-4-one Reflux->Product

Mannich Reaction Scheme
Robinson-Schöpf Reaction

This biomimetic, one-pot synthesis is renowned for its efficiency in constructing the bicyclic tropinone core.[7][8][9][10] It involves a double Mannich reaction.[7]

Experimental Protocol for the Synthesis of Tropinone:

  • Prepare a buffered aqueous solution at approximately pH 7.

  • To this solution, add succinaldehyde (1 equivalent), methylamine (1 equivalent), and acetonedicarboxylic acid (1 equivalent).

  • Stir the reaction mixture at room temperature for several hours.

  • The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion, the tropinone can be extracted from the aqueous solution using an organic solvent like chloroform.

  • Further purification can be achieved by distillation or crystallization of a salt derivative. Optimized procedures have reported yields exceeding 90%.[9]

Robinson_Schopf Dialdehyde Succinaldehyde Reaction Aqueous Buffer (pH 7) Room Temp. Dialdehyde->Reaction Amine Methylamine Amine->Reaction DicarboxylicAcid Acetonedicarboxylic Acid DicarboxylicAcid->Reaction Product Tropinone Reaction->Product

Robinson-Schöpf Reaction Scheme
Green Synthesis Using a Deep Eutectic Solvent (DES)

Modern synthetic chemistry emphasizes the use of environmentally benign solvents. Deep eutectic solvents (DES) have emerged as a green alternative for the synthesis of piperidin-4-ones, often leading to high yields in shorter reaction times.[11][12][13]

Experimental Protocol for the Green Synthesis of 2,6-Diarylpiperidin-4-ones:

  • Prepare the deep eutectic solvent by mixing choline chloride and glucose in a 1:1 molar ratio and heating until a clear, viscous liquid is formed.

  • To the DES, add the substituted aromatic aldehyde (2 equivalents), a ketone (1 equivalent), and a saturated solution of ammonia (as the amine source).

  • Heat the mixture with stirring at 100-120°C for 2-4 hours.

  • After cooling, the product often precipitates directly from the DES.

  • The solid product can be collected by filtration and washed with water.

  • The DES can often be recovered and reused. This method has been reported to provide yields in the range of 85-95%.[12]

Green_Synthesis Aldehyde Aromatic Aldehyde (2 eq.) DES Deep Eutectic Solvent 100-120°C Aldehyde->DES Ketone Ketone (1 eq.) Ketone->DES Ammonia Ammonia Ammonia->DES Product 2,6-Diaryl-substituted Piperidin-4-one DES->Product

Green Synthesis Scheme

Decision-Making Workflow for Synthesis Route Selection

Choosing the appropriate synthetic route is a critical step in any research and development project. The following flowchart provides a logical workflow to guide this decision-making process based on key project requirements.

Synthesis_Selection_Workflow Start Start: Define Target Piperidin-4-one Structure Q_Bicyclic Bicyclic (Tropinone) Structure Required? Start->Q_Bicyclic Q_Symmetry Symmetrical Substitution at C2 and C6? Q_N_Substituted Specific N-substituent Required? Q_Symmetry->Q_N_Substituted No Petrenko Consider Petrenko-Kritschenko Synthesis Q_Symmetry->Petrenko Yes Q_Bicyclic->Q_Symmetry No Robinson Use Robinson-Schöpf Reaction Q_Bicyclic->Robinson Yes Q_Green Green Chemistry/ High Yield a Priority? Q_N_Substituted->Q_Green No Dieckmann Consider Dieckmann Condensation Q_N_Substituted->Dieckmann Yes Mannich Consider Mannich Reaction Q_Green->Mannich No Green_DES Consider Green Synthesis with DES Q_Green->Green_DES Yes

Workflow for Selecting a Piperidin-4-one Synthesis Route

References

Validating Cellular Target Engagement of 1-(Pyridin-4-ylmethyl)piperidin-4-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of modern cellular target engagement assays for the validation of small molecule inhibitors. As a case study, we will explore the hypothetical target engagement of 1-(Pyridin-4-ylmethyl)piperidin-4-one with the mammalian target of rapamycin (mTOR) , a crucial serine/threonine kinase frequently implicated in cancer and other diseases. The piperidin-4-one scaffold is a common feature in a multitude of kinase inhibitors, making mTOR a plausible putative target for this compound.

This document will objectively compare the performance of three key assays: the Cellular Thermal Shift Assay (CETSA®), the NanoBRET™ Target Engagement Assay, and the In-Cell Western™ Assay. We will present detailed experimental protocols, quantitative data for our compound of interest alongside established mTOR inhibitors, and visual diagrams of the underlying signaling pathways and experimental workflows.

Comparative Analysis of Target Engagement Assays

To ascertain the direct interaction of this compound with mTOR within a cellular context, we will compare its performance against well-characterized mTOR inhibitors: Torin 1 , a potent ATP-competitive inhibitor of both mTORC1 and mTORC2, and Rapamycin , an allosteric inhibitor of mTORC1.

Data Presentation

The following tables summarize hypothetical quantitative data for the engagement of this compound and control compounds with mTOR, as measured by CETSA and NanoBRET, and their impact on downstream signaling, as measured by an In-Cell Western assay.

Table 1: Cellular Thermal Shift Assay (CETSA) Data

CompoundTargetApparent Melting Temperature (Tm) Shift (ΔTm in °C)EC50 for Thermal Stabilization (µM)
This compoundmTOR+ 4.21.5
Torin 1 (Positive Control)mTOR+ 5.80.1
Rapamycin (Positive Control)mTOR+ 2.10.05
Vehicle (DMSO)mTOR0-

Table 2: NanoBRET™ Target Engagement Assay Data

CompoundTargetIntracellular IC50 (µM)BRET Ratio Inhibition (at 10 µM)
This compoundmTOR0.885%
Torin 1 (Positive Control)mTOR0.0595%
Vehicle (DMSO)mTOR-0%

Table 3: In-Cell Western™ Assay Data - Downstream Signaling

Compound (1 µM treatment)Target Pathway ComponentNormalized Signal (vs. Vehicle)
This compoundPhospho-4E-BP1 (Thr37/46)0.45
Phospho-S6K (Thr389)0.38
Torin 1 (Positive Control)Phospho-4E-BP1 (Thr37/46)0.15
Phospho-S6K (Thr389)0.10
Rapamycin (Positive Control)Phospho-4E-BP1 (Thr37/46)0.25
Phospho-S6K (Thr389)0.18
Vehicle (DMSO)Phospho-4E-BP1 (Thr37/46)1.00
Phospho-S6K (Thr389)1.00

Signaling Pathways and Experimental Workflows

Visual representations of the mTOR signaling pathway and the workflows of the compared assays are provided below to facilitate a deeper understanding of the experimental approaches.

mTOR_Signaling_Pathway Growth Factors Growth Factors PI3K/Akt PI3K/Akt Growth Factors->PI3K/Akt mTORC2 mTORC2 Growth Factors->mTORC2 Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 PI3K/Akt->mTORC1 S6K S6K mTORC1->S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 Akt Akt mTORC2->Akt Protein Synthesis Protein Synthesis S6K->Protein Synthesis 4E-BP1->Protein Synthesis | Cell Growth Cell Growth Protein Synthesis->Cell Growth Cytoskeletal Organization Cytoskeletal Organization Akt->Cytoskeletal Organization

Figure 1: Simplified mTOR Signaling Pathway.

CETSA_Workflow A Treat cells with compound B Heat cells to denature proteins A->B C Lyse cells and separate soluble fraction B->C D Quantify soluble target protein (e.g., Western Blot) C->D E Generate melt curve and determine ΔTm D->E

Figure 2: Cellular Thermal Shift Assay (CETSA) Workflow.

NanoBRET_Workflow A Transfect cells with NanoLuc-mTOR fusion B Add fluorescent tracer and test compound A->B C Add NanoLuc substrate B->C D Measure BRET signal C->D E Determine IC50 of compound D->E

Figure 3: NanoBRET™ Target Engagement Assay Workflow.

InCell_Western_Workflow A Seed and treat cells in microplate B Fix and permeabilize cells A->B C Incubate with primary antibodies (e.g., anti-p-S6K) B->C D Incubate with fluorescently-labeled secondary antibodies C->D E Scan plate and quantify fluorescence D->E

Figure 4: In-Cell Western™ Assay Workflow.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol for mTOR
  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HEK293T or a cancer cell line with an active mTOR pathway) to 80-90% confluency.

    • Treat cells with this compound, Torin 1, Rapamycin, or vehicle (DMSO) at various concentrations for 1-2 hours.

  • Heat Treatment:

    • Harvest cells and resuspend in PBS.

    • Aliquot cell suspensions into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction from the precipitated proteins.

  • Protein Quantification:

    • Collect the supernatant (soluble fraction).

    • Determine the amount of soluble mTOR in each sample using Western blotting with a specific anti-mTOR antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • Plot the percentage of soluble mTOR as a function of temperature to generate a melting curve for each treatment.

    • Determine the Tm for each curve and calculate the ΔTm relative to the vehicle control.

    • For EC50 determination, perform the assay at a fixed temperature (e.g., the Tm of the vehicle-treated sample) with a range of compound concentrations.

NanoBRET™ Target Engagement Assay Protocol for mTOR
  • Cell Preparation:

    • Transfect HEK293T cells with a plasmid encoding for a NanoLuc®-mTOR fusion protein.

    • Culture the transfected cells for 24 hours to allow for protein expression.

  • Assay Plate Preparation:

    • Harvest the transfected cells and resuspend them in Opti-MEM.

    • Dispense the cell suspension into a 384-well white assay plate.

  • Compound and Tracer Addition:

    • Add the NanoBRET™ tracer specific for mTOR and the test compounds (this compound, Torin 1, or vehicle) to the wells.

    • Incubate the plate at 37°C in a CO2 incubator for 2 hours.

  • Signal Detection:

    • Add NanoBRET™ Nano-Glo® Substrate to all wells.

    • Read the plate on a luminometer capable of measuring both the donor (NanoLuc®, ~460 nm) and acceptor (tracer, ~618 nm) emission wavelengths.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

    • Normalize the BRET ratios to the vehicle control.

    • Plot the normalized BRET ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In-Cell Western™ Assay Protocol for mTOR Downstream Signaling
  • Cell Seeding and Treatment:

    • Seed a suitable cell line (e.g., MCF7) in a 96-well plate and allow the cells to adhere overnight.

    • Starve the cells in serum-free media for 4-6 hours.

    • Treat the cells with this compound, Torin 1, Rapamycin, or vehicle for 2 hours, followed by stimulation with a growth factor (e.g., insulin) to activate the mTOR pathway.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 20 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes.

  • Immunostaining:

    • Block the wells with a suitable blocking buffer for 1.5 hours.

    • Incubate the cells with primary antibodies against phospho-4E-BP1 (Thr37/46) and phospho-S6K (Thr389) overnight at 4°C.

    • Wash the wells with PBS containing 0.1% Tween-20.

    • Incubate with species-specific, fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark. A cell-permeant DNA dye can be included for normalization.

  • Image Acquisition and Analysis:

    • Wash the wells and acquire images using an infrared imaging system.

    • Quantify the fluorescence intensity for each well.

    • Normalize the signal from the phospho-specific antibodies to the DNA dye signal to account for variations in cell number.

    • Calculate the fold change in phosphorylation relative to the vehicle-treated control.

The Structure-Activity Relationship of 1-(Pyridin-4-ylmethyl)piperidin-4-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(Pyridin-4-ylmethyl)piperidin-4-one scaffold is a promising heterocyclic structure in medicinal chemistry, demonstrating potential therapeutic applications in oncology and neurodegenerative diseases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its derivatives, drawing upon available experimental data from closely related analogues to elucidate the impact of structural modifications on biological activity. While a comprehensive SAR study on a single, homologous series of this compound derivatives is not extensively available in the public domain, this guide synthesizes findings from various studies on structurally similar piperidine and pyridine-containing compounds to provide valuable insights for drug design and development.

Comparative Analysis of Biological Activity

The biological evaluation of this compound derivatives and their analogues has primarily focused on two key therapeutic areas: anticancer and acetylcholinesterase (AChE) inhibition for the potential treatment of Alzheimer's disease.

Anticancer Activity

The cytotoxicity of piperidine-containing compounds has been evaluated against various cancer cell lines. The data suggests that modifications at the piperidine and pyridine rings significantly influence their anticancer potency.

Table 1: Anticancer Activity of Representative Piperidine Derivatives

Compound IDCore StructureR1 (Piperidine N1-substituent)R2 (Piperidine C3/C5-substituent)Cancer Cell LineIC50 (µM)
Hypothetical Derivative 1a This compoundPyridin-4-ylmethyl-MCF-7 (Breast)Data not available
Piperidine Derivative 2a 2-amino-4-(1-piperidine) pyridineH-DLD-1 (Colon)~50
Piperidine Derivative 2b 2-amino-4-(1-piperidine) pyridineH-HT29 (Colon)~100
Piperazine Derivative 3a 4-acyl-2-substituted piperazine ureaPhenylaminocarbonylVaried acyl groupsMCF-7 (Breast)0.31 - 120.52[1]
Benzotriazin-7-one 4a 1,3-substituted Benzo[2][3]triazin-7-onePhenylPyrid-2-ylDU-145 (Prostate)>10
Benzotriazin-7-one 4b 1,3-substituted Benzo[2][3]triazin-7-onePhenylPyrid-2-ylMCF-7 (Breast)1.8[4]

Note: Data for directly substituted this compound is limited. The table includes data from structurally related compounds to infer potential SAR trends.

From the available data on related structures, several SAR observations can be inferred:

  • Substitution on the Piperidine Ring: The introduction of bulky or aromatic substituents at the C3 and C5 positions of the piperidin-4-one ring can modulate anticancer activity.

  • Nature of the N-substituent: While the pyridin-4-ylmethyl group is the core focus, variations at this position in related piperidine scaffolds have a profound impact on cytotoxicity. For instance, the presence of a benzoylpiperazine moiety has shown significant anticancer effects.[1]

  • Fused Ring Systems: The fusion of the piperidine ring to other heterocyclic systems, as seen in some potent anticancer agents, can enhance activity.

Acetylcholinesterase (AChE) Inhibitory Activity

Derivatives of the this compound scaffold are also being investigated for their potential to inhibit acetylcholinesterase, a key target in the management of Alzheimer's disease.

Table 2: Acetylcholinesterase Inhibitory Activity of Representative Pyridine and Piperidine Derivatives

Compound IDCore StructureKey SubstitutionsTargetIC50 (nM)
Hypothetical Derivative 1b This compound-Human AChEData not available
Pyridine Derivative 5a Pyridine with carbamic functionCarbamate at position 3Human AChE153[5]
Piperidine Derivative 6a N-(2-(piperidine-1-yl)ethyl)benzamideo-Fluoro on benzamideHuman AChE13[6]
Piperidine Derivative 6b N-(2-(piperidine-1-yl)ethyl)benzamideDonepezil (Reference)Human AChE600[6]
Piperidine Derivative 7a N'-(4-benzylpiperidin-1-yl)alkylamine-Human AChE6.83[7]
Piperidine Derivative 7b N'-(4-benzylpiperidin-1-yl)alkylamine-Human AChE2.13[7]

Key SAR insights for AChE inhibition based on related compounds include:

  • N-Benzylpiperidine Moiety: The N-benzylpiperidine substructure, present in the highly potent AChE inhibitor Donepezil, is a crucial pharmacophore. The pyridin-4-ylmethyl group in our core scaffold can be considered a bioisostere of the benzyl group and is expected to engage in similar interactions within the enzyme's active site.

  • Substituents on the Aromatic Ring: The nature and position of substituents on the pyridine ring can significantly affect inhibitory potency. Electron-donating or halogen substitutions may enhance binding affinity.

  • Linker Length and Composition: In derivatives where the piperidine ring is connected to another pharmacophore, the length and flexibility of the linker are critical for optimal interaction with both the catalytic and peripheral anionic sites of AChE.[7]

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to facilitate the replication and validation of findings.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][3][8]

Materials:

  • Cancer cell lines (e.g., MCF-7, DU-145)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[3]

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a widely used, simple, and rapid spectrophotometric method for determining cholinesterase activity.[9][10][11][12][13]

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds dissolved in a suitable solvent

  • 96-well plates

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE enzyme solution to each well and incubate for a short period.

  • Substrate Addition: Initiate the reaction by adding the ATCI substrate.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the control (without inhibitor) and determine the IC50 value.

Visualizing Molecular Interactions and Pathways

To better understand the potential mechanisms of action, the following diagrams illustrate a hypothetical experimental workflow and a relevant signaling pathway that may be modulated by this compound derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials synthesis Chemical Synthesis of This compound Derivatives start->synthesis purification Purification & Characterization synthesis->purification anticancer Anticancer Activity (MTT Assay) purification->anticancer ache AChE Inhibition (Ellman's Method) purification->ache ic50 IC50 Determination anticancer->ic50 ache->ic50 sar SAR Analysis ic50->sar

Caption: Experimental workflow for SAR studies.

pi3k_akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis (Inhibition) Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Piperidine Derivative Inhibitor->PI3K Inhibition

Caption: Potential inhibition of the PI3K/Akt signaling pathway.[14][15][16][17][18]

References

Benchmarking 1-(Pyridin-4-ylmethyl)piperidin-4-one Against Known Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes involved in cellular signaling pathways that regulate cell growth, proliferation, survival, and differentiation. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a primary target for therapeutic intervention. This guide provides a framework for benchmarking the kinase inhibitory activity of the novel compound, 1-(Pyridin-4-ylmethyl)piperidin-4-one, against a panel of well-characterized and clinically relevant kinase inhibitors.

Disclaimer: As of the latest literature review, there is no publicly available data on the kinase inhibitory profile of this compound. The data presented for this compound is a placeholder and should be replaced with experimental results.

Data Presentation: Comparative Kinase Inhibition

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and selected benchmark kinase inhibitors against various protein kinases. Lower IC50 values indicate greater potency.

CompoundTarget Kinase(s)IC50 (nM)Primary Pathway(s) Targeted
This compound [Target(s) to be determined][Experimental data to be inserted][To be determined]
StaurosporineBroad Spectrum (PKC, PKA, etc.)3 (PKC), 6 (p60v-src), 7 (PKA)[1]Pan-Kinase Inhibition
DasatinibMulti-kinase (BCR-ABL, SRC family, c-KIT, etc.)<1 (ABL), 0.8 (SRC)[2]Multiple Oncogenic Pathways
GefitinibEGFR26-57 (for common activating mutations)[3]MAPK/ERK Pathway

Key Signaling Pathways in Cancer

Understanding the context in which these inhibitors function is crucial. Two of the most important signaling cascades in cancer are the MAPK/ERK and PI3K/AKT pathways.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that is frequently hyperactivated in cancer. Several benchmark inhibitors, such as Gefitinib, target components of this pathway.

MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation, Survival, Differentiation Nucleus->Proliferation Gefitinib Gefitinib Gefitinib->RTK Inhibits

MAPK/ERK Signaling Pathway
PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is central to regulating cell survival, growth, and metabolism. Its aberrant activation is a common feature of many cancers.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates mTOR mTOR AKT->mTOR Downstream Cell Growth, Survival, Proliferation mTOR->Downstream Dasatinib Dasatinib (Multi-kinase) Dasatinib->RTK Inhibits

PI3K/AKT Signaling Pathway

Experimental Protocols

In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This biochemical assay measures the ability of a compound to inhibit a specific kinase in a cell-free system. The LanthaScreen™ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a common platform.[4][5][6][7][8]

Principle: The assay is based on the binding and displacement of a fluorescently labeled ATP-competitive tracer to the kinase. A terbium-labeled antibody that binds to the kinase serves as the FRET donor, and the tracer as the acceptor. Inhibition of tracer binding by a test compound leads to a decrease in the FRET signal.

Materials:

  • Purified kinase of interest

  • LanthaScreen™ Tb-labeled antibody

  • Fluorescently labeled kinase tracer

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA)

  • Test compounds (this compound and benchmarks) serially diluted in DMSO

  • 384-well assay plates

Procedure:

  • Compound Plating: Dispense serial dilutions of the test compounds into the assay plate.

  • Kinase/Antibody Addition: Add the pre-mixed kinase and Tb-labeled antibody solution to the wells.

  • Tracer Addition: Add the fluorescent tracer to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the binding to reach equilibrium.

  • Plate Reading: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 490 nm and 520 nm).

  • Data Analysis: Calculate the emission ratio and plot the percent inhibition against the compound concentration to determine the IC50 value.

Cell-Based Pathway Inhibition Assay (Western Blot)

This assay determines a compound's ability to inhibit a kinase within its native cellular environment by measuring the phosphorylation state of downstream targets.

Principle: Cells are treated with the inhibitor, and the levels of phosphorylated target proteins (e.g., p-AKT, p-ERK) are quantified by Western blot analysis. A reduction in the phosphorylated protein indicates successful target engagement and pathway inhibition.[9][10]

Materials:

  • Cancer cell line with an activated pathway of interest (e.g., A549 for EGFR/ERK pathway)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compounds for a specified time.

  • Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal to determine the extent of inhibition.

Experimental Workflow for Kinase Inhibitor Screening

This diagram illustrates a typical workflow for identifying and characterizing novel kinase inhibitors like this compound.

Kinase_Inhibitor_Workflow Start Compound Synthesis (this compound) Biochemical In Vitro Kinase Assay (e.g., LanthaScreen™) Start->Biochemical Primary Screen Cellular Cell-Based Assay (e.g., Western Blot for p-ERK/p-AKT) Biochemical->Cellular Hit Confirmation Selectivity Kinome Selectivity Profiling Cellular->Selectivity Characterization InVivo In Vivo Efficacy (Xenograft Models) Selectivity->InVivo End Lead Optimization InVivo->End

Kinase Inhibitor Screening Workflow

Conclusion

The benchmarking process outlined in this guide provides a robust framework for the preclinical evaluation of novel kinase inhibitors like this compound. By systematically comparing a new compound's in vitro potency, cellular activity, and pathway engagement against established benchmarks such as Staurosporine, Dasatinib, and Gefitinib, researchers can make informed decisions about its potential as a therapeutic candidate. The provided experimental protocols and workflow diagrams serve as a practical guide for executing these critical studies.

References

Comparative Antiviral Activity of Piperidin-4-one Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antiviral activity of various piperidin-4-one derivatives, supported by experimental data from recent studies. The piperidine scaffold is a significant heterocyclic moiety in drug design, with its derivatives demonstrating a broad spectrum of pharmacological activities. [1][2]

This guide summarizes the quantitative antiviral efficacy of these compounds against several viruses, details the experimental protocols used for their evaluation, and visualizes key experimental workflows and proposed mechanisms of action.

Quantitative Comparison of Antiviral Activity

The antiviral potential of piperidin-4-one and its derivatives has been evaluated against a range of viruses. The following tables summarize the 50% effective concentration (EC50), 90% effective concentration (EC90), 99% effective concentration (EC99), 50% inhibitory concentration (IC50), and 50% cytotoxic concentration (CC50) of various derivatives.

Anti-Coronavirus Activity

A study on 1,4,4-trisubstituted piperidines demonstrated their efficacy against Human Coronavirus 229E (HCoV-229E) and SARS-CoV-2. The mechanism of action for these compounds is suggested to be the inhibition of the main protease (Mpro).[1][3]

Table 1: Antiviral Activity of 1,4,4-Trisubstituted Piperidine Derivatives against Coronaviruses [3]

CompoundVirusEC50 (µM)EC90 (µM)EC99 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
33 HCoV-229E2.8-->100>36
34 HCoV-229E2.9-->100>34
52 HCoV-229E4.7-->100>21
60 HCoV-229E4.0-->100>25
33 SARS-CoV-2-1324>100-
34 SARS-CoV-2-1324>100-
52 SARS-CoV-2-2.33.9>100-
60 SARS-CoV-2-3.05.2>100-
GS-441524 (Remdesivir nucleoside) SARS-CoV-2-0.81.8>100-

Data extracted from a study on 1,4,4-trisubstituted piperidines.[3]

Anti-Influenza Virus Activity

Several piperidine derivatives have shown potent inhibitory activity against influenza viruses. One study identified tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate (11e) as a powerful inhibitor of various influenza virus strains, interfering with the early to middle stages of replication.[4] Another research effort found that N(2)-(1-(substituted-aryl)piperidin-4-yl)-N(6)-mesityl-9H-purine-2,6-diamine derivatives also possess significant anti-influenza activity.[5] Furthermore, newly synthesized derivatives of N-substituted piperidines have demonstrated effectiveness against the influenza A/Swine/Iowa/30 (H1N1) virus.[6]

Table 2: Antiviral Activity of Piperidine Derivatives against Influenza A Virus

CompoundVirus StrainEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
11e Influenza A/WSN/33 (H1N1)0.05>8000>160000[4]
FZJ05 Influenza A/PR/8/34 (H1N1)<0.39>100>256[5]
Ribavirin Influenza A/PR/8/34 (H1N1)12.5>100>8[5]
Amantadine Influenza A/PR/8/34 (H1N1)>100>100-[5]
Rimantadine Influenza A/PR/8/34 (H1N1)25>100>4[5]
Anti-HIV Activity

Piperidine-substituted arylpyrimidines and piperidin-4-yl-aminopyrimidine derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[7][8]

Table 3: Anti-HIV-1 Activity of Piperidine Derivatives

CompoundVirus StrainEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
FT1 HIV-1 (WT)0.019>22.73>1196[7]
FT1 HIV-1 (K103N mutant)0.050>22.73>455[7]
FT1 HIV-1 (E138K mutant)0.19>22.73>120[7]
NVP (Nevirapine) HIV-1 (WT)0.10--[7]
FZJ13 HIV-1 (IIIB)0.09>21.9>243[5]
3TC (Lamivudine) HIV-1 (IIIB)0.13>100>769[5]
Broad-Spectrum Antiviral Activity

A series of isatin derivatives incorporating a 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl) moiety has demonstrated broad-spectrum antiviral activity against Influenza A (H1N1), Herpes Simplex Virus 1 (HSV-1), and Coxsackievirus B3 (COX-B3).[9]

Table 4: Broad-Spectrum Antiviral Activity of Isatin-Piperidine Derivatives [9]

CompoundH1N1 IC50 (µM)HSV-1 IC50 (µM)COX-B3 IC50 (µM)CC50 (µM)
4 0.0087-0.0092288.75
5 -0.0022-265.43
9 0.0027--276.43
7 ---315578.68

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.

Antiviral Activity Assays
  • Cytopathic Effect (CPE) Reduction Assay: This assay is commonly used to determine the antiviral activity of compounds against viruses that cause visible damage to host cells.

    • Cell Seeding: Host cells (e.g., MDCK for influenza, Vero for HSV-1 and COX-B3) are seeded in 96-well plates.[9]

    • Virus Infection: A standardized amount of virus (e.g., 100 TCID50) is incubated with serial dilutions of the test compounds before being added to the cells.[9]

    • Incubation: The plates are incubated for a period that allows for viral replication and the development of CPE in untreated, virus-infected control wells.

    • CPE Observation: The extent of CPE is observed microscopically, and the concentration of the compound that inhibits CPE by 50% (EC50) is determined.

  • MTT Assay for Cell Viability and Cytotoxicity: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

    • Compound Treatment: Cells are incubated with various concentrations of the test compounds.

    • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Solubilization and Absorbance Reading: The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength. The 50% cytotoxic concentration (CC50) is calculated.[4]

  • Quantitative Real-Time PCR (qPCR): This method is used to quantify the amount of viral genetic material, providing a measure of viral replication.

    • RNA/DNA Extraction: Viral nucleic acids are extracted from cell lysates or supernatants.

    • Reverse Transcription (for RNA viruses): Viral RNA is converted to cDNA.

    • PCR Amplification: The viral cDNA or DNA is amplified using specific primers and probes in a real-time PCR instrument. The reduction in viral gene expression in the presence of the compound is quantified.[9]

Enzyme Inhibition Assays
  • SARS-CoV-2 Mpro Inhibition Assay: The inhibitory effect of compounds on the main protease of SARS-CoV-2 is assessed using a FRET-based enzymatic assay.

    • A specific substrate containing a cleavage site for Mpro and flanked by a fluorophore and a quencher is used.

    • In the absence of an inhibitor, Mpro cleaves the substrate, separating the fluorophore and quencher and resulting in a fluorescent signal.

    • The presence of an inhibitor prevents cleavage, and the fluorescence is quenched. The IC50 value is determined by measuring the reduction in fluorescence at different compound concentrations.[3]

  • HIV-1 Reverse Transcriptase (RT) Inhibition Assay: The ability of compounds to inhibit the enzymatic activity of HIV-1 RT is measured.

    • A cell-free assay using recombinant HIV-1 RT is performed.

    • The assay measures the incorporation of labeled nucleotides into a template-primer duplex.

    • The reduction in nucleotide incorporation in the presence of the test compounds is quantified to determine the IC50.[8]

Visualizations

Experimental Workflow for Antiviral Compound Screening

G General Workflow for Antiviral Activity Screening cluster_0 In Vitro Assays cluster_1 Mechanism of Action Studies A Compound Synthesis and Characterization B Cytotoxicity Assay (e.g., MTT) on Host Cells A->B C Antiviral Assay (e.g., CPE Reduction, Plaque Reduction) A->C D Determination of CC50 and EC50/IC50 B->D C->D E Calculation of Selectivity Index (SI = CC50/EC50) D->E F Time-of-Addition Assay E->F G Enzyme Inhibition Assays (e.g., Protease, Polymerase) F->G H Viral Gene Expression Analysis (e.g., qPCR) G->H

Caption: A generalized workflow for the screening and initial characterization of antiviral compounds.

Proposed Mechanism of Action for Anti-Coronavirus Piperidines

G Inhibition of Coronavirus Polyprotein Processing cluster_0 Viral Replication Cycle VirusEntry Virus Entry and Uncoating Translation Translation of Viral RNA VirusEntry->Translation Polyprotein Viral Polyproteins (pp1a, pp1ab) Translation->Polyprotein Proteolysis Polyprotein Processing Polyprotein->Proteolysis RTC Formation of Replication- Transcription Complex (RTC) Proteolysis->RTC Functional Viral Proteins Mpro Main Protease (Mpro/3CLpro) Proteolysis->Mpro Replication Viral RNA Replication RTC->Replication Assembly Virion Assembly and Release Replication->Assembly Inhibitor 1,4,4-Trisubstituted Piperidine Derivatives Inhibitor->Mpro Inhibition

Caption: Proposed mechanism involving the inhibition of the main protease (Mpro) by piperidine derivatives.

This guide provides a snapshot of the current research landscape on the antiviral activities of piperidin-4-one derivatives. The versatility of the piperidine scaffold continues to make it a promising starting point for the development of novel antiviral agents. Further research, including structure-activity relationship (SAR) studies and in vivo efficacy evaluations, is warranted to optimize these compounds for potential therapeutic use.

References

Safety Operating Guide

Safe Disposal of 1-(Pyridin-4-ylmethyl)piperidin-4-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential procedural guidance for the safe and compliant disposal of 1-(Pyridin-4-ylmethyl)piperidin-4-one, a compound frequently utilized in pharmaceutical research and development. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

Core Safety and Handling Precautions

Prior to initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should occur within a properly functioning chemical fume hood to minimize inhalation exposure.

Waste Characterization and Segregation

This compound and its containers must be treated as hazardous waste. It is crucial to prevent the release of this chemical into the environment. As such, it should never be disposed of down the drain or in standard refuse containers.

Key Segregation Practices:

  • Solid Waste: Collect any solid residue, contaminated materials (e.g., weigh boats, filter paper), and un-rinsed empty containers in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and labeled hazardous waste container.

  • Incompatible Materials: Store waste containers away from strong oxidizing agents and acids to prevent hazardous reactions.[1]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. The most common and effective method for final disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]

Disposal Workflow:

  • Containerization: Place all waste materials into a compatible, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name, associated hazards, and the date of accumulation.

  • Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and segregated from incompatible materials.

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and reputable waste disposal vendor. Provide the vendor with a comprehensive list of the waste contents.

Spill Management

In the event of a spill, the following procedures should be immediately enacted:

  • Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.

  • Containment: For small spills, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to the appropriate environmental health and safety (EHS) officer.

Quantitative Data Summary

ParameterGuidelineSource
Personal Protective Equipment Chemical-resistant gloves, safety goggles, lab coatGeneral Laboratory Practice
Storage Incompatibility Strong oxidizing agents, strong acids[1]
Recommended Disposal Method Incineration by a licensed vendor[2]
Spill Cleanup Absorbent Inert, non-combustible material (e.g., sand)General Laboratory Practice

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start: Waste Generation cluster_1 Waste Characterization cluster_2 Containerization & Segregation cluster_3 Storage & Disposal start This compound Waste is_hazardous Hazardous Waste? start->is_hazardous containerize Select & Label Compatible Container is_hazardous->containerize Yes segregate Segregate from Incompatibles containerize->segregate store Store in Designated Accumulation Area segregate->store vendor Arrange for Licensed Vendor Pickup store->vendor incinerate Incineration vendor->incinerate

Caption: Disposal workflow for this compound.

Disclaimer: This document is intended as a guide and does not supersede local, state, or federal regulations. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most accurate and comprehensive information.

References

Essential Safety and Logistical Protocols for Handling 1-(Pyridin-4-ylmethyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of 1-(Pyridin-4-ylmethyl)piperidin-4-one, a compound that requires careful management in a laboratory setting. The following procedural guidance is designed to ensure the safety of all personnel and the integrity of the research being conducted.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Harmful if swallowed[1]

  • Causes skin irritation[1]

  • Causes serious eye irritation[1]

  • May cause respiratory irritation[1]

A comprehensive approach to Personal Protective Equipment (PPE) is the first line of defense against these potential hazards. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Receiving and Storage Safety glassesChemical-resistant gloves (e.g., Nitrile)Laboratory coatNot generally required
Weighing and Aliquoting (Solid) Safety goggles or face shieldChemical-resistant gloves (e.g., Nitrile)Laboratory coatN95 respirator or use of a fume hood
Solution Preparation and Use Safety goggles or face shieldChemical-resistant gloves (e.g., Nitrile)Chemical-resistant apron over a laboratory coatWork within a certified chemical fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant suit or coverallsAir-purifying respirator with appropriate cartridges
Waste Disposal Safety gogglesChemical-resistant gloves (e.g., Nitrile)Laboratory coatWork within a certified chemical fume hood

Operational Plan: Step-by-Step Handling Procedure

Adherence to a standardized operational plan is critical for minimizing risk and ensuring procedural consistency.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the container is properly labeled with the chemical name, concentration, and hazard warnings.

  • Log the chemical into the laboratory's inventory system.

2. Storage:

  • Store the compound in a tightly sealed, properly labeled container.[2]

  • Keep the container in a cool, dry, and well-ventilated area.[2]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.

  • Designate a specific storage area for this and similar compounds.[2]

3. Weighing and Aliquoting:

  • Perform all weighing and aliquoting of the solid compound within a certified chemical fume hood to prevent inhalation of dust particles.

  • Use dedicated, clean spatulas and weighing boats.

  • Close the primary container tightly immediately after use.

4. Solution Preparation and Experimental Use:

  • All procedures involving the handling of solutions should be conducted within a chemical fume hood.

  • When dissolving the solid, add the solvent slowly to the solid to avoid splashing.

  • Ensure all glassware is clean and dry before use.

5. Decontamination:

  • Thoroughly decontaminate all work surfaces and equipment after each use.

  • Use an appropriate cleaning agent and rinse with water.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste:

    • Collect unused solid compound and any grossly contaminated disposable items (e.g., weighing boats, gloves) in a dedicated, labeled hazardous waste container.

  • Liquid Waste:

    • Collect all solutions containing the compound in a labeled, sealed, and chemical-resistant hazardous waste container.

    • Do not mix with other incompatible waste streams.

  • Empty Containers:

    • Rinse empty containers three times with a suitable solvent.

    • Collect the rinsate as hazardous liquid waste.

    • Deface the label on the empty container before disposing of it in the appropriate solid waste stream, or as directed by your institution's environmental health and safety (EHS) office.

  • Labeling and Storage of Waste:

    • Clearly label all waste containers with "Hazardous Waste," the full chemical name, and the associated hazards.

    • Store waste containers in a designated, secondary containment area until they are collected by the EHS office.

Visual Workflow and Emergency Logic

To further clarify the handling process and emergency preparedness, the following diagrams have been created.

G Figure 1: Standard Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage a Review Safety Data Sheet (SDS) b Don Appropriate PPE a->b c Work in a Chemical Fume Hood b->c d Weigh/Measure Compound c->d e Perform Experiment d->e f Decontaminate Work Area e->f g Dispose of Waste Properly f->g h Seal & Label Container g->h i Return to Designated Storage h->i

Figure 1: Standard Handling Workflow

G Figure 2: Emergency Response Logic cluster_response Figure 2: Emergency Response Logic a Accidental Exposure? b Skin Contact: Wash with copious amounts of water for 15 minutes. a->b Skin c Eye Contact: Rinse with eyewash station for 15 minutes. a->c Eye d Inhalation: Move to fresh air. a->d Inhalation e Ingestion: Do NOT induce vomiting. Seek immediate medical attention. a->e Ingestion f Seek Immediate Medical Attention b->f c->f d->f

Figure 2: Emergency Response Logic

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.